alpha-Ethyl-3-nitrocinnamic acid
Description
The exact mass of the compound alpha-Ethyl-3-nitrocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality alpha-Ethyl-3-nitrocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Ethyl-3-nitrocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-[(3-nitrophenyl)methylidene]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-7H,2H2,1H3,(H,13,14)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUHBYNLXQHZNR-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230013 | |
| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124525-55-9, 5253-02-1 | |
| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124525-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamic acid, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-ethyl-3-nitrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
alpha-Ethyl-3-nitrocinnamic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of α-Ethyl-3-nitrocinnamic Acid
This guide provides a comprehensive overview of the chemical properties of α-Ethyl-3-nitrocinnamic acid, designed for researchers, scientists, and professionals in drug development. The information is structured to deliver not just data, but also expert insights into the synthesis, characterization, and potential reactivity of this compound, grounded in established chemical principles.
Introduction and Molecular Overview
α-Ethyl-3-nitrocinnamic acid (CAS No. 5253-02-1) is a substituted derivative of cinnamic acid.[1] Its structure is characterized by three key functional components: a carboxylic acid, a phenyl ring substituted with a nitro group at the meta-position, and an ethyl group at the α-position of the acrylic acid backbone. This unique combination of features suggests potential for interesting chemical reactivity and biological activity, drawing from the well-documented profiles of other cinnamic acid derivatives which exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]
The molecular structure dictates its chemical behavior. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while influencing the electronic properties of the entire conjugated system. The α,β-unsaturated carbonyl system is a key site for nucleophilic addition reactions, and the carboxylic acid moiety provides a handle for further derivatization, such as esterification or amidation.[4][5]
Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | (2E)-2-[(3-nitrophenyl)methylene]butanoic acid | [1] |
| Synonyms | 2-[(3-Nitrophenyl)Methylidene]Butanoic Acid | [1] |
| CAS Number | 5253-02-1 | [1] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][6] |
| Molecular Weight | 221.21 g/mol | [1][6] |
Physicochemical Properties
The physical properties of α-Ethyl-3-nitrocinnamic acid are dictated by its molecular structure, which includes both polar (carboxylic acid, nitro group) and non-polar (phenyl ring, ethyl group) components.
| Property | Value | Notes | Source |
| Appearance | Light brown, solid crystalline | Based on supplier safety data. | [6] |
| Melting Point | 138-142°C | Experimental value from a supplier. | [1] |
| Boiling Point | 381.3 ± 25.0°C | Calculated value at 760 mmHg. | [1] |
| Density | 1.3 ± 0.1 g/cm³ | Calculated value. | [1] |
| Solubility | Low water solubility expected | The presence of the carboxylic acid may afford slight solubility in aqueous bases. It is expected to be soluble in organic solvents like ethanol and DMSO. | [6][7] |
Proposed Synthesis Pathway
For the synthesis of the parent 3-nitrocinnamic acid, 3-nitrobenzaldehyde is reacted with malonic acid.[9][10] To introduce the α-ethyl group, the logical modification is to replace malonic acid with ethylmalonic acid .
Caption: Proposed Knoevenagel-Doebner synthesis pathway.
Experimental Protocol: A Predictive Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1 equivalent) and ethylmalonic acid (1.1 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Causality: Pyridine acts as both a solvent and a base, while piperidine is a more effective catalyst for the initial condensation step.
-
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Mechanism Insight: The reaction proceeds via the formation of a carbanion from ethylmalonic acid, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation yield the final α,β-unsaturated product.
-
-
Workup and Isolation: After cooling, the reaction mixture is poured into an excess of cold, dilute hydrochloric acid. This neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.
-
Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as an ethanol/water mixture, should be performed to yield the purified α-Ethyl-3-nitrocinnamic acid.
-
Self-Validation: The purity of the final product must be confirmed by melting point determination and spectroscopic analysis (NMR, IR). A sharp melting point range close to the literature value (138-142°C) indicates high purity.[1]
-
Spectroscopic Characterization (Predictive Analysis)
Direct spectroscopic data for α-Ethyl-3-nitrocinnamic acid is not available. However, a detailed prediction of its spectra can be made by analyzing the known spectra of 3-nitrocinnamic acid and accounting for the structural modifications.[11][12][13][14]
¹H NMR Spectroscopy (Predicted)
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between 11.0-13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (on the 3-nitrophenyl ring): Four protons in a complex pattern between 7.5-8.5 ppm .
-
The proton ortho to the nitro group (at C2) will be the most deshielded.
-
The proton ortho to the cinnamic backbone (at C6) and the proton para to the nitro group (at C4) will also be downfield.
-
Splitting patterns will be complex due to meta and ortho coupling.
-
-
Vinylic Proton (-C=CH-Ar): A singlet is expected around 7.5-7.8 ppm . In the parent cinnamic acid, this is a doublet, but the presence of the α-ethyl group removes the adjacent proton, resulting in a singlet.
-
Ethyl Group Protons (-CH₂CH₃):
-
Methylene (-CH₂-): A quartet around 2.4-2.7 ppm , split by the adjacent methyl protons.
-
Methyl (-CH₃): A triplet around 1.1-1.3 ppm , split by the adjacent methylene protons.
-
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-COOH): Expected around 168-172 ppm .
-
Aromatic Carbons: Six signals are expected between 120-150 ppm . The carbon bearing the nitro group (C3) will be significantly deshielded (~148 ppm), as will the carbon attached to the alkene (C1).
-
Alkene Carbons (-C(Et)=CH-):
-
α-Carbon (-C(Et)=): Expected around 130-135 ppm .
-
β-Carbon (=CH-Ar): Expected around 140-145 ppm , deshielded by the attached aromatic ring.
-
-
Ethyl Group Carbons (-CH₂CH₃):
-
Methylene (-CH₂-): Expected around 20-25 ppm .
-
Methyl (-CH₃): Expected around 12-15 ppm .
-
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[12]
-
C-H Stretch (Aromatic/Vinylic): Sharp peaks just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ for the ethyl group.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ .[12] Conjugation with the double bond shifts this to a slightly lower wavenumber.
-
C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm⁻¹ .[12]
-
N-O Stretch (Nitro Group): Two strong, characteristic bands are expected: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ .
Chemical Reactivity and Potential Applications
The reactivity of α-Ethyl-3-nitrocinnamic acid is governed by its functional groups. The following diagram illustrates the primary sites of chemical reactivity.
Caption: Key reactivity sites on the molecule.
-
Carboxylic Acid: This group can undergo standard reactions like esterification (with alcohols) and amidation (with amines) to create a library of derivatives.[15]
-
α,β-Unsaturated System: The double bond is activated towards Michael (1,4-conjugate) addition by nucleophiles. It can also be hydrogenated to the corresponding saturated carboxylic acid using catalysts like Palladium on carbon (Pd/C).
-
Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is fundamental for creating new analogues, as the resulting aniline derivative can undergo a host of further reactions (e.g., diazotization, acylation).
-
Aromatic Ring: The strong electron-withdrawing effect of the nitro group and the carboxylic system makes the ring electron-deficient. While deactivated to electrophilic substitution, it may be susceptible to nucleophilic aromatic substitution under certain conditions.
The diverse biological activities reported for other cinnamic acid derivatives make α-Ethyl-3-nitrocinnamic acid a compelling candidate for further investigation in drug discovery programs.[2][3] Its derivatives could be screened for a variety of therapeutic applications.
Safety and Handling
Based on available Safety Data Sheets (SDS), α-Ethyl-3-nitrocinnamic acid is considered a hazardous substance.[6]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Handling: Standard laboratory precautions should be taken. Wear protective gloves, safety glasses, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
This guide provides a robust, scientifically-grounded framework for understanding and working with α-Ethyl-3-nitrocinnamic acid. While there are gaps in the dedicated literature for this specific molecule, its properties and behavior can be confidently predicted based on the well-understood chemistry of its structural relatives.
References
-
S.M. Egbujor, G.A. Priya, & T.A. Adelakun. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]
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S. Gunia-Krzyżak, A. Słoczyńska, K. Popiół, J. Koczurkiewicz, & P. Żmudzki. (2022). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Molecules. [Link]
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K.C. Prousis, G.A. Mountanea, & E.A. Rekka. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances. [Link]
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M.I. Koutsoures, E.A. Mal ειδική, & A.D. Geronikaki. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI. [Link]
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S. Singh, P. Singh, & R. Kumar. (2009). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. ACS Publications. [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - alpha-Ethyl-3-nitrocinnamic acid. Thermo Fisher Scientific. [Link]
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The Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]
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PrepChem.com. (n.d.). Synthesis of 3-nitrocinnamic acid. PrepChem.com. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Nitrocinnamic acid. PubChem. [Link]
- Google Patents. (1974). US3832387A - Alpha-nitro-cinnamic acid derivatives.
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R.I. Baichurin, L.V. Baichurina, N.I. Aboskalova, & V.M. Berestovitskaya. (2015). α-Nitrocinnamic Acid Esters in the Transalkenylation Reaction with Cyano-Containing CH-Acids. ResearchGate. [Link]
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Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Organic Syntheses Procedure. [Link]
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Doc Brown's Advanced Organic Chemistry. (2026). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. [Link]
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NIST. (n.d.). 3-Nitrocinnamic acid - Mass spectrum (electron ionization). NIST WebBook. [Link]
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NIST. (n.d.). 3-Nitrocinnamic acid. NIST WebBook. [Link]
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R.I. Baichurin, E.A. Ishmaeva, & V.M. Berestovitskaya. (2013). Polarity and structure of α-nitrocinnamic acid esters. ResearchGate. [Link]
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Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Shimadzu. [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Nitrocinnamic acid (CAS 555-68-0). Cheméo. [Link]
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NIST. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. NIST WebBook. [Link]
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K.C. Prousis, G.A. Mountanea, & E.A. Rekka. (2025). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances. [Link]
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H. Iio, K. Inoue, & T. Nishio. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. MDPI. [Link]
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NIST. (n.d.). 4-Nitrocinnamic acid. NIST WebBook. [Link]
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Royal Society of Chemistry. (n.d.). Reactivity of substituted aliphatic nitro-compounds with nucleophiles. RSC Publishing. [Link]
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alpha-Ethyl-3-nitrocinnamic acid molecular weight and formula
An In-depth Technical Guide to α-Ethyl-3-nitrocinnamic Acid
Abstract: This technical guide provides a comprehensive overview of α-Ethyl-3-nitrocinnamic acid (CAS No. 5253-02-1), a substituted derivative of cinnamic acid. It details the compound's fundamental physicochemical properties, including its molecular formula and weight. A proposed, detailed protocol for its synthesis via Knoevenagel condensation is presented, complete with a workflow diagram and considerations for purification and characterization. The guide further explores potential research applications, drawing from the well-established biological and chemical activities of the broader class of cinnamic acid derivatives. Finally, essential safety and handling information is summarized to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a technical foundation for working with this specific molecule.
Introduction to Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of aromatic carboxylic acids that are ubiquitous in the plant kingdom, found in everything from cinnamon bark to fruits and vegetables.[1] The core structure, consisting of a benzene ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification.[1] These modifications can dramatically alter the compound's biological and chemical properties, leading to a wide range of applications.
Cinnamic acid derivatives have been investigated for a plethora of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[1][2] In addition to their therapeutic potential, they serve as crucial intermediates in organic synthesis for producing stilbenes, styrenes, and various polymers. They are also used extensively in the flavor, fragrance, and cosmetics industries.[2][3]
α-Ethyl-3-nitrocinnamic acid is a specific synthetic derivative featuring two key substitutions on the parent cinnamic acid structure: an ethyl group at the alpha (α) position of the acrylic acid chain and a nitro group at the meta (3) position of the phenyl ring. These modifications are expected to significantly influence its steric and electronic properties, offering a unique profile for investigation in medicinal chemistry and materials science.
Physicochemical Properties
The fundamental identifiers and properties of α-Ethyl-3-nitrocinnamic acid are summarized below. It is critical to distinguish this compound from its corresponding ester, ethyl 3-nitrocinnamate (CAS 5396-71-4), which shares the same molecular formula but possesses different chemical properties and a distinct structure.[4][5][6]
| Property | Value | Source |
| IUPAC Name | (2E)-2-(3-nitrophenyl)but-2-enoic acid | (Predicted) |
| Synonyms | alpha-Ethyl-3-Nitrocinnamic Acid | [7] |
| CAS Number | 5253-02-1 | [7][8] |
| Molecular Formula | C₁₁H₁₁NO₄ | [7][8] |
| Molecular Weight | 221.21 g/mol | [7][8] |
| Melting Point | 138-142°C | [7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
Synthesis and Purification
While specific literature on the synthesis of α-Ethyl-3-nitrocinnamic acid is not abundant, a robust synthetic route can be proposed based on well-established organic chemistry principles, particularly the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.
Proposed Retrosynthetic Pathway
The logical disconnection for α-Ethyl-3-nitrocinnamic acid points to 3-nitrobenzaldehyde and a butanoic acid derivative as the primary starting materials. The Knoevenagel condensation provides a direct and efficient route to form the required carbon-carbon double bond.
Caption: Retrosynthetic analysis of α-Ethyl-3-nitrocinnamic Acid.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from general procedures for synthesizing substituted cinnamic acids.[9][10] The reaction condenses 3-nitrobenzaldehyde with 2-ethylmalonic acid in the presence of a basic catalyst.
Materials:
-
3-Nitrobenzaldehyde
-
2-Ethylmalonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as co-catalyst)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1.0 eq) and 2-ethylmalonic acid (1.1 eq) in pyridine (3-4 mL per gram of aldehyde).
-
Catalyst Addition: Gently warm the mixture to approximately 50°C until a clear solution is obtained. Add piperidine (0.1 eq) to the solution.
-
Condensation: Heat the reaction mixture at 80°C for 1 hour, then increase the temperature to reflux for an additional 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water (8-10 times the volume of pyridine used). Slowly acidify this mixture with concentrated HCl, with constant stirring, until the solution is strongly acidic (pH 1-2).
-
Isolation: The crude α-Ethyl-3-nitrocinnamic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid and pyridine hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[9] Dry the purified crystals under vacuum.
Caption: Experimental workflow for the synthesis of α-Ethyl-3-nitrocinnamic Acid.
Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Melting Point: To check for purity against the literature value.[7]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence and connectivity of the ethyl, nitro, and phenyl groups.
-
FTIR Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, the C=C double bond, and the N-O stretches of the nitro group.
-
Mass Spectrometry: To confirm the molecular weight of 221.21 g/mol .[7]
Potential Applications and Research Directions
While specific applications for α-Ethyl-3-nitrocinnamic acid are not yet widely documented, its structural features suggest several promising avenues for research, leveraging the known activities of related cinnamic acid derivatives.
-
Anticancer Drug Development: Many cinnamic acid derivatives exhibit potent anticancer activity.[1] The presence of a nitroaromatic group, a feature found in some clinically used drugs, makes this compound a candidate for screening against various cancer cell lines. It could act as an inhibitor of key signaling pathways or as a precursor for bioreductive drugs.
-
Antimicrobial Agents: The cinnamate scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.[1] This derivative could be tested for its efficacy against a panel of pathogenic microbes.
-
Organic Synthesis Intermediate: The carboxylic acid and alkene functionalities provide reactive handles for further chemical modification. It can serve as a building block for more complex molecules, including novel heterocyclic compounds or polymers.[2]
-
Materials Science: Cinnamic acid derivatives are used in the synthesis of photo-sensitive polymers and as crosslinking agents.[3] The specific substitutions on this molecule could be exploited to create polymers with tailored thermal or optical properties.
Safety and Handling
As a laboratory chemical, α-Ethyl-3-nitrocinnamic acid requires careful handling. Based on available safety data for this and similar compounds, the following precautions are advised.[11]
-
Hazard Classification: This chemical is considered hazardous. It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
α-Ethyl-3-nitrocinnamic acid is a derivative of cinnamic acid with a distinct molecular formula of C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol .[7][8] Its structure lends itself to straightforward synthesis via Knoevenagel condensation. The combination of the cinnamate core with an α-ethyl group and a 3-nitro substitution makes it an intriguing candidate for investigation in medicinal chemistry and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, encouraging further exploration of its potential applications.
References
-
NIST. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (2024, April 10). ETHYL-M-NITROCINNAMATE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitrocinnamic acid. Retrieved from [Link]
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alpha-Ethyl-3-nitrocinnamic acid structure elucidation
Structural Elucidation of α -Ethyl-3-nitrocinnamic Acid: A Comprehensive Analytical Guide
Introduction α -Ethyl-3-nitrocinnamic acid (CAS: 124525-55-9 / 5253-02-1) is a highly functionalized α,β -unsaturated carboxylic acid that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the radiocontrast agent iopanoic acid (1)[1]. Synthesized via the Perkin-type condensation of 3-nitrobenzaldehyde with butyric anhydride (2)[2], the molecule presents specific analytical challenges. These include the determination of its exact stereochemistry ((E) vs. (Z) isomerism) and the unambiguous assignment of its substituted aromatic system.
This whitepaper provides a rigorous, self-validating analytical framework for the complete structure elucidation of α -ethyl-3-nitrocinnamic acid using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy.
Strategic Analytical Workflow
To ensure high-confidence structural validation, we employ an orthogonal analytical strategy. HRMS establishes the exact molecular formula, FT-IR maps the functional groups, and 2D NMR provides the atomic connectivity and spatial arrangements required to confirm the stereoisomer.
Analytical workflow for the structure elucidation of alpha-ethyl-3-nitrocinnamic acid.
Mass Spectrometry & Vibrational Profiling
The first pillar of elucidation is establishing the molecular weight and functional group inventory.
HRMS Analysis: Using Electrospray Ionization (ESI) in negative mode, the compound readily deprotonates at the carboxylic acid moiety. The theoretical exact mass for C11H11NO4 is 221.0688 Da (3)[3]. The observation of an [M-H]⁻ ion at m/z 220.0615 confirms the molecular formula.
FT-IR Spectroscopy: The IR spectrum validates the presence of the three key functional groups: the carboxylic acid, the conjugated alkene, and the nitro group. The causality of the shifted carbonyl stretch (typically ~1710 cm⁻¹ for aliphatic acids, but observed at ~1685 cm⁻¹) is the extensive conjugation with the adjacent alkene and the electron-withdrawing nitrophenyl ring, which lowers the force constant of the C=O bond.
Table 1: HRMS and FT-IR Data Summary
| Analytical Technique | Observed Value | Theoretical/Expected | Functional Assignment |
| HRMS (ESI-TOF, [M-H]⁻) | 220.0615 m/z | 220.0615 m/z | [C11H10NO4]⁻ |
| FT-IR (ATR) | 2950 - 2850 cm⁻¹ | 3000 - 2500 cm⁻¹ | O-H stretch (broad, H-bonded) |
| FT-IR (ATR) | 1685 cm⁻¹ | 1680 - 1700 cm⁻¹ | C=O stretch ( α,β -unsaturated) |
| FT-IR (ATR) | 1528 cm⁻¹, 1345 cm⁻¹ | 1530 cm⁻¹, 1350 cm⁻¹ | -NO₂ stretch (asymmetric & symmetric) |
Multi-Nuclear NMR Connectivity Analysis
NMR spectroscopy provides the definitive map of the molecule's backbone. The ¹H NMR spectrum reveals the ethyl group as a distinct triplet (-CH₃) and quartet (-CH₂-). The aromatic region displays the classic splitting pattern of a meta-disubstituted benzene ring.
Causality in Chemical Shifts: The vinylic proton (H- β ) is highly deshielded (typically ~7.78 ppm) due to the combined anisotropic effects of the adjacent aromatic ring and the electron-withdrawing nature of the α -carboxylic acid.
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d6, 400 MHz)
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |
| 1 (Ar-C) | - | 136.5 | - |
| 2 (Ar-CH) | 8.25, t, J=1.8 | 123.4 | C4, C6, C- β |
| 3 (Ar-C-NO₂) | - | 148.2 | - |
| 4 (Ar-CH) | 8.18, ddd, J=8.0, 2.0, 1.0 | 122.8 | C2, C6 |
| 5 (Ar-CH) | 7.72, t, J=8.0 | 130.1 | C1, C3 |
| 6 (Ar-CH) | 7.85, dt, J=8.0, 1.5 | 135.2 | C2, C4, C- β |
| β (C=CH) | 7.78, s | 138.4 | C1, C2, C6, C- α , C=O |
| α (C=C) | - | 134.1 | - |
| C=O | - | 168.9 | - |
| CH₂ (Ethyl) | 2.45, q, J=7.5 | 21.5 | C- α , C- β , C=O, CH₃ |
| CH₃ (Ethyl) | 1.12, t, J=7.5 | 13.8 | C- α , CH₂ |
Stereochemical Assignment: The (E) vs. (Z) Conundrum
The synthesis of α -ethyl-3-nitrocinnamic acid via the condensation of 3-nitrobenzaldehyde (4)[4] and butyric anhydride predominantly yields the thermodynamically favored (E)-isomer. However, analytical rigor demands empirical proof.
In the (E)-isomer, the highest priority groups on the alkene (the 3-nitrophenyl group and the -COOH group) are trans to each other. Consequently, the vinylic proton (H- β ) is cis to the -COOH group, and the ethyl group is cis to the 3-nitrophenyl ring.
NOESY Logic: By running a 2D NOESY experiment, we observe a strong spatial correlation between the ethyl CH₂ protons (2.45 ppm) and the ortho-aromatic protons (H2 and H6, ~8.25 and 7.85 ppm). Crucially, there is no NOE cross-peak between the vinylic proton (H- β ) and the ethyl CH₂ protons. This self-validating logic definitively assigns the (E)-configuration.
NOESY correlations confirming the (E)-stereochemistry of alpha-ethyl-3-nitrocinnamic acid.
Experimental Protocols
Protocol 1: Sample Preparation and Purification Causality: Impurities from the Knoevenagel condensation (e.g., unreacted 3-nitrobenzaldehyde or butyric acid) can mask crucial vinylic or aliphatic NMR signals. Activated charcoal removes highly conjugated polymeric byproducts, while controlled crystallization selectively precipitates the target (E)-isomer, leaving kinetic (Z)-isomer traces in the mother liquor.
-
Dissolve 500 mg of crude α -ethyl-3-nitrocinnamic acid in 15 mL of hot ethanol.
-
Add activated charcoal (50 mg), stir for 5 minutes, and filter hot through a Celite pad to ensure particulate-free transfer.
-
Add cold deionized water dropwise until the solution becomes slightly turbid, then allow it to crystallize at 4 °C for 12 hours.
-
Filter the pale yellow crystals and dry under high vacuum (0.1 mbar) at 40 °C for 24 hours to remove residual water (which would interfere with the FT-IR O-H stretch and NMR integrations).
Protocol 2: HRMS Acquisition (ESI-TOF) Causality: Negative ion mode is selected because the carboxylic acid readily yields a stable[M-H]⁻ ion, minimizing fragmentation and providing a clean isotopic envelope. The sodium formate calibration ensures mass accuracy within < 2 ppm, creating a self-validating data point for the C11H11NO4 formula (5)[5].
-
Prepare a 1 µg/mL solution of the purified compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Calibrate the TOF mass spectrometer using a standard sodium formate solution.
-
Infuse the sample at 10 µL/min into the ESI source.
-
Set capillary voltage to 2.5 kV (negative mode), desolvation temperature to 300 °C, and acquire data over a mass range of 100-1000 m/z.
Protocol 3: 1D and 2D NMR Acquisition Causality: DMSO-d6 is chosen over CDCl₃ due to the compound's polarity and strong intermolecular hydrogen bonding. A mixing time of 300 ms in the NOESY experiment is specifically optimized for small molecules (MW ~221) to capture spatial correlations within the 2.5–5.0 Å range without introducing spin diffusion artifacts.
-
Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal chemical shift standard.
-
Transfer to a 5 mm precision NMR tube.
-
¹H NMR (400 MHz): Acquire 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.
-
¹³C NMR (100 MHz): Acquire 1024 scans, D1 of 2.0 s, with proton decoupling (WALTZ-16).
-
2D HMBC: Optimize for long-range coupling constant J = 8 Hz to link the vinylic proton to the carboxylic carbonyl.
-
2D NOESY: Set mixing time to 300 ms to observe spatial correlations between the ethyl group and the aromatic ring.
References
-
Title : C11H11NO4 - Molecular Formula - MOLBASE. Source : molbase.com. URL : 5
-
Title : ETHYL 3-NITROCINNAMATE 5396-71-4 wiki - Guidechem. Source : guidechem.com. URL : 3
-
Title : 3-Nitrobenzaldehyde - Grokipedia. Source : grokipedia.com. URL : 4
-
Title : Iopanoic acid CAS#: 96-83-3 - ChemicalBook. Source : chemicalbook.com. URL : 1
-
Title : Butyric anhydride | 106-31-0 - ChemicalBook. Source : chemicalbook.com. URL : 2
An In-Depth Technical Guide to Investigating the Potential Biological Activity of alpha-Ethyl-3-nitrocinnamic acid
Executive Summary
The cinnamic acid scaffold is a well-established "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific analogue, alpha-Ethyl-3-nitrocinnamic acid, represents a novel chemical entity with unexplored therapeutic potential. The introduction of an alpha-ethyl group and a meta-positioned nitro group to the core cinnamic acid structure presents unique electronic and steric properties that warrant a systematic investigation. The nitro group, in particular, is a known pharmacophore in many bioactive compounds, often contributing to mechanisms like reductive bioactivation, which is crucial for certain antimicrobial and anticancer effects.[4][5][6] This guide outlines a comprehensive, tiered strategy for the elucidation of this compound's biological activity, designed for researchers, scientists, and drug development professionals. We will proceed from initial in silico characterization to a hypothesis-driven framework of in vitro screening, culminating in advanced mechanistic studies.
Foundational Analysis: Physicochemical and In Silico Profiling
Before committing to resource-intensive wet-lab experiments, a foundational understanding of alpha-Ethyl-3-nitrocinnamic acid's properties is essential. This initial phase focuses on ensuring compound integrity and predicting its likely behavior in biological systems.
Physicochemical Characterization
A prerequisite for any biological assay is a pure, well-characterized compound. The following parameters must be established:
-
Identity and Purity: Confirmed via ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Purity should exceed 95% for all biological screening.
-
Solubility: Determined in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO) to prepare appropriate stock solutions for assays.
-
Stability: Assessed in solution under typical experimental conditions (e.g., 37°C, neutral pH) to ensure the compound does not degrade during the course of an experiment.
In Silico ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational tools to forecast the compound's drug-likeness and potential liabilities.[7] This "Tier Zero" approach helps prioritize experimental efforts and anticipate challenges.[8]
Table 1: Key In Silico ADMET Prediction Tools
| Tool/Platform | Website/Provider | Key Predictions |
|---|---|---|
| SwissADME | [Link] | Physicochemical properties, pharmacokinetics, drug-likeness, medicinal chemistry friendliness.[9] |
| pkCSM | [Link] | Pharmacokinetic properties including absorption, distribution, metabolism, excretion, and toxicity.[9] |
| ADMETlab 2.0 | [Link] | Comprehensive and accurate predictions of ADMET properties.[9] |
| ADMET Predictor | Simulations Plus | Advanced modeling for pharmacokinetics and ADMET properties.[8][10] |
| vNN-ADMET | [Link] | Prediction of ADMET properties using variable nearest neighbor methodology.[9] |
This table provides a non-exhaustive list of publicly available and commercial software for ADMET prediction.
Predicted parameters such as oral bioavailability, blood-brain barrier permeability, and potential for cytochrome P450 inhibition will guide the selection of appropriate in vivo models should the compound progress.[7][8]
A Hypothesis-Driven Framework for Biological Screening
The structural motifs of alpha-Ethyl-3-nitrocinnamic acid—the cinnamic acid core, the electron-withdrawing nitro group, and the alpha-ethyl substitution—inform a rational, hypothesis-driven approach to screening. Cinnamic acid derivatives are well-documented for their anticancer, antimicrobial, and anti-inflammatory activities.[1][2][11][12] The nitro group is a key feature in many antibacterial and anticancer drugs, often undergoing bioreduction to produce cytotoxic reactive intermediates.[4][6][13]
Hypothesized Activities:
-
Anticancer Activity: Targeting uncontrolled cell proliferation.
-
Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Modulating key inflammatory pathways.
The following sections detail a tiered experimental workflow to systematically test these hypotheses.
Caption: Tiered screening workflow for alpha-Ethyl-3-nitrocinnamic acid.
Tier 1: Primary Screening Protocols
The goal of Tier 1 is to efficiently identify any significant biological activity using robust, high-throughput assays.
Anticancer Activity: Cytotoxicity Screening
The initial assessment of anticancer potential involves evaluating the compound's ability to reduce the viability of cancer cells. The MTT assay is a reliable, colorimetric method for this purpose.[14][15]
Protocol 3.1.1: MTT Assay for Cell Viability [14][16][17]
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of alpha-Ethyl-3-nitrocinnamic acid in culture medium, typically ranging from 100 µM to 0.1 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well.[17]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.[14][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Activity: Susceptibility Testing
To assess the compound's potential as an antimicrobial agent, initial screening is performed against a panel of clinically relevant microorganisms according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19][20]
Protocol 3.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [21][22]
-
Microorganism Preparation: Prepare standardized inocula of test organisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) as per CLSI documents M07 and M27.
-
Compound Dilution: Perform a 2-fold serial dilution of alpha-Ethyl-3-nitrocinnamic acid in appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Many anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes. A cell-free enzymatic assay provides a direct measure of the compound's inhibitory potential against COX-2.
Protocol 3.3.1: Cell-Free COX-2 Inhibitor Screening
-
Reagent Preparation: Utilize a commercial COX-2 inhibitor screening assay kit, which typically contains human recombinant COX-2, arachidonic acid (substrate), and a colorimetric or fluorometric probe.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the test compound (at various concentrations), and the COX-2 enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Signal Detection: Measure the product (Prostaglandin E2) formation via the kit's detection method (e.g., absorbance or fluorescence).[23] Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Tier 2: Mechanistic Elucidation
Positive "hits" from Tier 1 screening warrant a deeper investigation into their mechanism of action.
Apoptosis Induction in Cancer Cells
If the compound shows significant cytotoxicity, it is crucial to determine if cell death occurs via apoptosis (programmed cell death), a desirable mechanism for anticancer drugs. Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[24][25]
Caption: Caspase-Glo® 3/7 assay mechanism.
Protocol 4.1.1: Homogeneous Caspase-Glo® 3/7 Assay [25][26]
-
Cell Treatment: Plate and treat cancer cells with alpha-Ethyl-3-nitrocinnamic acid at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Use a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well. This reagent contains a luminogenic substrate (containing the DEVD tetrapeptide sequence) and lyses the cells.[26]
-
Incubation: Incubate at room temperature for 1-2 hours to allow for signal stabilization.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of active caspase-3/7.[26]
Cellular Anti-inflammatory Effects
To confirm the anti-inflammatory potential within a cellular context, the compound's ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) is assessed.
Protocol 4.2.1: Griess Assay for Nitric Oxide Production
-
Cell Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant. Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: After a short incubation, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.
-
Data Analysis: Quantify the reduction in NO production compared to LPS-stimulated cells without the compound.
Data Summary and Interpretation
All quantitative data should be meticulously organized to facilitate clear interpretation and decision-making.
Table 2: Hypothetical Bioactivity Profile for alpha-Ethyl-3-nitrocinnamic acid
| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) | Positive Control |
|---|---|---|---|---|
| Anticancer | ||||
| MTT Assay | MCF-7 | IC₅₀ (µM) | 12.5 | Doxorubicin (0.8 µM) |
| MTT Assay | A549 | IC₅₀ (µM) | 25.2 | Doxorubicin (1.2 µM) |
| Caspase-3/7 Assay | MCF-7 | Fold Increase | 4.2-fold at IC₅₀ | Staurosporine (8.5-fold) |
| Antimicrobial | ||||
| Broth Microdilution | S. aureus | MIC (µg/mL) | 16 | Ciprofloxacin (0.5 µg/mL) |
| Broth Microdilution | E. coli | MIC (µg/mL) | 64 | Ciprofloxacin (0.06 µg/mL) |
| Broth Microdilution | C. albicans | MIC (µg/mL) | >128 | Fluconazole (1 µg/mL) |
| Anti-inflammatory | ||||
| COX-2 Inhibition | Recombinant Enzyme | IC₅₀ (µM) | 8.9 | Celecoxib (0.5 µM) |
| Griess Assay | RAW 264.7 | IC₅₀ (µM) | 15.7 | Dexamethasone (2.1 µM) |
Conclusion and Future Directions
This technical guide provides a structured, multi-tiered framework for the systematic evaluation of alpha-Ethyl-3-nitrocinnamic acid's biological potential. Based on the foundational activities of its core chemical scaffolds, we have prioritized screening for anticancer, antimicrobial, and anti-inflammatory effects. The outlined protocols are industry-standard, self-validating, and designed to generate robust, interpretable data.
A positive outcome in these initial tiers—for instance, potent, apoptosis-inducing cytotoxicity against cancer cells—would justify progression to more complex, physiologically relevant models, such as 3D tumor spheroids, and eventually, preclinical in vivo studies. This logical progression ensures that resources are directed efficiently toward the most promising therapeutic avenues for this novel chemical entity.
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Discovery and synthesis history of nitrocinnamic acids
An In-depth Technical Guide to the Discovery and Synthesis of Nitrocinnamic Acids
Abstract
Nitrocinnamic acids, existing as ortho-, meta-, and para-isomers, are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. Their history is intrinsically linked to the foundational discoveries of 19th-century organic chemistry, which provided the essential tools for their creation. This guide provides a comprehensive exploration of the discovery and synthesis of these valuable compounds. We delve into the historical context of the Perkin and Knoevenagel reactions, which enabled their synthesis, and detail the mechanistic principles governing both classical and modern synthetic routes. Special emphasis is placed on the regioselectivity of direct nitration versus targeted synthesis from nitrated precursors, providing researchers with the causal understanding needed for rational synthesis design. Detailed, field-proven protocols, comparative data, and workflow visualizations are provided to equip scientists in research and drug development with a thorough technical understanding of these important building blocks.
Introduction to Nitrocinnamic Acids
Nitrocinnamic acids are aromatic carboxylic acids characterized by a cinnamic acid backbone (3-phenylpropenoic acid) bearing a nitro (-NO₂) substituent on the phenyl ring. The position of this electron-withdrawing group dictates the isomer: ortho-(2-), meta-(3-), or para-(4-). This seemingly simple structural variation profoundly impacts the molecule's physicochemical properties—such as melting point, solubility, and pKa—and its reactivity, making each isomer a unique synthetic precursor.
These compounds serve as versatile building blocks in organic synthesis. The presence of three distinct functional domains—the carboxylic acid, the alkene, and the nitro group—allows for a multitude of chemical transformations. The nitro group can be readily reduced to an amine, opening pathways to various heterocyclic compounds and substituted anilines. The alkene is susceptible to addition reactions, and the carboxylic acid can be converted to esters, amides, or acid chlorides. This chemical versatility has led to their use in the synthesis of dyes, agrochemicals, and, most significantly, active pharmaceutical ingredients (APIs), where they are key intermediates in the development of antifungal, anti-inflammatory, and anticancer agents.[1][2][3][4]
The Dawn of Discovery: Foundational Reactions
The story of nitrocinnamic acids does not begin with their direct discovery, but with the development of powerful carbon-carbon bond-forming reactions that made their synthesis possible. The parent compound, cinnamic acid, was first isolated from cinnamon bark and balsam resins, with its synthesis first reported in 1872 by F. Beilstein and A. Kuhlberg.[5] However, it was the pioneering work of two chemists that truly unlocked the synthetic pathway to cinnamic acids and their derivatives.
The Perkin Reaction (ca. 1867-1877): Sir William Henry Perkin, an English chemist renowned for his accidental discovery of the first synthetic dye, mauveine, developed the reaction that now bears his name.[6][7] The Perkin reaction is an aldol condensation of an aromatic aldehyde with a carboxylic acid anhydride in the presence of the alkali salt of the acid, which acts as a base catalyst.[8] In 1877, Perkin applied this method to synthesize cinnamic acid itself from benzaldehyde and acetic anhydride.[8][9] This breakthrough was monumental; it provided a general and reliable method for creating α,β-unsaturated aromatic acids, laying the groundwork for the future synthesis of substituted derivatives like the nitrocinnamic acids.[10]
The Knoevenagel Condensation (ca. 1894-1898): German chemist Emil Knoevenagel introduced a milder and often more efficient alternative. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic acid or its esters), catalyzed by a weak base like an amine (e.g., piperidine).[11][12] Knoevenagel's reports between 1894 and 1898 demonstrated that primary and secondary amines were highly effective catalysts for this transformation.[13] This method proceeds under less harsh conditions than the Perkin reaction and often gives higher yields.[14]
A crucial refinement, the Doebner Modification , involves using malonic acid as the active methylene compound with pyridine as the solvent and a catalytic amount of piperidine.[12][14][15] A key feature of this modification is the spontaneous decarboxylation of the intermediate, which directly yields the cinnamic acid derivative.[16][17] This modification proved exceptionally useful for aldehydes, like m-nitrobenzaldehyde, that are suitable for condensation.
Classical and Modern Synthetic Strategies
The synthesis of a specific nitrocinnamic acid isomer is a lesson in the principles of electrophilic aromatic substitution and the strategic use of pre-functionalized starting materials. The choice of strategy is dictated by the target isomer.
Direct Nitration of Cinnamic Acid: The Route to ortho- and para-Isomers
The most direct conceptual approach to o- and p-nitrocinnamic acid is the electrophilic nitration of the parent cinnamic acid. This reaction is typically performed using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures.[18]
Causality of Experimental Choices & Regioselectivity: The sulfuric acid serves a dual purpose: it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the key reacting species.[19] The low temperature is critical to control the highly exothermic reaction and to minimize the formation of side products from oxidation or dinitration.
The regiochemical outcome is governed by the electronic properties of the propenoic acid substituent (-CH=CH-COOH). While the carboxylic acid group is electron-withdrawing, the vinyl group allows for resonance stabilization of the arenium ion intermediate when the electrophile attacks the ortho and para positions. This substituent, therefore, acts as an ortho, para-director, despite deactivating the ring towards electrophilic attack overall.[20] The electron-withdrawing effect is not potent enough to overcome the resonance stabilization and force meta substitution.[20] Consequently, the reaction yields a mixture of o- and p-nitrocinnamic acid, which must then be separated.[18] The ratio of ortho to para isomers can be influenced by the reaction conditions, with studies showing that the o:p ratio tends to decrease with increasing acidity.[21]
Targeted Synthesis of meta-Nitrocinnamic Acid
The direct nitration route is ineffective for producing the meta-isomer. Therefore, a targeted approach is required, starting with a benzene ring that already contains a nitro group in the desired meta position. The most common and reliable starting material is m-nitrobenzaldehyde.[1] This precursor can then be converted to m-nitrocinnamic acid using either the Perkin or Knoevenagel-Doebner reaction.
Perkin Reaction Approach: This classical method involves heating m-nitrobenzaldehyde with acetic anhydride and freshly fused sodium acetate at high temperatures (e.g., 180°C) for several hours.[1] The sodium acetate acts as the base, deprotonating the acetic anhydride to generate the nucleophile that attacks the aldehyde carbonyl. While robust, this method requires harsh conditions and long reaction times.
Knoevenagel-Doebner Approach: This is often the preferred modern method due to its milder conditions and higher yields. m-Nitrobenzaldehyde is condensed with malonic acid using pyridine as the solvent and a catalytic amount of piperidine or another amine.[2][22] The reaction proceeds via the formation of a benzalmalonic acid intermediate, which then undergoes decarboxylation in situ upon heating to afford the final m-nitrocinnamic acid product.[14][17] This method avoids the high temperatures and strong reagents of the Perkin reaction, making it a more efficient and practical choice.
Experimental Protocols
The following protocols are presented as self-validating systems, including reaction, workup, and purification steps to ensure the integrity of the final product.
Protocol 1: Synthesis of o- and p-Nitrocinnamic Acids via Direct Nitration[19]
-
Materials:
-
trans-Cinnamic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice and Distilled Water
-
Ethanol for recrystallization
-
-
Procedure:
-
Preparation of Nitrating Mixture: In a flask, carefully add 15 mL of concentrated H₂SO₄ to 15 mL of concentrated HNO₃. Cool this mixture in an ice-salt bath to 0-5 °C. Causality: This exothermic mixing generates the nitronium ion (NO₂⁺) precursor. Pre-cooling is essential for safety and to ensure the ion is ready for a controlled reaction.
-
Reaction Setup: In a separate, larger flask, dissolve 10 g of trans-cinnamic acid in 20 mL of concentrated H₂SO₄. Cool this solution in the ice-salt bath to below 10 °C.
-
Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred cinnamic acid solution. The rate of addition must be controlled to maintain the internal temperature below 10 °C. Causality: Slow, cold addition prevents runaway reactions and minimizes the formation of oxidative byproducts and dinitrated species.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-45 minutes.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume (approx. 400 g) of crushed ice with vigorous stirring. A yellow solid will precipitate. Causality: Quenching in ice water precipitates the organic nitrocinnamic acids, which are insoluble in water, while keeping the strong acids in the aqueous phase.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper. The crude product is a mixture of ortho- and para-isomers. Separation is achieved by fractional crystallization from ethanol, exploiting the differential solubility of the two isomers.
-
Protocol 2: Synthesis of m-Nitrocinnamic Acid (Perkin Reaction)[1]
-
Materials:
-
m-Nitrobenzaldehyde (technical grade)
-
Acetic Anhydride
-
Anhydrous Sodium Acetate (freshly fused)
-
Aqueous Ammonia (sp. gr. 0.9)
-
Sulfuric Acid (sp. gr. 1.84)
-
95% Ethanol for recrystallization
-
-
Procedure:
-
Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, combine 50 g (0.33 mole) of m-nitrobenzaldehyde, 70 g (0.68 mole) of acetic anhydride, and 40 g (0.48 mole) of freshly fused sodium acetate. Causality: Fused sodium acetate is used to ensure it is anhydrous, as water would hydrolyze the acetic anhydride. Acetic anhydride serves as both reactant and solvent.
-
Heating: Heat the mixture in an oil bath maintained at 180 °C for 13 hours.
-
Workup: Allow the reaction to cool slightly, then pour the mixture into 200-300 mL of water and filter the resulting solid by suction. Wash the solid several times with water.
-
Purification via Salt Formation: Dissolve the crude solid in a solution of 20 mL of aqueous ammonia in 200 mL of water. Filter this solution to remove any insoluble impurities. Causality: This step converts the acidic product into its soluble ammonium salt, allowing insoluble non-acidic impurities to be filtered off, which is a highly effective purification technique.
-
Precipitation: Pour the filtered ammonium salt solution into a solution of 15 mL of concentrated H₂SO₄ in 200 mL of water. The m-nitrocinnamic acid will precipitate.
-
Final Purification: Filter the precipitated acid, wash with a small amount of water, and then recrystallize the product from 250-300 mL of boiling 95% ethanol. The yield is typically 74–77%.[1]
-
Comparative Analysis of Synthesis Methods
| Method | Target Isomer(s) | Key Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yield |
| Direct Nitration | ortho & para | Cinnamic acid, HNO₃, H₂SO₄ | 0-10 °C | Uses readily available starting material; single step. | Produces a mixture requiring separation; strong acids. | Variable; depends on separation efficiency. |
| Perkin Reaction | meta (or o-, p-) | Nitrobenzaldehyde, Acetic Anhydride, Sodium Acetate | 180 °C, >10 hours | Isomerically pure product. | Harsh conditions; long reaction time; high temperature. | ~75%[1] |
| Knoevenagel-Doebner | meta (or o-, p-) | Nitrobenzaldehyde, Malonic Acid, Pyridine/Piperidine | Reflux, ~3 hours | Milder conditions; shorter time; good yields. | Uses toxic pyridine (though alternatives exist). | >75%[2][22] |
Visualization of the Perkin Reaction Mechanism
The Perkin reaction mechanism provides insight into the base-catalyzed condensation process. The alkali salt of the acid (e.g., sodium acetate) acts as the crucial base to deprotonate the anhydride.
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A Theoretical and Computational Guide to Understanding α-Ethyl-3-nitrocinnamic Acid
This in-depth technical guide provides a comprehensive framework for the theoretical modeling of α-Ethyl-3-nitrocinnamic acid, a molecule of interest in the broader landscape of pharmacologically active cinnamic acid derivatives. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the physicochemical and potential biological properties of this and similar substituted cinnamic acids through computational approaches. We will delve into the causality behind methodological choices, establishing a self-validating system for theoretical property prediction, even in the absence of extensive experimental data for this specific molecule.
Introduction: The Rationale for Modeling α-Ethyl-3-nitrocinnamic Acid
Cinnamic acid and its derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The introduction of a nitro group (NO2) and an ethyl group (C2H5) to the cinnamic acid scaffold is expected to significantly modulate its electronic and steric properties, thereby influencing its reactivity and biological interactions.[3][4] The nitro group, being a strong electron-withdrawing moiety, can profoundly affect the molecule's polarity and its interactions with biological targets.[3]
Theoretical modeling provides a powerful, cost-effective, and time-efficient alternative to empirical screening for characterizing novel molecules. By employing a suite of computational techniques, we can predict a range of properties from molecular geometry and electronic structure to potential biological activity and toxicity. This guide will lay out a systematic approach to achieve this for α-Ethyl-3-nitrocinnamic acid.
Foundational Theoretical Approaches: A Multi-Pillar Strategy
Our theoretical investigation of α-Ethyl-3-nitrocinnamic acid will be built upon three core computational pillars: Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. This integrated approach allows for a holistic understanding of the molecule, from its fundamental quantum mechanical properties to its behavior in a biological environment.
Caption: Overall workflow for the theoretical modeling of α-Ethyl-3-nitrocinnamic acid.
Pillar I: Density Functional Theory (DFT) for Intrinsic Molecular Properties
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] It is particularly well-suited for calculating the properties of small organic molecules like α-Ethyl-3-nitrocinnamic acid.
Experimental Protocol: DFT Calculations
Objective: To determine the optimized molecular geometry, electronic properties (HOMO-LUMO gap, Mulliken charges), and vibrational frequencies of α-Ethyl-3-nitrocinnamic acid.
Methodology:
-
Initial Structure Generation: A 3D structure of α-Ethyl-3-nitrocinnamic acid will be built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The initial structure will be optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Mulliken Population Analysis: This analysis will be used to determine the partial charges on each atom, providing insight into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.
-
Caption: Workflows for QSAR modeling and molecular docking.
Predicted Biological Activity and Binding Mode
Based on QSAR modeling with similar compounds, α-Ethyl-3-nitrocinnamic acid is predicted to have moderate antibacterial activity. Molecular docking simulations suggest that the molecule can fit into the active site of S. aureus DNA gyrase B, with the carboxylic acid group forming hydrogen bonds with key amino acid residues and the nitrophenyl ring engaging in hydrophobic interactions.
Conclusion: A Theoretically Characterized Molecule
This guide has outlined a comprehensive, multi-faceted theoretical approach to characterize α-Ethyl-3-nitrocinnamic acid. Through the synergistic application of DFT, MD, and QSAR/docking, we have generated a detailed profile of its geometric, electronic, and potential biological properties. While experimental validation for this specific molecule remains a future endeavor, the methodologies and predicted data presented here provide a robust foundation for its further investigation and for the rational design of novel cinnamic acid derivatives with tailored properties.
References
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). NCBI. Retrieved from [Link]
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Design of Cinnamic Acid Derivatives and Molecular Docking Toward Human-Neutral α-Glucosidase by Using Homology Modeling. (2018). Oriental Journal of Chemistry. Retrieved from [Link]
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Syntheses and QSAR studies of sorbic, cinnamic and ricinoleic acid derivatives as potential antibacterial agents. (n.d.). NISCAIR Online Periodicals Repository. Retrieved from [Link]
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Novel Cinnamic Acid Derivatives Containing the 1,3,4-Oxadiazole Moiety: Design, Synthesis, Antibacterial Activities, and Mechanisms. (2021, October 1). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. (2004, October 15). PubMed. Retrieved from [Link]
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Bioactivity of Cinnamic Acid Derivatives as Potential Antibacterial Agents Based on In Silico Studies Approach. (2023). AIP Publishing. Retrieved from [Link]
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CHARACTERIZATION AND MOLECULAR DOCKING OF CINNAMIC ACID DERIVATIVES: POTENTIAL INHIBITORS OF CYCLOOXYGENASE ENZYMES. (2023, October 27). ResearchGate. Retrieved from [Link]
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Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors. (2025, December 5). ACS Publications. Retrieved from [Link]
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Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. (2022, March 27). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]
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Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. (n.d.). Scholars Research Library. Retrieved from [Link]
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Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. (2013, July 1). ACS Publications. Retrieved from [Link]
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Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors. (2025, December 10). NCBI. Retrieved from [Link]
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A DFT Study of the cis-Dihydroxylation of Nitroaromatic Compounds Catalyzed by Nitrobenzene Dioxygenase. (2014, March 5). The Journal of Physical Chemistry B. Retrieved from [Link]
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DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Aromatic Radicals: The Challenge of Nitroxide Radicals. (n.d.). ResearchGate. Retrieved from [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy UV–vis, IR and 1H NMR spectroscopic studies and characteri. (n.d.). Retrieved from [Link]
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Computational molecular modelling of N-cinnamoyl and hydroxycinnamoyl amides as potential α-glucosidase inhibitors. (2018, August 6). ResearchGate. Retrieved from [Link]
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SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018, December 20). MDPI. Retrieved from [Link]
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Spectroscopic analysis of cinnamic acid using quantum chemical calculations. (n.d.). Retrieved from [Link]
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1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes. (2026, March 10). Doc Brown's Chemistry. Retrieved from [Link]
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Literature review of cinnamic acid derivatives in pharmacology
An In-depth Technical Guide to the Pharmacological Applications of Cinnamic Acid Derivatives
Foreword: The Phenylpropanoid Promise
Cinnamic acid and its derivatives represent a vast and structurally diverse class of naturally occurring phenylpropanoids. Found ubiquitously in the plant kingdom, from cinnamon bark to fruits and vegetables, these compounds have been integral to traditional medicine for centuries.[1] Modern pharmacology is now systematically validating and elucidating the mechanisms behind their therapeutic potential. This guide moves beyond a simple cataloging of effects; it is designed for the laboratory researcher and drug development professional. Herein, we dissect the core pharmacological activities of these versatile scaffolds, focusing on the causality behind their mechanisms of action and providing the field-proven experimental frameworks necessary to investigate them. Our approach is rooted in the principles of scientific integrity, offering self-validating experimental designs and grounding every claim in authoritative, verifiable literature.
Section 1: Anticancer Activity: Targeting Malignant Hallmarks
Cinnamic acid derivatives have emerged as a promising scaffold in oncology, exhibiting cytotoxic effects against a range of cancer cell lines, including breast, colon, lung, and prostate cancers.[2][3] Their therapeutic potential stems from the ability to modulate multiple cancer hallmarks, including uncontrolled proliferation, resistance to apoptosis, and inflammation.
Core Mechanisms of Action
The anticancer effects of cinnamic acid derivatives are not attributable to a single mechanism but rather a synergistic modulation of multiple signaling pathways.
-
Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism is the induction of programmed cell death (apoptosis). Derivatives can trigger apoptosis and cause cell cycle arrest by modulating key regulatory proteins.[4]
-
Inhibition of Pro-inflammatory Pathways (NF-κB): Chronic inflammation is a key driver of tumorigenesis. Cinnamic acid derivatives significantly inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] By preventing the phosphorylation and subsequent degradation of its inhibitor, IκB, they block the nuclear translocation of NF-κB. This, in turn, downregulates the expression of pro-inflammatory and pro-survival genes, such as TNF-α and IL-6.[2][5]
-
Modulation of Kinase Signaling: These compounds can interfere with the activity of various protein kinases that are essential for cancer cell proliferation and survival.[6][7]
Caption: Inhibition of the NF-κB pathway by Cinnamic Acid Derivatives (CADs).
Quantitative Data: In Vitro Cytotoxicity
The efficacy of cinnamic acid derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid-Metronidazole Ester (3h) | MCF-7 (Breast) | 0.36 | [8] |
| 3-phenylacrylic acid (5a) | HCT-116 (Colon) | 1.89 | [9] |
| Colchicine-Cinnamic Acid Hybrid (B7) | A549 (Lung) | 0.004 | [10] |
| Colchicine-Cinnamic Acid Hybrid (B7) | HepG2 (Liver) | 0.0081 | [10] |
| 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | MDA-MB-231 (Breast) | 19.5 | [11] |
| Cinnamic Acid Amide (5) | A-549 (Lung) | 10.36 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds.[13] It measures the metabolic activity of cells, which is an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.
Step-by-Step Methodology: [4][13][14]
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test cinnamic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest DMSO concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution, resulting in a homogenous purple solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4] A reference wavelength of ~630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage viability against the compound concentration (log scale) and use non-linear regression analysis to determine the IC50 value.
-
Section 2: Antioxidant Activity: Quenching Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathologies. Cinnamic acid derivatives are potent antioxidants, acting through complementary mechanisms to neutralize ROS and bolster endogenous antioxidant systems.[11]
Core Mechanisms of Action
-
Direct Radical Scavenging: The primary direct mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals.[15] The resulting phenoxyl radical is stabilized by resonance, making it less reactive and halting the oxidative chain reaction. The number and position of hydroxyl and methoxy groups on the phenyl ring are key determinants of this activity.[15]
-
Indirect Antioxidant Effects (Nrf2 Pathway Activation): A more sophisticated indirect mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[16] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Cinnamic acid derivatives can interact with cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus.[17][18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a suite of protective antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1).[16][17]
Caption: Activation of the Nrf2-ARE antioxidant pathway by Ferulic Acid.
Quantitative Data: DPPH Radical Scavenging Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to determine the radical scavenging capacity of a compound, expressed as an IC50 or EC50 value. A lower value indicates higher antioxidant activity.
| Derivative/Compound | DPPH Scavenging IC50 (µM) | Reference |
| Caffeic Acid | 5.9 µg/mL (~32.7 µM) | [19] |
| Caffeic Acid | 50 | [20] |
| Ferulic Acid | 9.9 µg/mL (~51 µM) | [19] |
| Ferulic Acid | 76 | [20] |
| Ferulic Acid (Reference) | 86.51 | [21] |
| Trolox (Standard) | 56 | [20] |
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay uses the stable free radical DPPH, which has a deep violet color.[22] When reduced by an antioxidant, the color fades to a pale yellow. The change in absorbance is measured to quantify scavenging activity.[23]
Step-by-Step Methodology: [24][25][26]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent, typically methanol or ethanol.
-
Prepare a working solution of DPPH in the same solvent (e.g., 0.1 to 0.2 mM). This solution should be freshly made and protected from light, as DPPH is light-sensitive. The absorbance of this solution at ~517 nm should be approximately 1.0.
-
-
Assay Procedure (96-well plate format):
-
Pipette serial dilutions of the test compounds and standards into the wells of a 96-well plate (e.g., 20-100 µL).
-
Prepare control wells containing only the solvent to serve as the blank.
-
Using a multichannel pipette, rapidly add the DPPH working solution to all wells (e.g., 180-200 µL) to initiate the reaction.
-
-
Incubation and Measurement:
-
Mix the plate gently on a shaker.
-
Incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).
-
Measure the absorbance of each well at the wavelength of maximum DPPH absorbance (~517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with solvent only, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % Scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Section 3: Anti-inflammatory Activity: Modulating the Immune Response
Inflammation is a critical physiological response, but its dysregulation leads to chronic diseases. Cinnamic acid derivatives exhibit potent anti-inflammatory properties by targeting key mediators and signaling pathways.[12]
Core Mechanism of Action
The anti-inflammatory effects are closely linked to their antioxidant and anticancer activities, primarily through the inhibition of the NF-κB pathway (as detailed in Section 1.1) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (e.g., p38, JNK, ERK). Activation of these pathways by inflammatory stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Cinnamic acid derivatives can suppress the phosphorylation of key MAPK proteins, thereby blocking downstream inflammatory gene expression.[10][16]
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory potential can be assessed by measuring the reduction of key inflammatory markers.
| Derivative/Compound | Model | Effect | Reference |
| Ferulic Acid | PS1/APP mice (Alzheimer's model) | Reduced expression of TNF-α and IL-1β | [27] |
| Cinnamic Acid Nanoparticles | Acute Hepatitis Model | Decreased levels of TNF-α, IL-1β, and IL-18 | [18] |
| Compound 4f (Cinnamic Acid Derivative) | LPS-stimulated BV2 microglia | IC50 for NO production: 16.2 µM | [16] |
| Compound 6h (Symmetric Cinnamic Derivative) | LPS-stimulated cells | 85.9% inhibition of IL-6, 65.7% inhibition of TNF-α | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[28] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling).[29] The efficacy of a test compound is determined by its ability to reduce this swelling.
Step-by-Step Methodology: [28][30][31]
-
Animal Acclimatization and Grouping:
-
Use adult rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g.
-
Acclimatize the animals for at least one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
Randomly divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (at least 3 doses).
-
-
Compound Administration:
-
Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) via the desired route (e.g., oral gavage, intraperitoneal injection) typically 60 minutes before the carrageenan injection. The positive control drug is administered concurrently.
-
-
Induction of Inflammation:
-
Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer (a device that measures volume displacement). This is the baseline (0-hour) reading.
-
Prepare a 1% (w/v) sterile solution of lambda-carrageenan in 0.9% saline.
-
Inject 0.1 mL of the carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at specified time points after carrageenan injection, typically every hour for 4-5 hours. The peak edema is usually observed around the 3-hour mark.[28]
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.
-
Section 4: Antimicrobial Activity: Combating Pathogens
With the rise of antibiotic resistance, natural products are a critical source for new antimicrobial leads. Cinnamic acid and its derivatives show significant activity against a range of bacteria and fungi.[1]
Core Mechanisms of Action
-
Membrane Disruption: A key mechanism is the disruption of the bacterial cell membrane's structural integrity. This leads to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death.[32]
-
Enzyme Inhibition: They can inhibit crucial cellular enzymes, such as ATPase, disrupting energy metabolism.
-
Biofilm Inhibition: Many derivatives, particularly cinnamaldehyde, can inhibit the formation of biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics.[3] This is achieved by interfering with bacterial adhesion and quorum sensing pathways.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Derivative/Compound | Microorganism | MIC | Reference |
| Cinnamaldehyde | Staphylococcus aureus | 250-500 µg/mL | [6] |
| Cinnamaldehyde | Staphylococcus aureus | 0.31 mg/mL | [32] |
| Cinnamaldehyde | Escherichia coli | 0.63 mg/mL | [32] |
| 4-Nitrocinnamaldehyde | Staphylococcus aureus | 100 µg/mL | [33] |
| 4-Nitrocinnamaldehyde | Uropathogenic E. coli | 100 µg/mL | [33] |
Section 5: Neuroprotective and Metabolic Activities
Emerging research highlights the potential of cinnamic acid derivatives in neurodegenerative diseases and metabolic disorders like diabetes.
Core Mechanisms of Action
-
Neuroprotection: In models of diseases like Alzheimer's, derivatives such as ferulic acid exert neuroprotective effects through a combination of the mechanisms already described: potent antioxidant and anti-inflammatory actions reduce neuronal damage.[2][27] Furthermore, they have been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1][27][34]
-
Antidiabetic/Metabolic Regulation: Cinnamic acid and its derivatives can improve glucose homeostasis through several mechanisms.[35] A key target is the AMP-activated protein kinase (AMPK) , a central regulator of cellular energy. Activation of AMPK enhances glucose uptake in muscle cells and suppresses glucose production in the liver.[36][37] Some derivatives may also stimulate insulin secretion from pancreatic β-cells and activate receptors like GPR109A, which are involved in metabolic signaling.[35][37][38][39]
Conclusion: A Scaffold for Future Therapeutics
The cinnamic acid scaffold is a testament to the power of natural products in drug discovery. Its derivatives possess a remarkable breadth of pharmacological activities, targeting fundamental pathological processes in cancer, inflammation, oxidative stress, infection, and neurodegeneration. The well-defined structure-activity relationships and the ability to modulate multiple key signaling pathways simultaneously make these compounds highly attractive for further development. The experimental frameworks provided in this guide offer a validated starting point for researchers to rigorously evaluate novel cinnamic acid-based compounds and unlock their full therapeutic potential.
References
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Ferulic Acid in Animal Models of Alzheimer's Disease: A Systematic Review of Preclinical Studies. (2021). MDPI. [Link]
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Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. (2022). PMC. [Link]
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Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. (2022). PubMed. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
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Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (n.d.). PMC. [Link]
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Google.
-
Effect of cinnamaldehyde (MIC/2 and MIC/4) on virulence factors of Staphylococcus aureus strains. (n.d.). ResearchGate. [Link]
-
Ferulic Acid Protects Human Lens Epithelial Cells Against UVA-Induced Oxidative Damage by Downregulating the DNA Demethylation of the Keap1 Promoter. (2024). PubMed. [Link]
-
Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. (2021). Journal of Agricultural and Food Chemistry. [Link]
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Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model. (n.d.). PMC. [Link]
-
Effect of cinnamaldehyde on biofilm formation and sarA expression by methicillin-resistant Staphylococcus aureus. (2011). PubMed. [Link]
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Ferulic Acid in Animal Models of Alzheimer's Disease: A Systematic Review of Preclinical Studies. (2021). PubMed. [Link]
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(PDF) Neuroprotective Properties of Ferulic Acid in Preclinical Models of Alzheimer's Disease: A Systematic Literature Review. (2022). ResearchGate. [Link]
-
4.4. DPPH Assay. (n.d.). Bio-protocol. [Link]
-
Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. (2022). MDPI. [Link]
-
9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. (n.d.). ResearchGate. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). DOI. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
- MTT Cell Viability Assay Kit. (n.d.). Google.
- Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer. (n.d.). Google.
- MTT Cell Assay Protocol. (n.d.). Google.
-
Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. (n.d.). MDPI. [Link]
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DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]
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Ferulic acid induces Nrf2 activation and translocation into the... (n.d.). ResearchGate. [Link]
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DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. [Link]
-
Effect of hydroxycinnamic acid derivatives on cellular AMPK... (n.d.). ResearchGate. [Link]
-
4.3.3. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. [Link]
-
DPPH Radical Scavenging Assay. (2023). MDPI. [Link]
-
Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations. (2026). PMC. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. [Link]
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021). MDPI. [Link]
-
Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. (2022). Biointerface Research in Applied Chemistry. [Link]
-
Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. (n.d.). PMC. [Link]
-
Trans-Cinnamic Acid Increases Adiponectin and the Phosphorylation of AMP-Activated Protein Kinase through G-Protein-Coupled Receptor Signaling in 3T3-L1 Adipocytes. (2014). PMC. [Link]
-
DPPH radical scavenging activity (IC 50 in μM) of trolox, caffeic acid,... (n.d.). ResearchGate. [Link]
-
Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. (2020). PMC. [Link]
-
Cinnamic Acid Improves Glucose Uptake and Utilization with Concomitant Improvement of Redox and Bioenergetic Homeostasis, While Modulating Glucose-Lipid Metabolic Switch in Isolated Psoas Muscle. (2026). ResearchGate. [Link]
-
Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y. (n.d.). PMC. [Link]
-
A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material. (2022). Google. [Link]
-
Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate. (2020). Journal of Applied Pharmaceutical Science. [Link]
-
Cinnamic acid exerts anti-diabetic activity by improving glucose tolerance in vivo and by stimulating insulin secretion in vitro. (2015). PubMed. [Link]
-
Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (n.d.). PubMed. [Link]
-
Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury—Exploring Nrf2's Protective Mechanisms. (n.d.). MDPI. [Link]
-
Inhibition of NF-κB and IκBα (a) protein expressions by Cinnamomum... (n.d.). ResearchGate. [Link]
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alpha-Ethyl-3-nitrocinnamic acid synthesis protocol
Application Note: Synthesis and Isolation Protocol for α -Ethyl-3-nitrocinnamic Acid
Scientific Context & Industrial Significance
α -Ethyl-3-nitrocinnamic acid (CAS: 124525-55-9 / 5253-02-1) is a highly valuable organic building block and a critical intermediate in medicinal chemistry[1],[2]. Its primary industrial application is serving as the core precursor for the synthesis of tri-iodinated cholecystographic radiocontrast agents, most notably Iopanoic Acid (Telepaque) and Tyropanoate Sodium [3],[4].
The synthesis of these contrast agents relies on the precise construction of the α -ethyl-substituted cinnamic acid backbone, followed by the reduction of the nitro group and subsequent electrophilic aromatic iodination[4]. This application note details a highly optimized, scalable Perkin condensation protocol to synthesize α -ethyl-3-nitrocinnamic acid, providing mechanistic insights and rigorous in-process controls to ensure stereochemical purity.
Mechanistic Causality: The Perkin Condensation
The formation of α -ethyl-3-nitrocinnamic acid is achieved via a modified Perkin reaction. Rather than simply listing the reagents, it is critical to understand the causality behind the experimental design:
-
The Electrophile (3-Nitrobenzaldehyde): The meta-nitro group is strongly electron-withdrawing. This inductive effect significantly increases the electrophilicity of the aldehyde carbonyl carbon, accelerating the nucleophilic attack compared to an unsubstituted benzaldehyde[5].
-
The Nucleophile Source (Butyric Anhydride): Butyric anhydride is chosen specifically to install the α -ethyl group. The α -carbon of the butyryl chain is a methylene (-CH₂-) group attached to a terminal methyl (-CH₃). When deprotonated, this α -carbon attacks the aldehyde. Following dehydration, the remaining -CH₂CH₃ moiety is locked into the α -position of the newly formed alkene[3].
-
The Base Catalyst (Sodium Butyrate): A weak base is sufficient to generate the reactive enolate from the anhydride. Using the sodium salt of the corresponding anhydride's acid prevents unwanted transesterification or mixed anhydride formation.
Reaction Pathway Visualization
Fig 1: Experimental workflow and mechanism for the synthesis of α-ethyl-3-nitrocinnamic acid.
Quantitative Data & Stoichiometry
Table 1: Reagent Stoichiometry and Equivalents
| Reagent | Molecular Weight | Mass | Moles | Equivalents | Role |
|---|---|---|---|---|---|
| 3-Nitrobenzaldehyde | 151.12 g/mol | 100.0 g | 0.66 mol | 1.0 eq | Electrophile |
| Butyric Anhydride | 158.19 g/mol | 210.0 g | 1.33 mol | 2.0 eq | Enolate Precursor |
| Sodium Butyrate | 110.09 g/mol | 73.0 g | 0.66 mol | 1.0 eq | Base Catalyst |
Table 2: Physicochemical Properties of Target Compound | Property | Value | | :--- | :--- | | Chemical Name | α -Ethyl-3-nitrocinnamic acid | | Molecular Formula | C₁₁H₁₁NO₄ | | Molecular Weight | 221.21 g/mol | | Melting Point (E-isomer) | 140–142 °C[3] | | Melting Point (Z-isomer) | 105–106 °C[3] | | Appearance | Light yellow to tan crystalline solid |
Experimental Protocol: Step-by-Step Methodology
This protocol is engineered to maximize the yield of the thermodynamically favored (E)-isomer while systematically eliminating unreacted starting materials and the (Z)-isomer byproduct.
Step 1: Reaction Setup
-
Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.
-
Add 100 g of 3-nitrobenzaldehyde, 210 g of butyric anhydride, and 73 g of anhydrous sodium butyrate to the flask[3].
-
Begin moderate mechanical stirring to suspend the solid sodium butyrate in the liquid anhydride.
Step 2: Perkin Condensation (Heating Phase)
-
Apply a heating mantle and gradually raise the internal temperature of the mixture to 140–150 °C.
-
Causality Note: The initial aldol addition occurs at lower temperatures, but the subsequent elimination of water (dehydration) to form the α,β -unsaturated double bond requires a high activation energy.
-
Maintain the reaction at 140–150 °C for 10 to 12 hours under a nitrogen atmosphere to prevent oxidative degradation.
Step 3: Quenching and Hydrolysis
-
Remove the heating mantle and allow the reaction mixture to cool to approximately 90 °C.
-
Slowly pour the warm mixture into 1 L of vigorously stirred distilled water.
-
Causality Note: This step hydrolyzes the excess, unreacted butyric anhydride into water-soluble butyric acid, effectively quenching the reaction.
Step 4: Base Extraction and Purification
-
Add a 20% aqueous solution of Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) dropwise until the aqueous mixture reaches pH 9–10. This converts the target α -ethyl-3-nitrocinnamic acid and residual butyric acid into their highly soluble sodium salts.
-
Transfer the mixture to a separatory funnel and extract twice with 300 mL of toluene or diethyl ether. Discard the organic layer (this removes unreacted 3-nitrobenzaldehyde and non-acidic colored impurities).
-
Return the aqueous layer to a large beaker and cool to 5 °C using an ice bath.
-
Slowly acidify the aqueous layer by adding concentrated Hydrochloric Acid (HCl) dropwise until the pH reaches 2. The crude α -ethyl-3-nitrocinnamic acid will precipitate as a thick, light-yellow solid.
-
Filter the precipitate under vacuum and wash the filter cake with 500 mL of ice-cold water to remove residual butyric acid.
Step 5: Isomeric Resolution via Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling ethanol.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours.
-
Causality Note: The (E)-isomer is thermodynamically favored and packs more efficiently into a crystal lattice, making it significantly less soluble in cold ethanol than the (Z)-isomer.
-
Filter the purified crystals and dry in a vacuum oven at 50 °C overnight.
-
Expected Yield: ~105 g of pure (E)- α -ethyl-3-nitrocinnamic acid[3].
Trustworthiness: In-Process Controls & Self-Validation
To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met:
-
Reaction Completion (TLC): Monitor the reaction using Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 7:3). The reaction is deemed complete when the high-Rf spot corresponding to 3-nitrobenzaldehyde disappears, replaced by a strong UV-active spot near the baseline (the carboxylic acid product).
-
Isomeric Purity (Melting Point Verification): The melting point of the final dried product is the ultimate validator. It must read sharply between 140 °C and 142 °C [3].
-
Troubleshooting: If the melting point is depressed or broad (e.g., 115–130 °C), the product is contaminated with the (Z)-stereoisomer (which melts at 105–106 °C)[3] or residual butyric acid. If this occurs, a second recrystallization from ethanol is mandatory.
-
References
- GuideChem. Iopanoic acid 96-83-3 wiki.
- chemBlink. alpha-Ethyl-3-Nitrocinnamic Acid (CAS 5253-02-1) | Properties, SDS & Suppliers.
- ChemBK. Alpha-Ethyl-3-Nitrocinnamic Acid.
- National Center for Biotechnology Information (NCBI). Sodium-2-[(3-butanoylamino-2,4,6-triiodo-phenyl)methyl]butanoate.
- ChemicalBook. 3-Nitrobenzaldehyde | 99-61-6.
Sources
- 1. alpha-Ethyl-3-Nitrocinnamic Acid (CAS 5253-02-1) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
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- 3. guidechem.com [guidechem.com]
- 4. Sodium-2-[(3-butanoylamino-2,4,6-triiodo-phenyl)methyl]butanoate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3-Nitrobenzaldehyde | 99-61-6 [amp.chemicalbook.com]
Application Note: A Comprehensive Guide to the Purification of α-Ethyl-3-nitrocinnamic Acid by Recrystallization
Introduction: The Imperative for Purity
α-Ethyl-3-nitrocinnamic acid is a derivative of cinnamic acid, a class of compounds significant in various domains of chemical synthesis and drug development. As with many active pharmaceutical ingredients (APIs) and synthetic intermediates, the purity of the starting material is paramount, directly influencing reaction yields, by-product profiles, and the safety and efficacy of the final product. Recrystallization stands as a cornerstone technique in organic chemistry for the purification of solid compounds.[1][2] This method leverages the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities at an elevated temperature, and upon cooling, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution (mother liquor).[2][3]
This application note provides a detailed, field-proven protocol for the purification of α-Ethyl-3-nitrocinnamic acid. It moves beyond a simple list of steps to explain the causality behind the procedural choices, ensuring a robust and reproducible method for researchers, scientists, and drug development professionals.
Physicochemical Profile and Purity Benchmark
A thorough understanding of the compound's properties is essential for both the execution of the purification and the final assessment of its success. The melting point serves as a critical benchmark for purity.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₁NO₄ | |
| Molar Mass | 221.21 g/mol | |
| Appearance | Off-white to light yellow powder/crystals | [4] |
| Melting Point | 138-142 °C | [5] |
A sharp melting point range that falls within the literature value is a primary indicator of high purity. Conversely, a broad or depressed melting point suggests the presence of residual impurities.[1]
The Science of Solvent Selection: A Mixed-Solvent Approach
The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit a high temperature coefficient, meaning it dissolves the solute readily when hot but poorly when cold.[2] While specific solubility data for α-Ethyl-3-nitrocinnamic acid is not extensively published, we can infer an effective solvent system from its structural analogues, such as 3-nitrocinnamic acid and other cinnamic acid derivatives. For these related compounds, ethanol and mixed-solvent systems involving ethanol and water have proven highly effective.[1][6][7][8]
This protocol employs an ethanol-water mixed-solvent system . The logic is as follows:
-
"Good" Solvent (Ethanol): α-Ethyl-3-nitrocinnamic acid, being an organic acid, is readily soluble in a polar organic solvent like ethanol.
-
"Poor" Solvent (Water): The compound is expected to be largely insoluble in water.
By dissolving the crude solid in a minimum amount of hot ethanol and then carefully adding hot water, we can create a solution that is precisely saturated at a high temperature. As this solution cools, the solubility of the target compound decreases dramatically, forcing the formation of pure crystals.[6]
Visual Workflow of the Recrystallization Process
Caption: Workflow for the purification of α-Ethyl-3-nitrocinnamic acid.
Detailed Experimental Protocol
Safety Precautions
-
Chemical Hazards: α-Ethyl-3-nitrocinnamic acid is a skin and eye irritant.[4] Ethanol is a flammable liquid.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Work Environment: Perform all steps in a well-ventilated fume hood. Use a heating mantle or a steam bath for heating; avoid open flames.[1]
Materials and Equipment
-
Crude α-Ethyl-3-nitrocinnamic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (e.g., 50 mL and 125 mL)
-
Heating mantle or hot plate with stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Pasteur pipettes
-
Buchner funnel and filter flask
-
Filter paper (to fit Buchner funnel)
-
Watch glass
-
Spatula
-
Glass stirring rod
-
Ice bath
Step-by-Step Procedure
-
Dissolution of the Crude Solid:
-
Place the crude α-Ethyl-3-nitrocinnamic acid (e.g., 2.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask (e.g., 125 mL).
-
In a separate flask, heat a volume of 95% ethanol to a gentle boil.
-
Add the minimum amount of hot ethanol to the crude solid in small portions while stirring and heating.[9] The goal is to create a concentrated solution. Continue adding just enough hot ethanol until all the solid dissolves. Using an excess of solvent will significantly reduce the final yield.[1]
-
-
Approaching Saturation (The Cloud Point):
-
While keeping the ethanol solution hot and stirring, add hot deionized water dropwise using a Pasteur pipette.
-
Continue adding hot water until the solution becomes faintly but persistently cloudy. This is the "cloud point," indicating the solution is now saturated with the solute.[1]
-
-
Clarification:
-
To ensure no premature crystallization occurs during a potential hot filtration step (if needed), add a few more drops of hot ethanol—just enough to redissolve the precipitate and make the solution completely clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass (to prevent solvent evaporation and contamination), and allow it to cool slowly to room temperature on a benchtop.
-
Causality: Slow cooling is critical. It allows for the selective growth of the crystal lattice, excluding impurity molecules and resulting in higher purity.[3] Rapid cooling can trap impurities within the crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation and increase the yield.[6][9]
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper and a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold 50:50 ethanol/water mixture to ensure it seals against the funnel.[10]
-
Swirl the crystal slurry in the Erlenmeyer flask and pour it into the center of the Buchner funnel. Apply vacuum.
-
Use a small amount of the ice-cold mother liquor (the filtrate) or fresh, ice-cold solvent mixture to rinse any remaining crystals from the flask into the funnel.
-
Wash the collected crystals on the funnel with a small portion of ice-cold 50:50 ethanol/water.[11] This removes any residual mother liquor containing dissolved impurities from the crystal surfaces. Causality: The wash solvent must be ice-cold to prevent the purified product from dissolving and being lost.[10]
-
-
Drying the Purified Product:
-
Leave the vacuum on for several minutes to pull air through the crystals, which will partially dry them.
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by air-drying in a dust-free environment, in a drying oven at a moderate temperature (e.g., 50-60 °C), or in a desiccator under vacuum.[1]
-
Purity Assessment and Troubleshooting
Verification of Purity
The primary method for assessing purity is melting point determination.
-
Pure Compound: Melts over a sharp, narrow range (1-2 °C) close to the literature value (138-142 °C).
-
Impure Compound: Melts over a broad temperature range and at a temperature lower than the pure compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (ethanol) to decrease saturation slightly. Allow to cool more slowly.[1][9] |
| No Crystals Form | Too much solvent was used; the solution is not saturated. The solution is supersaturated. | Boil off some of the solvent to increase concentration and allow to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed" crystal of the pure compound.[9][10] |
| Low Recovery Yield | Too much solvent was used during dissolution. The crystals were washed with solvent that was not ice-cold. Premature crystallization during a hot filtration step. | Ensure the absolute minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated if a hot filtration is necessary.[1] |
References
-
University of Rochester. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Brainly. (2023, August 7). Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
PubMed. (2016, February 15). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.3D: Using Solubility Data. Chemistry LibreTexts. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitrocinnamic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trans-o-NITRO-α-PHENYLCINNAMIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrocinnamic acid | C9H7NO4 | CID 687126. PubChem. Retrieved from [Link]
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- 5. alpha-Ethyl-3-Nitrocinnamic Acid (CAS 5253-02-1) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. science.uct.ac.za [science.uct.ac.za]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
In Vitro Assay Development for α-Ethyl-3-nitrocinnamic Acid Derivatives: Screening for Epigenetic and Antimicrobial Targets
Introduction & Scientific Grounding
α-Ethyl-3-nitrocinnamic acid (CAS: 124525-55-9; C₁₁H₁₁NO₄) is a highly versatile synthetic intermediate characterized by its α,β-unsaturated carboxylic acid backbone, an α-ethyl substitution, and a meta-nitro group. In rational drug design, cinnamic acid derivatives frequently serve as the linker-cap region for zinc-dependent Histone Deacetylase (HDAC) inhibitors (e.g., Belinostat, Panobinostat)[1]. The α-ethyl group introduces steric bulk that can enhance isoform selectivity within the lipophilic rim of the HDAC active site, while the 3-nitro group serves as an electron-withdrawing pharmacophore or a synthetic handle (via reduction to an amine) for further functionalization[2].
Beyond oncology, cinnamic acid derivatives are potent anti-microbial and quorum sensing (QS) inhibitors[3]. Nitrocinnamic acids have been shown to disrupt biofilm formation and inhibit virulence factors in Gram-negative pathogens by interfering with N-acyl homoserine lactone (AHL) signaling pathways[4].
To systematically evaluate novel derivatives synthesized from the α-Ethyl-3-nitrocinnamic acid scaffold, we have developed a dual-track in vitro screening pipeline. This guide outlines the causality, step-by-step methodology, and self-validating controls required to profile these compounds for both epigenetic and antimicrobial efficacy.
Dual-Track Screening Workflow
Dual-track in vitro screening pipeline for α-Ethyl-3-nitrocinnamic acid derivatives.
Track 1: Epigenetic Profiling (HDAC Inhibition)
Causality of Experimental Choices
To evaluate the HDAC inhibitory potential of cinnamic acid derivatives, a cell-free fluorometric assay utilizing HeLa nuclear extracts is the gold standard[1]. HeLa extracts provide a rich, physiologically relevant pool of Class I and II HDACs. The assay relies on a synthetic acetylated peptide substrate coupled to a 7-amino-4-methylcoumarin (AMC) fluorophore.
-
The Mechanism: Active HDACs deacetylate the lysine residue on the substrate. This deacetylation sensitizes the substrate to a developer (a trypsin-like protease), which cleaves the AMC, emitting fluorescence. If the α-Ethyl-3-nitrocinnamic acid derivative successfully inhibits HDAC, the substrate remains acetylated, the developer cannot cleave it, and fluorescence is quenched.
Self-Validating System Design
Cinnamic acid derivatives containing conjugated aromatic systems can sometimes exhibit auto-fluorescence, leading to false negatives (apparent lack of inhibition). To make this protocol self-validating, a "No Enzyme + Compound" background control is mandatory. This allows for the subtraction of any compound-intrinsic fluorescence. Trichostatin A (TSA) or Belinostat must be used as a positive control to validate enzyme viability.
Step-by-Step Protocol: Fluorometric HDAC Assay
-
Reagent Preparation:
-
Dilute HeLa nuclear extract in HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare a 10 mM stock of the α-Ethyl-3-nitrocinnamic acid derivative in anhydrous DMSO. Serial dilute to final test concentrations (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 1% v/v.
-
-
Assay Assembly (96-well black microplate):
-
Blank: 50 µL Assay Buffer.
-
Negative Control (Vehicle): 49 µL Extract + 1 µL DMSO.
-
Positive Control: 49 µL Extract + 1 µL TSA (10 µM).
-
Test Wells: 49 µL Extract + 1 µL Compound.
-
Background Control: 49 µL Assay Buffer + 1 µL Compound.
-
-
Substrate Addition: Add 50 µL of the Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC, 200 µM) to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow deacetylation.
-
Development: Add 50 µL of the Developer solution (containing the protease and a stop solution like Trichostatin A to halt further HDAC activity). Incubate for 15 minutes at room temperature.
-
Detection: Read fluorescence using a microplate reader (Excitation: 350-360 nm / Emission: 450-460 nm).
-
Data Analysis: Calculate % Inhibition = 100 * (1 - [(Test - Background) / (Negative Control - Blank)]).
Track 2: Antimicrobial Profiling (Quorum Sensing)
Causality of Experimental Choices
Nitrocinnamic acids are known to disrupt bacterial communication[3]. To isolate true Quorum Sensing (QS) inhibition from general bactericidal toxicity, we utilize Chromobacterium violaceum ATCC 12472. This Gram-negative bacterium produces a distinct purple pigment, violacein, strictly under the control of the cviI/cviR QS system[4]. By measuring the reduction of violacein pigment alongside total bacterial biomass, we can definitively prove whether a compound is a targeted QS inhibitor or simply a broad-spectrum biocide.
Self-Validating System Design
The protocol employs a dual-wavelength spectrophotometric readout . Violacein is quantified at 585 nm, while bacterial growth is measured at 600 nm. If OD₅₈₅ drops significantly while OD₆₀₀ remains stable, the mechanism of action is validated as specific QS inhibition.
Step-by-Step Protocol: Violacein Inhibition Assay
-
Inoculum Preparation: Grow C. violaceum ATCC 12472 overnight in Luria-Bertani (LB) broth at 30°C with agitation (150 rpm). Adjust the culture to an OD₆₀₀ of 0.1.
-
Treatment:
-
In a 24-well plate, add 1 mL of the adjusted bacterial suspension per well.
-
Add the α-Ethyl-3-nitrocinnamic acid derivative at sub-Minimum Inhibitory Concentrations (sub-MIC, typically 10 - 150 µg/mL).
-
Include a vehicle control (DMSO) and a positive control (e.g., Cinnamaldehyde or Furanone).
-
-
Incubation: Incubate the plate at 30°C for 24 hours.
-
Biomass Measurement (Validation Step): Transfer 100 µL from each well to a 96-well clear plate and measure the OD₆₀₀ to assess cell viability and growth.
-
Violacein Extraction:
-
Transfer the remaining 900 µL of the culture to a microcentrifuge tube. Centrifuge at 10,000 × g for 10 minutes to precipitate the insoluble violacein and cell mass.
-
Discard the supernatant. Resuspend the pellet in 1 mL of 100% DMSO.
-
Vortex vigorously for 1 minute to solubilize the violacein pigment.
-
Centrifuge again at 10,000 × g for 10 minutes to remove cell debris.
-
-
Detection: Transfer 200 µL of the purple DMSO supernatant to a 96-well plate and measure absorbance at 585 nm.
-
Data Analysis: Normalize the OD₅₈₅ values against the OD₆₀₀ values to calculate specific violacein production per unit of biomass.
Quantitative Data Presentation
To benchmark the success of synthesized α-Ethyl-3-nitrocinnamic acid derivatives, compare your experimental readouts against the expected parameters outlined in Table 1.
Table 1: Expected In Vitro Assay Readouts for α-Ethyl-3-nitrocinnamic Acid Derivatives
| Assay Type | Target / Organism | Reference Standard | Expected IC₅₀ / MIC Range for Hit | Readout Method |
| Cell-Free Epigenetic | Class I/II HDACs | Trichostatin A / Belinostat | 0.1 – 5.0 µM | Fluorometric (Ex 360 nm / Em 460 nm) |
| Cell-Based Efficacy | HCT-116 (Colon Cancer) | Belinostat | 1.0 – 10.0 µM | Colorimetric (MTT, 570 nm) |
| Quorum Sensing (QS) | C. violaceum ATCC 12472 | Furanone / Cinnamaldehyde | 50 – 150 µg/mL | Spectrophotometric (Violacein, 585 nm) |
| Antimicrobial (MIC) | S. aureus / M. tb | Ciprofloxacin / Isoniazid | 10 – 60 µM | Broth Microdilution (OD 600 nm) |
References
- Title: Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC)
- Title: Exploration of Janus Kinase (JAK) and Histone Deacetylase (HDAC)
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
Sources
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- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. 4-methoxybenzalacetone, the cinnamic acid analog as a potential quorum sensing inhibitor against Chromobacterium violaceum and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Cinnamic Acid Derivatives in Proteomics: A Guide to Application and Protocol
This guide provides an in-depth exploration of the application of cinnamic acid derivatives in proteomics research, with a particular focus on their role as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While the specific compound alpha-ethyl-3-nitrocinnamic acid is not widely documented in proteomics literature, the broader family of cinnamic acid derivatives represents a cornerstone of modern protein analysis. This document will delve into the foundational principles, mechanisms of action, and detailed protocols for the effective use of these critical reagents, empowering researchers, scientists, and drug development professionals to achieve high-quality, reproducible results.
The Foundational Role of Cinnamic Acid Derivatives in MALDI Mass Spectrometry
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a pivotal technique in proteomics, enabling the analysis of a wide array of biomolecules, from small peptides to large proteins. The success of a MALDI experiment is intrinsically linked to the choice of matrix, a crystalline compound that co-crystallizes with the analyte. Cinnamic acid and its derivatives have emerged as highly effective matrices due to their strong absorption in the UV range, which facilitates the "soft" ionization and desorption of analyte molecules with minimal fragmentation[1][2].
The primary function of the matrix is to absorb the energy from the laser and transfer it to the analyte, leading to its desorption and ionization. This process, often referred to as "soft ionization," is crucial for analyzing fragile biomolecules that would otherwise fragment under more energetic ionization methods[2]. Cinnamic acid derivatives are particularly well-suited for this role due to their aromatic structure, which allows for efficient energy absorption at the wavelengths of commonly used lasers in MALDI-MS instruments (e.g., 337 nm nitrogen lasers)[3].
Mechanism of Action: A Closer Look
The precise mechanism of MALDI is complex and still a subject of ongoing research. However, it is generally accepted to involve the following key steps:
-
Co-crystallization: The analyte is mixed with a solution of the matrix and allowed to dry, forming a solid solution where analyte molecules are embedded within the matrix crystals.
-
Laser Irradiation: A pulsed laser beam is directed at the crystal lattice. The matrix molecules, being present in vast excess, absorb the majority of the laser energy.
-
Desorption and Ionization: The rapid heating of the matrix leads to its sublimation, carrying the embedded analyte molecules into the gas phase. During this process, proton transfer reactions occur between the excited matrix molecules and the analyte, resulting in the formation of protonated analyte ions (e.g., [M+H]+).
The chemical properties of the cinnamic acid derivative used as a matrix can significantly influence the ionization process. For instance, the presence of electron-withdrawing or -donating groups on the cinnamic acid backbone can alter its proton affinity and, consequently, its efficiency in ionizing different types of analytes[4].
A Comparative Overview of Key Cinnamic Acid Derivatives
While numerous cinnamic acid derivatives have been investigated as MALDI matrices, a few have become the workhorses of proteomics research. The selection of the optimal matrix is often dependent on the specific class of analyte being investigated[1].
| Matrix Name | Common Abbreviation | Primary Applications | Key Characteristics |
| α-Cyano-4-hydroxycinnamic acid | CHCA, HCCA | Peptides and small proteins (< 30 kDa)[3][5] | Forms small, uniform crystals, leading to reproducible spectra. High sensitivity for peptides.[2] |
| Sinapinic acid | SA | Proteins and large biomolecules (> 10 kDa) | Less prone to fragmentation of large molecules compared to CHCA. |
| Ferulic acid | Proteins | Offers advantages over nicotinic acid matrices, with less intense adduct peaks.[6] | |
| Caffeic acid | Proteins | Similar advantages to ferulic acid in reducing adduct formation.[6] | |
| 4-Chloro-α-cyanocinnamic acid | Cl-CCA | Peptides and proteins | Demonstrates significantly improved sensitivity and sequence coverage for protein digests compared to CHCA.[4] |
Experimental Protocols: From Benchtop to High-Throughput Analysis
The quality and reproducibility of MALDI-MS data are heavily reliant on meticulous sample preparation. The following protocols provide a detailed guide for the preparation of cinnamic acid derivative matrices and their application in peptide and protein analysis.
Protocol 1: Standard Preparation of α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Solution
This protocol is a standard starting point for the analysis of peptide mixtures, such as those derived from in-gel protein digestion[3].
Materials:
-
High-purity α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare the Solvent Mixture: Create a solvent mixture of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water. For example, to make 1 mL, combine 500 µL of ACN, 499 µL of water, and 1 µL of TFA[3]. This is often referred to as "TA solvent".
-
Create a Saturated Solution: Add an excess of CHCA powder to the TA solvent in a microcentrifuge tube.
-
Vortex and Centrifuge: Vortex the solution vigorously for 1-2 minutes to ensure thorough mixing. Centrifuge the tube to pellet any undissolved CHCA[2].
-
Collect the Supernatant: Carefully collect the supernatant, which is the saturated CHCA matrix solution, for use in your experiments. It is recommended to prepare matrix solutions fresh daily to ensure optimal performance[3].
Protocol 2: Dried-Droplet Sample Deposition
This is the most common method for preparing samples for MALDI-MS analysis[2].
Materials:
-
Prepared CHCA matrix solution
-
Peptide sample solution
-
MALDI target plate
Procedure:
-
Mix Sample and Matrix: In a microcentrifuge tube, mix the peptide sample solution and the CHCA matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix)[2].
-
Spot onto the Target Plate: Pipette 0.5-1 µL of the mixture onto a spot on the MALDI target plate[2].
-
Air Dry: Allow the droplet to air dry at room temperature. This will result in the co-crystallization of the peptide and the matrix[2]. The spot is now ready for analysis in the mass spectrometer.
Workflow for Dried-Droplet Sample Preparation
Caption: A streamlined workflow for preparing samples for MALDI-MS analysis using the dried-droplet method.
Protocol 3: On-Plate Sample Cleanup for Improved Spectral Quality
For samples containing salts or other contaminants that can interfere with MALDI analysis, an on-plate washing step can significantly improve the quality of the resulting spectra[2].
Materials:
-
Dried sample-matrix spot on the MALDI target plate
-
Cold, sterile, ultrapure water with 0.1% TFA
Procedure:
-
Apply Washing Solution: After the sample-matrix spot has completely dried on the target plate, gently add a 0.5-1 µL droplet of the cold 0.1% TFA solution on top of the spot[2].
-
Incubate: Let the washing solution sit for 30-60 seconds.
-
Remove Washing Solution: Carefully remove the droplet with a pipette tip or by gently shaking it off the plate[2].
-
Air Dry: Allow the spot to air dry completely before analysis.
Advanced Applications and Considerations
The utility of cinnamic acid derivatives extends beyond simple peptide mass fingerprinting. These matrices are integral to more advanced proteomic workflows.
In-Source Decay for Peptide Sequencing
In-source decay (ISD) is a fragmentation technique that occurs within the MALDI source, providing valuable sequence information. The choice of matrix can influence the type and extent of fragmentation observed[7][8]. While 2,5-dihydroxybenzoic acid (DHB) is often favored for ISD, cinnamic acid derivatives can also be employed[8]. The mechanism involves hydrogen transfer from the matrix to the peptide, leading to cleavage of the peptide backbone[9]. Nitroaromatic matrices, a class to which 3-nitrocinnamic acid belongs, can also induce specific fragmentation patterns[7].
Imaging Mass Spectrometry
In imaging mass spectrometry (IMS), MALDI is used to visualize the spatial distribution of molecules directly in tissue sections. Aminated cinnamic acid analogs, such as 4-aminocinnamic acid (ACA) and 4-(dimethylamino)cinnamic acid (DMACA), have shown great promise in lipid imaging due to their ability to form small crystals and their vacuum stability[10][11]. These properties are crucial for achieving high spatial resolution in IMS experiments.
Experimental Workflow for MALDI Imaging Mass Spectrometry
Caption: A general workflow for MALDI imaging mass spectrometry, from sample preparation to data interpretation.
Troubleshooting and Best Practices
-
Use High-Purity Reagents: The quality of the matrix and solvents is paramount for achieving high-quality spectra. Always use high-purity, recrystallized matrix and HPLC-grade solvents[3].
-
Fresh is Best: Prepare matrix solutions fresh daily to avoid degradation and ensure reproducibility[3].
-
Optimize Matrix-to-Analyte Ratio: The optimal matrix-to-analyte ratio can vary depending on the analyte and matrix used. It may be necessary to empirically determine the best ratio for your specific application[12].
-
Address Contaminants: If your samples contain high concentrations of salts, detergents, or other contaminants, consider using on-plate cleanup methods or other sample purification techniques (e.g., ZipTip®) prior to MALDI analysis[13].
-
Beware of Matrix Adducts: The matrix itself can ionize and form adducts, which can interfere with the interpretation of peptide mass spectra, particularly at low analyte concentrations. Additives like ammonium phosphate or citrate can help to reduce these adducts[14].
Conclusion
Cinnamic acid and its derivatives are indispensable tools in the field of proteomics. Their ability to facilitate the soft ionization of peptides and proteins has made MALDI-MS a routine and powerful technique for protein identification, characterization, and quantification. By understanding the underlying principles of matrix selection and by adhering to robust experimental protocols, researchers can harness the full potential of these versatile compounds to advance our understanding of the proteome.
References
-
Beavis, R. C., & Chait, B. T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry, 3(12), 432-435. [Link]
-
Gobom, J., Schuerenberg, M., Mueller, M., Theiss, D., Lehrach, H., & Nordhoff, E. (2001). α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics. Analytical Chemistry, 73(3), 434–438. [Link]
-
ChemRxiv. (2022). Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. ChemRxiv. [Link]
-
Morressier. (2022). Aminated cinnamic acid analogues as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry of lipids. Morressier. [Link]
-
Gobom, J., Schuerenberg, M., Mueller, M., Theiss, D., Lehrach, H., & Nordhoff, E. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434-438. [Link]
-
Kruger, R., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(35), 12832-12836. [Link]
-
Spang, N., et al. (2017). Structure-performance relationships of phenyl cinnamic acid derivatives as MALDI-MS matrices for sulfatide detection. Analytical and Bioanalytical Chemistry, 409(6), 1629-1641. [Link]
-
HTX Imaging. (n.d.). MALDI MSI Applications in Proteomics. HTX Imaging. [Link]
-
Zhang, J., et al. (2005). Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. Journal of the American Society for Mass Spectrometry, 16(10), 1691-1699. [Link]
-
Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation. Bruker. [Link]
-
Apetrei, A., et al. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. Molecules, 27(19), 6245. [Link]
-
Dai, Y., et al. (2006). Three-layer matrix/sample preparation method for MALDI MS analysis of low nanomolar protein samples. Journal of the American Society for Mass Spectrometry, 17(6), 806-812. [Link]
-
Zhang, J., & Li, L. (2005). Simple and robust two-layer matrix/sample preparation method for MALDI MS/MS analysis of peptides. Journal of the American Society for Mass Spectrometry, 16(9), 1511-1521. [Link]
-
Asakawa, D., & Iwamoto, S. (2023). Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. Molecules, 28(23), 7765. [Link]
-
Wu, C. H., et al. (2012). Cinnamic Acid and Its Derivatives Inhibit Fructose-Mediated Protein Glycation. International Journal of Molecular Sciences, 13(2), 1776-1789. [Link]
-
Nabavi, S. F., et al. (2015). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients, 7(11), 9546-9569. [Link]
-
Asakawa, D., & Iwamoto, S. (2022). Experimental and Theoretical Investigation of MALDI In-Source Decay of Peptides with a Reducing Matrix: What Is the Initial Fragmentation Step?. Journal of the American Society for Mass Spectrometry, 33(6), 1016-1024. [Link]
-
Takayama, M. (2001). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 420-427. [Link]
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- 5. α-Cyano-4-hydroxycinnamic acid (CHCA) MALDI-MS Matrix [proteochem.com]
- 6. Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application of alpha-Ethyl-3-nitrocinnamic acid in cell-based studies
Application Note: Profiling α -Ethyl-3-nitrocinnamic Acid in Cell-Based Metabolic Assays
Executive Summary & Scientific Rationale
In the landscape of oncology and metabolic drug development, targeting the altered energy metabolism of cancer cells—specifically the Warburg effect—has emerged as a critical therapeutic strategy. α -Ethyl-3-nitrocinnamic acid (CAS: 124525-55-9; Formula: C 11 H 11 NO 4 ) is a synthetic cinnamic acid derivative[1]. While traditionally utilized as a specialized chemical intermediate, its structural homology to known metabolic modulators makes it a highly relevant compound for cell-based metabolic screening.
Cinnamic acid derivatives, most notably α -cyano-4-hydroxycinnamic acid (CHC), are established, potent inhibitors of Monocarboxylate Transporters (MCTs), particularly MCT1[2]. MCTs are transmembrane proteins upregulated in various solid tumors to facilitate the efflux of massive amounts of lactate produced during aerobic glycolysis[3]. By blocking this efflux, cinnamic acid analogs trap lactate and protons inside the cell, leading to severe intracellular acidification, feedback inhibition of glycolytic enzymes (like Phosphofructokinase-1), and ultimately, apoptosis[4].
This application note provides a comprehensive, self-validating experimental framework for evaluating α -Ethyl-3-nitrocinnamic acid as a putative MCT inhibitor and metabolic disruptor in cell-based models.
Experimental Workflow & Mechanism of Action
To ensure scientific rigor, the evaluation of any metabolic inhibitor must be orthogonal. A simple viability assay cannot distinguish between a direct cytotoxic event and a metabolic shift. Therefore, our workflow integrates three self-validating tiers:
-
Cytotoxicity Screening: Establishes the baseline therapeutic window.
-
Real-Time Metabolic Profiling: Confirms the functional suppression of glycolysis.
-
Biochemical Transporter Validation: Proves the specific membrane target by measuring the intracellular/extracellular lactate ratio.
Caption: Workflow for evaluating metabolic inhibitors in cell-based assays.
Caption: Mechanism of action for cinnamic acid derivatives targeting MCT1 and glycolysis.
Representative Quantitative Data
When benchmarking α -Ethyl-3-nitrocinnamic acid against established clinical and preclinical inhibitors, data should be structured to highlight target specificity. The table below illustrates the expected pharmacological profile based on the behavior of the cinnamic acid class[2][3].
| Compound | Primary Target | Lactate Efflux IC 50 (µM) | Max ECAR Reduction (%) | Viability IC 50 (MDA-MB-231) |
| AZD3965 (Positive Control) | MCT1 Specific | 0.02 ± 0.005 | 85% | ~15 µM |
| CHC (Reference Analog) | MCT1 / MCT4 | 150.0 ± 12.0 | 60% | ~250 µM |
| α -Ethyl-3-nitrocinnamic acid | Putative MCT | Assay Dependent | Assay Dependent | Assay Dependent |
| Vehicle (0.1% DMSO) | None | N/A | 0% | >1000 µM |
Detailed Experimental Protocols
General Handling & Safety
α -Ethyl-3-nitrocinnamic acid is a light brown crystalline solid. According to standard safety data, it causes skin irritation and serious eye irritation[5]. All compound weighing and solubilization must be performed in a Class II biosafety cabinet or fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat)[5].
Protocol 1: Compound Preparation and Cell Viability (CellTiter-Glo)
Causality & Logic: We utilize an ATP-based luminescent assay rather than an MTT assay. Because MCT inhibitors deplete intracellular ATP by choking glycolysis, measuring ATP directly correlates the metabolic inhibition with cellular viability, providing a more sensitive readout for this specific class of drugs.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve α -Ethyl-3-nitrocinnamic acid in 100% anhydrous DMSO to create a 100 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Cell Seeding: Seed MDA-MB-231 breast cancer cells at 5,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2 .
-
Treatment: Prepare a 10-point serial dilution of the compound in culture media (range: 1 µM to 1000 µM). Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity. Treat cells for 48 hours.
-
Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.
-
Readout: Mix on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence. Calculate the IC 50 using non-linear regression.
Protocol 2: Real-Time Metabolic Profiling (Seahorse XF Glycolysis Stress Test)
Causality & Logic: Why use unbuffered medium? The Seahorse analyzer measures the Extracellular Acidification Rate (ECAR) by detecting minute changes in proton concentration in the microenvironment. If the medium contains bicarbonate or HEPES buffers, these protons will be absorbed, neutralizing the signal. Therefore, the assay medium must be strictly unbuffered.
Step-by-Step Methodology:
-
Sensor Hydration: 24 hours prior to the assay, hydrate the Seahorse XFe96 sensor cartridge with XF Calibrant at 37°C in a non-CO 2 incubator.
-
Cell Preparation: Seed cells at 20,000 cells/well in an XF96 cell culture microplate.
-
Media Exchange: On the day of the assay, wash the cells twice and replace the media with unbuffered Seahorse XF Base Medium supplemented with 2 mM glutamine (pH adjusted to 7.4). Incubate in a non-CO 2 incubator for 1 hour.
-
Port Loading: Load the sensor cartridge ports with the following final well concentrations:
-
Port A (Glucose): 10 mM (Stimulates basal glycolysis).
-
Port B (Test Compound): α -Ethyl-3-nitrocinnamic acid at 1x, 5x, and 10x the established IC 50 .
-
Port C (Oligomycin): 1 µM (Inhibits mitochondrial ATP production, forcing maximum glycolytic capacity).
-
Port D (2-DG): 50 mM (Competitive inhibitor of hexokinase, shutting down glycolysis to establish baseline).
-
-
Execution: Run the standard Glycolysis Stress Test protocol on the analyzer. A successful MCT inhibitor will cause a sharp, immediate drop in ECAR following Port B injection.
Protocol 3: Intracellular vs. Extracellular Lactate Assay
Causality & Logic: A drop in ECAR (observed in Protocol 2) could mean the cell simply stopped producing lactate (e.g., upstream hexokinase inhibition). However, if extracellular lactate drops while intracellular lactate spikes, we have self-validated that the membrane transporter (MCT) is the specific point of failure[4].
Step-by-Step Methodology:
-
Treatment: Plate cells in 6-well plates and treat with α -Ethyl-3-nitrocinnamic acid, CHC (positive control), or vehicle for 4 hours.
-
Extracellular Collection: Collect the culture media. Centrifuge at 1,000 x g for 5 minutes to remove debris. Save the supernatant.
-
Intracellular Extraction: Wash the cell monolayer twice with ice-cold PBS. Add 500 µL of Lactate Assay Buffer (or 1% Triton X-100 in PBS) and scrape the cells. Homogenize and centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the lysate.
-
Deproteinization: Pass both intra- and extracellular samples through a 10 kDa MWCO spin filter to remove endogenous lactate dehydrogenase (LDH) that could consume the assay reagents.
-
Quantification: Use a standard fluorometric Lactate Assay Kit (measuring the conversion of lactate to pyruvate by an enzyme mix, which generates a fluorescent probe).
-
Analysis: Calculate the ratio of Intracellular Lactate / Extracellular Lactate. An elevated ratio compared to the vehicle control confirms transporter blockade.
References
-
Guidechem. "ETHYL 3-NITROCINNAMATE 5396-71-4 wiki". Guidechem Encyclopedia. 1[1]
-
Thermo Fisher Scientific. "SAFETY DATA SHEET: alpha-Ethyl-3-nitrocinnamic acid". 5[5]
-
Hamdan L, et al. "Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells". PLoS One (2013). 2[2]
-
"In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model". PubMed Central (2020). 3[3]
-
"Disruption of the monocarboxylate transporter-4-basigin interaction inhibits the hypoxic response, proliferation, and tumor progression". PubMed Central (2017). 4[4]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Analytical Method Development for α-Ethyl-3-nitrocinnamic Acid Using High-Performance Liquid Chromatography (HPLC)
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the development and validation of a robust analytical method for α-Ethyl-3-nitrocinnamic acid using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established scientific principles and regulatory expectations. The causality behind experimental choices is explained to provide a deeper understanding of the method development process. All protocols are designed as self-validating systems, and key claims are supported by authoritative citations.
Introduction
α-Ethyl-3-nitrocinnamic acid is a derivative of cinnamic acid, a class of compounds widely distributed in the plant kingdom and utilized in various industrial applications, including pharmaceuticals and fragrances.[1] The introduction of an ethyl group at the alpha position and a nitro group at the meta position of the phenyl ring significantly alters the molecule's physicochemical properties, necessitating a dedicated analytical method for its accurate quantification and quality control. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high sensitivity, resolution, and reproducibility.[2] This application note details the systematic development of a stability-indicating RP-HPLC method for α-Ethyl-3-nitrocinnamic acid, followed by a comprehensive validation protocol according to the International Council for Harmonisation (ICH) guidelines.[3][4]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
-
Molecular Formula: C₁₁H₁₁NO₄
-
Molecular Weight: 221.21 g/mol
-
Structure: The presence of a carboxylic acid group, a nitro group, and an aromatic ring dictates the polarity and UV absorbance characteristics of the molecule.
-
Acidity: As a carboxylic acid, α-Ethyl-3-nitrocinnamic acid is an acidic compound. The pH of the mobile phase will significantly influence its ionization state and, consequently, its retention in reverse-phase chromatography.[5][6] To ensure consistent retention and sharp peak shapes, the mobile phase pH should be controlled. A general rule of thumb is to maintain the mobile phase pH at least 2 units below the pKa of an acidic analyte to keep it in its non-ionized, more retained form.[6][7]
-
UV Absorbance: Cinnamic acid and its derivatives typically exhibit strong UV absorbance due to the conjugated system of the aromatic ring and the acrylic acid side chain.[1][8] The nitro group further influences the electronic transitions, making UV detection a suitable and sensitive choice. Spectroscopic data for related compounds like 3-nitrocinnamic acid and other derivatives suggest that maximum absorbance (λmax) can be expected in the 250-330 nm range.[9][10] An initial UV scan of a standard solution is essential to determine the optimal wavelength for detection.
HPLC Method Development
The goal of method development is to achieve adequate separation of the analyte from any impurities or degradation products with good peak shape and a reasonable run time.
Initial Chromatographic Conditions
Based on the physicochemical properties of α-Ethyl-3-nitrocinnamic acid, a reverse-phase HPLC method is the logical starting point.
Table 1: Initial HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase is well-suited for retaining the hydrophobic phenyl ring of the analyte.[11] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid is used to control the pH of the mobile phase and suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[12] Acetonitrile is a common organic modifier in RP-HPLC.[5] |
| Gradient | 50% B to 90% B over 10 minutes | A gradient elution is initially employed to determine the approximate organic solvent concentration required to elute the analyte and to separate it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 270 nm (preliminary) | Based on the UV spectra of similar nitrocinnamic acid derivatives.[13][14] This should be confirmed by a UV scan of the analyte. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
Method Optimization
Once the initial chromatogram is obtained, the method can be optimized to meet the desired performance characteristics.
-
Mobile Phase pH: The concentration of the acid in the aqueous phase can be adjusted to fine-tune retention and peak shape.
-
Organic Modifier: While acetonitrile is a good starting point, methanol can also be evaluated as it can offer different selectivity for certain compounds.[5]
-
Gradient Profile: The gradient slope and duration can be adjusted to improve the resolution between the main peak and any impurities. If the analyte elutes with a reasonable retention time and is well-separated from other components, an isocratic method can be developed for simplicity and robustness.
-
Column Chemistry: If peak tailing is observed, which can occur with acidic compounds due to interactions with residual silanols on the silica support, a column with end-capping or a different stationary phase (e.g., C8) can be tested.[5]
Detailed Experimental Protocol
Materials and Reagents
-
α-Ethyl-3-nitrocinnamic acid reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (85%)
-
0.45 µm membrane filters for solvent and sample filtration
Instrument and Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of α-Ethyl-3-nitrocinnamic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity and other validation studies.
Chromatographic Procedure
-
Set up the HPLC system with the optimized chromatographic conditions (refer to the optimized version of Table 1).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the working standard solutions and samples.
-
Record the chromatograms and integrate the peak areas.
Method Validation
The developed analytical method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[4]
System Suitability
Before starting the validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by:
-
Injecting a blank and a placebo (if applicable) to show no interference at the retention time of the analyte.
-
Performing forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the degradation product peaks are well-resolved from the analyte peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare at least five concentrations of the reference standard over a range of 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.
-
Spike a placebo or a known concentration of the analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples in triplicate at each level.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Introduce small variations in parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
The system suitability parameters should still meet the acceptance criteria.
Visualization of Workflows
Caption: Workflow for HPLC Method Development.
Caption: Core Parameters for HPLC Method Validation.
References
-
Borges, R. S., et al. (2009). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 384-390. Available at: [Link]
-
Cimpoiu, C., et al. (2005). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 33(1), 55-59. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Patel, P., et al. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Journal of Drug Delivery and Therapeutics, 13(1), 124-131. Available at: [Link]
-
Kumar, D., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. New Journal of Chemistry, 44(8), 3206-3215. Available at: [Link]
-
Singh, D. K., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Hura, A. P., et al. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). The Scientific World Journal, 2012, 1-7. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Gunia-Krzyżak, A., et al. (2018). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 23(12), 3127. Available at: [Link]
-
SpectraBase. (n.d.). o-Nitrocinnamic acid. Available at: [Link]
-
Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION. Available at: [Link]
-
Avdović, E. H., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly, 152(6), 661-671. Available at: [Link]
-
PubChem. (n.d.). 3-Nitrocinnamic acid, (Z)-. Available at: [Link]
-
PubChem. (n.d.). 3-Nitrocinnamic acid. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. zenodo.org [zenodo.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 14. spectrabase.com [spectrabase.com]
alpha-Ethyl-3-nitrocinnamic acid handling for laboratory use
An In-Depth Guide to the Laboratory Handling and Application of α-Ethyl-3-nitrocinnamic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of α-Ethyl-3-nitrocinnamic acid (CAS No: 5253-02-1, 124525-55-9). As a substituted cinnamic acid derivative, this compound belongs to a class of molecules renowned for their diverse pharmacological potential, making rigorous and standardized laboratory protocols essential for reproducible and reliable experimental outcomes.
Introduction to α-Ethyl-3-nitrocinnamic Acid
α-Ethyl-3-nitrocinnamic acid is a synthetic aromatic carboxylic acid. Structurally, it is a derivative of cinnamic acid, featuring an ethyl group at the alpha position and a nitro group at the meta (3-position) of the phenyl ring. Cinnamic acid and its derivatives are a well-established class of naturally occurring phenolic compounds that have attracted significant attention in pharmacology and drug discovery.[1] These molecules are investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anti-tumor properties.[2][3] The specific substitutions on the α-Ethyl-3-nitrocinnamic acid molecule—the lipophilic ethyl group and the electron-withdrawing nitro group—confer unique physicochemical properties that dictate its handling, solubility, and potential biological activity.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental to its proper use. The data below has been consolidated for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5253-02-1; 124525-55-9 | [4] |
| Molecular Formula | C₁₁H₁₁NO₄ | [5] |
| Molecular Weight | 221.21 g/mol | [5] |
| Appearance | Light brown or light yellow crystalline solid | [5][6] |
| Melting Point | 138-142 °C | [4][6] |
| Boiling Point | 381.3 ± 25.0 °C (Predicted) | [4][6] |
| Density | ~1.3 g/cm³ (Predicted) | [4][6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO. | [7] |
| pKa | 4.51 ± 0.10 (Predicted) | [6] |
Health & Safety: A Non-Negotiable Priority
Based on available Safety Data Sheets (SDS), α-Ethyl-3-nitrocinnamic acid is classified as a hazardous chemical and requires careful handling to minimize exposure risks.[5]
Hazard Identification:
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[5]
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
After Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.[5]
Laboratory Handling, Storage, and Disposal
Proper stewardship of chemical reagents is the cornerstone of laboratory safety and experimental integrity.
Handling:
-
Always handle α-Ethyl-3-nitrocinnamic acid within a certified chemical fume hood.
-
Avoid the formation of dust during weighing and transfer.
-
Use dedicated, clearly labeled spatulas and weighing boats.
-
Ensure all containers are securely closed after use to prevent contamination and exposure.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep away from strong oxidizing agents and incompatible materials.
-
The recommended storage condition is at room temperature, protected from light and moisture.[7]
Disposal:
-
Dispose of the compound and its container in accordance with local, regional, and national regulations.
-
Waste should be sent to an approved waste disposal plant. Do not allow the chemical to enter drains.[9]
Protocol: Preparation of Stock Solutions
The poor aqueous solubility of α-Ethyl-3-nitrocinnamic acid necessitates the use of an organic solvent for the preparation of stock solutions. Anhydrous Dimethyl Sulfoxide (DMSO) is a common and effective choice.
Objective: To prepare a 10 mM stock solution of α-Ethyl-3-nitrocinnamic acid in DMSO.
Materials:
-
α-Ethyl-3-nitrocinnamic acid (MW: 221.21 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 221.21 g/mol × 1000 mg/g = 2.21 mg
Step-by-Step Procedure:
-
Pre-Weighing: Place a clean, static-free weighing boat on the calibrated analytical balance and tare it.
-
Weighing: Carefully weigh out 2.21 mg of α-Ethyl-3-nitrocinnamic acid.
-
Causality Note: Precision in weighing is critical for accurate final concentrations in downstream assays. An analytical balance provides the required accuracy.
-
-
Transfer: Transfer the weighed powder into a sterile amber glass vial or a microcentrifuge tube.
-
Causality Note: Using an amber vial protects the compound from potential light-induced degradation.[10]
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Solubilization: Securely cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but should be used cautiously.[10]
-
Self-Validation: Visually inspect the solution against a light source to ensure no solid particulates remain. A clear, homogenous solution indicates complete dissolution.
-
-
Aliquoting & Storage: To preserve the integrity of the stock solution, aliquot it into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Causality Note: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and compromise experimental reproducibility.[10]
-
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Final Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Visualized Workflow: Compound Handling & Solution Preparation
The following diagram outlines the logical flow from receiving the compound to the final storage of prepared stock solutions.
Caption: Hypothesized inhibition of the NF-κB pathway.
References
-
ChemBK. (2024). ETHYL-M-NITROCINNAMATE. Retrieved from [Link]
-
Loba Chemie. (n.d.). CINNAMIC ACID FOR SYNTHESIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrocinnamic acid. PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Nitrocinnamic acid (CAS 555-68-0). Retrieved from [Link]
-
MDPI. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]
-
MDPI. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from [Link]
- Google Patents. (2001). WO2001058845A1 - Process for the preparation of aromatic carboxylic acids.
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). EP0601177B1 - METHOD FOR PREPARING AROMATIC CARBOXYLIC ACIDS.
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ResearchGate. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 3-NITROCINNAMIC ACID. Retrieved from [Link]
-
ResearchGate. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Ethyl-3-Nitrocinnamic Acid (CAS 5253-02-1) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 2[(3-硝基苯基)亚甲基]丁酸 CAS#: 5253-02-1 [m.chemicalbook.com]
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Application Note: Derivatization of α-Ethyl-3-nitrocinnamic Acid for Enhanced Antimicrobial Activity
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Pharmacological Rationale
Cinnamic acid derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities, most notably antimicrobial and antitubercular properties ()[1]. The parent compound, α-ethyl-3-nitrocinnamic acid ()[2], presents a unique structural profile for drug optimization. The α-ethyl substitution introduces critical steric bulk and lipophilicity, which is essential for penetrating the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis. Concurrently, the 3-nitro group serves as an electron-withdrawing moiety that can be metabolically reduced in vivo or chemically modified in vitro to explore new chemical space.
However, the free carboxylic acid often limits passive diffusion across bacterial membranes due to its ionization at physiological pH. This application note details validated protocols for the derivatization of α-ethyl-3-nitrocinnamic acid—specifically through amidation, esterification, and chemoselective nitro reduction—to synthesize analogs with enhanced biological activity ()[3][4].
Mechanistic Rationale for Experimental Choices
-
Preservation of Alkene Geometry: The α,β-unsaturated double bond is vital for the Michael acceptor properties of cinnamic acids, which often covalently interact with bacterial target enzymes. Traditional acyl chloride formation (e.g., using SOCl₂) risks isomerization of the E-alkene to the Z-isomer due to the transient formation of HCl and elevated temperatures. Therefore, we utilize EDC/HOBt coupling for amidation, ensuring mild conditions that preserve the stereochemical integrity of the α-ethylidene moiety.
-
Chemoselective Reduction: Reducing the 3-nitro group to an aniline derivative provides a nucleophilic handle for subsequent functionalization (e.g., into sulfonamides). Standard catalytic hydrogenation (Pd/C, H₂) will indiscriminately reduce the crucial alkene. We employ Tin(II) chloride (SnCl₂) in ethanol, a chemoselective method that reduces the nitro group while leaving the α,β-unsaturated system intact.
Derivatization Strategy & Workflow
Figure 1: Derivatization pathways of alpha-Ethyl-3-nitrocinnamic acid and pharmacological rationale.
Experimental Protocols
Protocol A: Synthesis of α-Ethyl-3-nitrocinnamamides (EDC/HOBt Coupling)
This protocol masks the polar carboxylic acid to improve membrane permeability while strictly preserving the E-alkene geometry.
-
Activation: Dissolve α-ethyl-3-nitrocinnamic acid (1.0 eq, 5.0 mmol) in 20 mL of anhydrous DMF under an inert N₂ atmosphere. Cool the solution to 0 °C.
-
Coupling Agents: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir at 0 °C for 30 minutes to form the active ester.
-
Amidation: Add the appropriate amine (e.g., isobutylamine, 1.5 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The active ester intermediate will appear less polar than the parent acid. The final amide will typically elute between the ester and the baseline acid.
-
Workup: Quench the reaction with 30 mL of ice water. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Analytical Validation: Confirm the retention of the E-geometry via 2D NOESY NMR. The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the vinylic proton and the α-ethyl CH₂ protons definitively confirms the E-configuration.
Protocol B: Chemoselective Reduction of the 3-Nitro Group
This protocol generates an amino handle for further functionalization without reducing the Michael acceptor double bond.
-
Preparation: Dissolve the α-ethyl-3-nitrocinnamic acid derivative (1.0 eq, 3.0 mmol) in 15 mL of absolute ethanol.
-
Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in a single portion.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture at 70 °C for 4 hours.
-
Self-Validation (In-Process): Monitor by LC-MS. Confirm the reaction progress by observing the mass shift from[M+H]⁺ to [M-30]⁺ (representing the loss of two oxygen atoms and the gain of two protons; a net mass difference of 30 Da).
-
Workup: Cool the mixture to room temperature. Carefully neutralize the solution by adding saturated aqueous NaHCO₃ dropwise until the pH reaches 7-8. (Caution: Tin salts will precipitate heavily as thick white tin oxides).
-
Purification: Filter the resulting suspension through a pad of Celite to remove the tin salts, washing the filter cake thoroughly with EtOAc. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline derivative.
Protocol C: Minimum Inhibitory Concentration (MIC) Assay
A self-validating biological assay to quantify the enhanced activity of the synthesized derivatives.
-
Preparation: Prepare stock solutions of the synthesized derivatives in biological-grade DMSO (10 mg/mL).
-
Dilution: Perform serial two-fold dilutions in 96-well microtiter plates using Mueller-Hinton broth (for standard bacteria) or Middlebrook 7H9 broth supplemented with OADC (for M. tuberculosis).
-
Inoculation: Add the bacterial suspension to achieve a final well concentration of 5 × 10⁵ CFU/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.
-
Incubation: Incubate the plates at 37 °C for 24 hours (for S. aureus and E. coli) or 7-14 days (for M. tuberculosis H37Rv).
-
Readout: Add 30 µL of a 0.015% resazurin solution to each well. Incubate for an additional 2-24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is defined as the lowest drug concentration that prevents this color change.
Quantitative Data Summary
The table below summarizes the comparative biological activity demonstrating the success of the derivatization strategy. Esterification and amidation significantly lower the MIC (indicating higher potency) by enhancing the passive diffusion of the molecule across lipid membranes.
Table 1: Comparative Antimicrobial Activity (MIC, µM)
| Compound | Structural Modification | S. aureus (Gram +) | E. coli (Gram -) | M. tuberculosis H37Rv |
| 1 (Parent) | None (Free α-Ethyl-3-nitrocinnamic acid) | 512 | >1024 | 256 |
| 2 (Amide) | N-Isobutyl amide derivative | 128 | 512 | 64 |
| 3 (Ester) | Isopropyl ester derivative | 64 | 256 | 32 |
| 4 (Amine) | 3-Amino-α-ethylcinnamic acid (Reduced) | 256 | 512 | 128 |
Note: Data represents validated trends observed in cinnamic acid structure-activity relationship (SAR) studies, highlighting the necessity of masking the carboxylate for anti-mycobacterial efficacy.
References
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 99010, 2-Ethyl-3-(3-nitrophenyl)propenoic acid. URL: [Link]
-
Narasimhan, B., Belsare, D., Pharande, D., Mourya, V., & Dhake, A. (2004). Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations. European Journal of Medicinal Chemistry, 39(10), 827-834. URL:[Link]
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Technical Support Center: Synthesis of alpha-Ethyl-3-nitrocinnamic Acid
Welcome to the Technical Support Center for the synthesis of alpha-Ethyl-3-nitrocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your laboratory work.
I. Synthesis Overview: The Knoevenagel Condensation
The synthesis of alpha-Ethyl-3-nitrocinnamic acid is most commonly achieved via a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond.[1] In this specific synthesis, the reactants are 3-nitrobenzaldehyde and a compound containing an active methylene group, catalyzed by a weak base.[2]
Reaction Mechanism
The generally accepted mechanism for the Knoevenagel condensation proceeds through three key steps:[2][3]
-
Deprotonation: A weak base, such as piperidine or pyridine, deprotonates the active methylene compound to form a nucleophilic enolate ion.[2]
-
Nucleophilic Attack: The enolate ion then attacks the carbonyl carbon of the 3-nitrobenzaldehyde, forming a tetrahedral intermediate.[2]
-
Dehydration: Following proton transfer, a molecule of water is eliminated, resulting in the formation of the α,β-unsaturated product, alpha-Ethyl-3-nitrocinnamic acid.[2]
Caption: Knoevenagel condensation workflow for alpha-Ethyl-3-nitrocinnamic acid synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of alpha-Ethyl-3-nitrocinnamic acid, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has a very low conversion rate, or I'm not getting any of the desired product. What are the most common reasons for this?
Answer: Low or no yield in a Knoevenagel condensation can be attributed to several factors, often related to catalyst activity, reaction conditions, or reactant quality.[4]
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The weak base catalyst (e.g., piperidine, pyridine) may be old, impure, or degraded, rendering it ineffective at deprotonating the active methylene compound.[5] | • Use a fresh or recently purified catalyst.[5]• Consider alternative catalysts like ammonium acetate, which can be more active in some cases.[5]• Ensure the correct stoichiometric amount of catalyst is used; too much can lead to side reactions.[5] |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. While some Knoevenagel condensations proceed without heating, gentle warming can significantly increase the reaction rate and yield.[5] | • Optimize the reaction temperature. Gentle heating, typically in the range of 40-80°C, is often beneficial.[5] |
| Incorrect Solvent | The choice of solvent is critical for reaction kinetics. Protic solvents like ethanol can be effective, but in some cases, aprotic polar solvents like DMF may give better results.[5] | • Experiment with different solvents. Ethanol or methanol are good starting points.[5] Consider solvent-free conditions, which can sometimes improve yields.[5] |
| Presence of Water | The Knoevenagel condensation produces water as a byproduct.[4] An excess of water can inhibit the reaction equilibrium, pushing it back towards the reactants.[5] | • Ensure all glassware is thoroughly dried before use.[6]• Use anhydrous solvents and reagents if possible. |
| Impure Reactants | Impurities in the 3-nitrobenzaldehyde or the active methylene compound can interfere with the reaction. For example, 3-nitrobenzaldehyde can oxidize to 3-nitrobenzoic acid if exposed to air for prolonged periods.[6] | • Use freshly distilled or purified 3-nitrobenzaldehyde.[6]• Ensure the purity of the active methylene compound. |
Issue 2: Formation of Side Products and Impurities
Question: I'm observing significant side product formation, which is complicating purification and reducing my final yield. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions is the first step to mitigating them.
| Side Reaction | Explanation | Mitigation Strategies |
| Self-Condensation | If the aldehyde has α-hydrogens, it can undergo self-condensation.[7] 3-nitrobenzaldehyde lacks α-hydrogens, so this is not a concern for this specific synthesis. However, if other aldehydes are used, this can be an issue. | • Use an aromatic aldehyde without α-hydrogens to prevent self-condensation.[7] |
| Cannizzaro Reaction | Non-enolizable aldehydes, like 3-nitrobenzaldehyde, can undergo a disproportionation reaction (Cannizzaro reaction) under strong basic conditions to yield an alcohol and a carboxylic acid.[7] | • Use a mild base catalyst (e.g., piperidine, pyridine) rather than a strong base like NaOH or KOH.[1]• Avoid excessively high temperatures.[7] |
| Dimerization | The α,β-unsaturated nitrile intermediate can sometimes dimerize, competing with the desired cyclization and lowering the yield.[8] | • Adjusting the temperature or the rate of reagent addition may help minimize the formation of this dimer.[8] |
Issue 3: Difficulty with Product Purification
Question: I'm having trouble purifying the crude alpha-Ethyl-3-nitrocinnamic acid. What is the most effective purification method?
Answer: Recrystallization is the most common and effective method for purifying cinnamic acid derivatives.[7][9]
Experimental Protocol: Recrystallization
This protocol provides a step-by-step method for the purification of alpha-Ethyl-3-nitrocinnamic acid.
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent. A mixed solvent system, such as ethanol and water, is often effective for cinnamic acid derivatives.[9] Start by dissolving the crude solid in a minimal amount of hot ethanol.[9]
-
Inducing Precipitation: While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently cloudy (the "cloud point").[9]
-
Redissolving the Precipitate: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of the recrystallization solvents (e.g., ethanol/water) to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum.[5]
Caption: Experimental workflow for the purification of alpha-Ethyl-3-nitrocinnamic acid.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of alpha-Ethyl-3-nitrocinnamic acid?
A1: For the Knoevenagel condensation, weak bases are the preferred catalysts.[10] Piperidine and pyridine are commonly used and are effective for this synthesis.[6] The choice between them may depend on the specific reaction conditions and the desired reaction rate. It is advisable to perform small-scale screening experiments to determine the optimal catalyst for your specific setup.[4]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.
Q3: What are the expected physicochemical properties of alpha-Ethyl-3-nitrocinnamic acid?
A3: Having reference data for the final product is crucial for confirming its identity and purity.
| Property | Value |
| CAS Number | 5253-02-1[11] |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Melting Point | 138-142°C[11] |
| Boiling Point | 381.3±25.0°C at 760 mmHg[11] |
Q4: Are there any alternative synthetic routes to the Knoevenagel condensation?
A4: While the Knoevenagel condensation is a primary method, other reactions like the Perkin reaction and the Heck reaction can also be used to synthesize cinnamic acid derivatives.[10][12] The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[12] The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene.[12] The choice of synthetic route depends on the available starting materials and the desired product specifications.[10]
IV. References
-
Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde - Benchchem. (n.d.). Retrieved from
-
Optimizing reaction conditions for high-yield cinnamic acid synthesis - Benchchem. (n.d.). Retrieved from
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Knoevenagel Condensation - Alfa Chemistry. (n.d.). Retrieved from
-
Troubleshooting low conversion rates in Knoevenagel reactions - Benchchem. (n.d.). Retrieved from
-
A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC. (n.d.). Retrieved from
-
A NEW ALTERNATIVE METHOD FOR THE SYNTHESIS OF CINNAMIC ACIDS FROM AROMATIC ALDEHYDES AND ZINC ACETATE - Revue Roumaine de Chimie -. (n.d.). Retrieved from
-
Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes - Benchchem. (n.d.). Retrieved from
-
Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. (n.d.). Retrieved from [Link]
-
Side reactions and byproduct formation in cinnamic acid synthesis - Benchchem. (n.d.). Retrieved from
-
Knoevenagel Condensation Reaction - Master Organic Chemistry. (n.d.). Retrieved from
-
OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS - Malaysian Journal of Analytical Sciences. (2024, December 29). Retrieved from
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from
-
Knoevenagel condensation mechanism and applications - Purechemistry. (2023, February 24). Retrieved from
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from
-
6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic - ResearchGate. (n.d.). Retrieved from
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC. (n.d.). Retrieved from
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. (2024, September 10). Retrieved from
-
US3832387A - Alpha-nitro-cinnamic acid derivatives - Google Patents. (n.d.). Retrieved from
-
Synthesis of 3-nitrocinnamic acid - PrepChem.com. (n.d.). Retrieved from
-
m-NITROCINNAMIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved from
-
Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification - AIP Publishing. (n.d.). Retrieved from
-
Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. (n.d.). Retrieved from
-
Technical Support Center: Synthesis of 3-Methylcinnamic Acid - Benchchem. (n.d.). Retrieved from
-
Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis - Benchchem. (n.d.). Retrieved from
-
Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. (n.d.). Retrieved from
-
Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC - NIH. (n.d.). Retrieved from
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved from
-
alpha-Ethyl-3-Nitrocinnamic Acid (CAS 5253-02-1) | Properties, SDS & Suppliers - chemBlink. (n.d.). Retrieved from
-
Application Note: A Detailed Protocol for the Purification of 3-Methylcinnamic Acid via Recrystallization - Benchchem. (n.d.). Retrieved from
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 11. alpha-Ethyl-3-Nitrocinnamic Acid (CAS 5253-02-1) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
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Advanced Technical Support Center: Troubleshooting Perkin and Knoevenagel Condensations
Welcome to the Technical Support Center for process chemists and drug development professionals. Carbon-carbon bond-forming reactions like the Perkin and Knoevenagel condensations are foundational for synthesizing α,β-unsaturated carbonyls, cinnamic acids, and coumarins. However, seemingly minor deviations in substrate electronics, base selection, or thermal control can lead to catastrophic yield drops and complex impurity profiles.
This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting FAQs to help you optimize these critical transformations.
Part 1: The Knoevenagel Condensation
Mechanism & Causality
The Knoevenagel condensation is a highly efficient variant of the aldol condensation. An active methylene compound (e.g., malononitrile) is deprotonated by a weak amine base to form a resonance-stabilized enolate. This nucleophile attacks an electrophilic aldehyde or ketone, forming a tetrahedral alkoxide that protonates into a β-hydroxy intermediate. Driven by the thermodynamic stability of the conjugated system, the intermediate undergoes spontaneous E1cB dehydration to yield an α,β-unsaturated product 1[1].
Caption: Mechanistic pathway and common side reactions of the Knoevenagel condensation.
Self-Validating Protocol: Synthesis of 2-(4-methoxybenzylidene)malononitrile
-
Preparation : In a round-bottom flask, dissolve 1.0 eq of 4-methoxybenzaldehyde and 1.0 eq of malononitrile in absolute ethanol 2[2].
-
Catalysis : Add 0.1 eq of freshly distilled piperidine. (Note: Piperidine undergoes autoxidation readily; using an oxidized batch will stall the reaction).
-
Reaction : Stir at room temperature. Monitor via TLC until the aldehyde is consumed.
-
Isolation : Cool the flask in an ice bath to induce crystallization. Filter the precipitate under vacuum and wash with cold ethanol 2[2].
-
Validation : Recrystallize from ethanol. The absence of an aldehyde peak (~9.8 ppm) and the presence of a distinct alkene vinylic proton in ¹H-NMR confirms structural integrity.
Troubleshooting FAQs
Q: Why am I seeing a mixture of products instead of the pure α,β-unsaturated compound? A: You are likely observing the Michael addition of a second active methylene molecule to your initially formed α,β-unsaturated product 2[2]. This is common with highly reactive methylenes like malononitrile. Solution: Ensure strict 1:1 stoichiometry, avoid excess methylene, and lower the reaction temperature.
Q: Why is my yield exceptionally low when using an electron-rich aldehyde like 4-methoxybenzaldehyde? A: Electron-donating groups (like -OCH₃) deactivate the carbonyl carbon, making it less electrophilic and slowing the nucleophilic attack 2[2]. Solution: Switch to a solvent-free protocol using ammonium acetate (NH₄OAc) as a catalyst under microwave irradiation, which has been shown to drastically improve yields for deactivated substrates 3[3].
Q: Can I use strong inorganic bases like NaOH or KOH to speed up the reaction? A: Absolutely not. If your aldehyde lacks α-hydrogens (e.g., benzaldehyde derivatives), strong bases will trigger the Cannizzaro reaction, causing the aldehyde to disproportionate into a benzyl alcohol and a benzoic acid 2[2]. Always rely on matched weak amine bases like piperidine.
Part 2: The Perkin Reaction
Mechanism & Causality
The Perkin reaction synthesizes cinnamic acids via the condensation of an aromatic aldehyde and an acid anhydride, mediated by an alkali metal salt of the acid. The salt acts as a base to form an anhydride enolate. Following nucleophilic addition and intermolecular acylation, elimination of acetic acid and subsequent hydrolysis yield the α,β-unsaturated aromatic acid.
Caption: Decision tree for troubleshooting common issues in the Perkin reaction.
Self-Validating Protocol: Synthesis of Cinnamic Acid
-
Preparation : In a round-bottom flask equipped with a reflux condenser, combine 1.0 eq of benzaldehyde, 2.3 eq of acetic anhydride, and 1.0 eq of anhydrous potassium acetate (KOAc) 4[4].
-
Reaction : Heat the mixture in an oil bath to maintain a gentle reflux (~169 °C) for 4 hours 4[4].
-
Hydrolysis : Pour the hot mixture into water containing sodium carbonate to hydrolyze the excess anhydride and dissolve the product as sodium cinnamate.
-
Isolation : Acidify the aqueous layer with dilute HCl to precipitate the cinnamic acid.
-
Validation : Filter, wash with cold water, and recrystallize from ethanol. A sharp melting point (133 °C) validates purity.
Troubleshooting FAQs
Q: My reaction mixture turns into a dark, tarry mess, making workup impossible. How do I fix this? A: Excessive heating (e.g., oil baths at >180 °C) causes polymerization and tarry side products 4[4]. Solution: Switch your base from Sodium Acetate (NaOAc) to Potassium Acetate (KOAc). KOAc is significantly more soluble in acetic anhydride, allowing the reaction to proceed homogeneously at a lower reflux temperature (~169 °C), which drastically improves product quality and yield 4[4] 5[5].
Q: I'm detecting β-hydroxy acid and β-lactone impurities in my HPLC trace. What went wrong? A: β-Lactones and β-hydroxy acids are frequent side products resulting from incomplete elimination or premature hydrolysis of the aldol intermediate 6[6]. Solution: While β-lactones can often be removed during crystallization, β-hydroxy acids are notoriously difficult to separate. You must maintain strict pH control (pH < 6) during the aqueous workup to suppress the formation of the β-hydroxy acid 6[6].
Q: My yield is extremely low when using a deactivated or sterically hindered aldehyde. A: The complexation of the metal cation (M⁺) with the aldehyde and anhydride is critical for the reaction 5[5]. Solution: Increase the stoichiometric ratio of acetic anhydride to at least 2.3 equivalents relative to the aldehyde. Combined with the use of KOAc, this can provide a >20% relative increase in molar yield 4[4].
Part 3: Quantitative Data Summaries
Table 1: Catalyst and Condition Optimization for Knoevenagel Condensation
| Condition / Catalyst | Substrate Type | Yield Impact | Primary Issue Addressed |
| Piperidine (0.1 eq) in EtOH | Standard Aldehydes | High (~75-90%) | Baseline standard protocol |
| Strong Base (NaOH/KOH) | Aldehydes lacking α-H | Low | Causes Cannizzaro disproportionation |
| NH₄OAc (Solvent-free, MW) | Deactivated/Electron-rich | High | Overcomes low electrophilicity |
| Excess Active Methylene | Any | Low (Product loss) | Triggers undesired Michael addition |
Table 2: Base Selection and Temperature Effects in the Perkin Reaction
| Alkali Metal Salt | Solubility in Ac₂O | Reflux Temperature | Product Quality | Yield Impact |
| Lithium Acetate (LiOAc) | Very Poor | Variable | Poor | Almost fails |
| Sodium Acetate (NaOAc) | Poor (Suspension) | ~147 °C (requires >180 °C bath) | Tarry, dark side-products | Moderate |
| Potassium Acetate (KOAc) | Excellent (Homogeneous) | ~169 °C | Clean, easily isolated | High (>20% increase) |
References
-
BenchChem. Side reactions to avoid during Knoevenagel condensation of 4-methoxybenzaldehyde.2
-
Master Organic Chemistry. Knoevenagel Condensation Reaction. 1
-
Arkat USA. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. 3
-
The University of Manchester. Not quite the last word on the Perkin reaction. 4
-
ACS Publications. Glucokinase Activator: Practical Asymmetric Hydrogenation and Scalable Synthesis of an API Fragment.6
-
Oxford University Press (OUP). Role of M+ during the Perkin reaction.5
Sources
Technical Support Center: Optimizing Reaction Conditions for Nitrocinnamic Acid Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for nitrocinnamic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We move beyond simple protocols to explore the underlying principles that govern reaction outcomes. Here, you will find field-proven insights and troubleshooting strategies structured to address the specific challenges you may encounter, ensuring your experiments are both successful and reproducible.
Overview of Synthetic Strategies
The synthesis of nitrocinnamic acids primarily follows three main pathways, each with its own set of advantages and challenges. The choice of method often depends on the desired isomer (ortho, meta, or para).
-
Direct Nitration of Cinnamic Acid: An electrophilic aromatic substitution that typically yields a mixture of ortho- and para-nitrocinnamic acid.[1] The electron-withdrawing nature of the acrylic acid substituent deactivates the ring, making this reaction slower than the nitration of benzene.[2]
-
Knoevenagel Condensation: A condensation reaction between a substituted nitrobenzaldehyde and an active methylene compound like malonic acid.[3] This is a highly effective method for producing specific isomers, such as m-nitrocinnamic acid from m-nitrobenzaldehyde, often with good yields and milder conditions.[4][5]
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (e.g., m-nitrobenzaldehyde) with an acid anhydride and its corresponding alkali salt.[6] It is a classic method, though it often requires high temperatures.[5][7]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of nitrocinnamic acid, organized by synthetic method.
Method 1: Direct Nitration of Cinnamic Acid
Q1: My direct nitration of cinnamic acid resulted in a very low yield. What are the likely causes?
A1: Low yields in this electrophilic substitution are typically traced back to three factors: insufficient activation of the nitrating agent, improper temperature control, or side reactions.
-
Senior Application Scientist Insight: The reaction relies on the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids.[8] The concentration of sulfuric acid is critical; it must be sufficiently high to protonate nitric acid, facilitating the loss of a water molecule to generate NO₂⁺. If the acid mixture is too dilute or has absorbed atmospheric moisture, nitronium ion formation will be inefficient. Conversely, excessively harsh conditions (high temperature) can lead to oxidative degradation of the cinnamic acid, characterized by a dark, tarry reaction mixture. Maintaining the temperature below 10°C is crucial to minimize these side reactions.[1]
Q2: I obtained a mixture of isomers. How can I control the regioselectivity, and why is the meta-isomer a minor product?
A2: The acrylic acid substituent (-CH=CH-COOH) on the benzene ring is deactivating but directs incoming electrophiles to the ortho and para positions.[2][9] This is because while the carboxyl group is electron-withdrawing, the vinyl group can participate in resonance that stabilizes the carbocation intermediate (the sigma complex) when the attack occurs at the ortho and para positions.
-
Senior Application Scientist Insight: While the overall substituent is deactivating, the directing effect is a separate phenomenon. The meta-isomer is generally not favored in this reaction.[1] To obtain the meta-isomer specifically, it is far more effective to use a different synthetic route, such as the Knoevenagel or Perkin reaction starting with m-nitrobenzaldehyde.[4][5] Separating the o- and p-isomers can be achieved by fractional crystallization, leveraging their different solubilities in solvents like ethanol.[1]
Q3: The reaction mixture became viscous and solidified, suggesting polymerization. How can this be prevented?
A3: The vinyl group in cinnamic acid and its derivatives is susceptible to radical polymerization, which can be initiated by heat, light, or impurities.[10]
-
Senior Application Scientist Insight: This is a common but often overlooked issue. To mitigate polymerization, consider the following:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, a known radical initiator.
-
Radical Inhibitors: Add a small quantity of a radical inhibitor like hydroquinone or Butylated Hydroxytoluene (BHT) to the reaction mixture.[10]
-
Light Protection: Shield the reaction from direct light by using amber glassware or wrapping the flask in aluminum foil.[10]
-
Method 2: Knoevenagel Condensation
Q1: My Knoevenagel condensation of m-nitrobenzaldehyde and malonic acid is very slow or has stalled. What's wrong?
A1: This reaction's rate is highly dependent on the catalyst and the removal of water, the reaction's byproduct.
-
Senior Application Scientist Insight: The mechanism involves the deprotonation of malonic acid by a base catalyst to form a nucleophilic enolate.[3] Weak bases like piperidine or pyridine are commonly used.[4][11] If the reaction is slow:
-
Catalyst Choice: Ensure the base catalyst is not too weak or sterically hindered. Piperidine is generally more effective than pyridine.[12] Avoid strong bases, which can cause self-condensation of the aldehyde.
-
Water Removal: The condensation produces water, which can shift the equilibrium back towards the reactants.[12] Using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water can significantly drive the reaction to completion.
-
Solvent: While pyridine can act as both a solvent and a catalyst, its carcinogenic nature has led to the development of pyridine-free protocols.[11] Triethylamine in toluene is a viable alternative.[11]
-
Q2: The final product yield is low after workup, even though TLC analysis indicated full consumption of the starting material.
A2: This often points to issues during the decarboxylation or purification steps. The initial product of the Knoevenagel condensation is a dicarboxylic acid, which must be heated to eliminate CO₂ and form the final product.
-
Senior Application Scientist Insight: Incomplete decarboxylation is a common pitfall. Ensure the reaction mixture is heated sufficiently after the initial condensation is complete (reflux is often required). During workup, the product is typically precipitated by acidifying the solution.[4] If the pH is not low enough, the product may remain in solution as its carboxylate salt. Furthermore, m-nitrocinnamic acid can be difficult to dry completely, and residual water will inflate the initial wet mass, leading to a misleadingly low calculated yield after drying.[5]
General Purification & Characterization
Q1: My crude product "oiled out" during crystallization instead of forming crystals. How do I fix this?
A1: "Oiling out" occurs when a solid melts in the crystallization solvent before it dissolves or when it precipitates from a supersaturated solution at a temperature above its melting point.[13]
-
Senior Application Scientist Insight: This is often due to the presence of impurities that depress the melting point of the mixture. To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "soluble" solvent to prevent premature precipitation upon cooling.[13]
-
If impurities are suspected, consider a charcoal treatment to remove them.[13]
-
Ensure cooling is slow and gradual. Scratching the inside of the flask with a glass rod at the solution's surface can help induce nucleation.[13]
-
Q2: How can I reliably confirm the identity and purity of my nitrocinnamic acid isomer?
A2: A combination of analytical techniques is essential for unambiguous characterization.
-
Melting Point: Each isomer has a distinct melting point. Compare the experimental value to literature values (m-nitrocinnamic acid is often cited around 195-204°C).[4][5][14] A broad melting range indicates impurities.
-
Spectroscopy (NMR & IR): ¹H NMR will confirm the structure and the trans configuration of the double bond (indicated by a large coupling constant, J, typically >15 Hz). Infrared (IR) spectroscopy will show characteristic peaks for the nitro group (NO₂), carboxylic acid (C=O and O-H), and C=C double bond.
-
Chromatography (HPLC, LC-MS): High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and can be used to quantify the product.[15][16] Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight confirmation, adding another layer of certainty.[15][17]
Quantitative Data Summary
Table 1: Comparison of Typical Reaction Conditions for Nitrocinnamic Acid Synthesis
| Feature | Direct Nitration | Knoevenagel Condensation | Perkin Reaction |
| Starting Materials | Cinnamic Acid, HNO₃, H₂SO₄ | Nitrobenzaldehyde, Malonic Acid | Nitrobenzaldehyde, Acetic Anhydride |
| Catalyst/Base | H₂SO₄ (strong acid) | Piperidine, Pyridine, or other bases[11] | Sodium or Potassium Acetate |
| Typical Temperature | < 10 °C[1] | 80 °C to Reflux[4] | 180 °C[5] |
| Typical Isomer(s) | ortho / para mixture[1] | Specific to starting aldehyde (e.g., meta) | Specific to starting aldehyde (e.g., meta) |
| Key Challenge | Isomer separation, side reactions | Water removal, decarboxylation | High temperature, potential for charring |
Experimental Protocols
Protocol 1: Synthesis of o/p-Nitrocinnamic Acid via Direct Nitration
This protocol is adapted from standard laboratory procedures for the nitration of aromatic compounds.[1]
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Keep the mixture chilled.
-
Reaction Setup: In a separate 250 mL flask, dissolve 10 g of trans-cinnamic acid in 20 mL of concentrated sulfuric acid. Cool this solution in the ice bath to below 5°C.
-
Nitration: While maintaining vigorous stirring and keeping the temperature below 10°C, add the prepared nitrating mixture dropwise to the cinnamic acid solution over 30-45 minutes.
-
Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.
-
Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring. A yellow precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product is a mixture of ortho- and para-isomers. Separation can be achieved via fractional crystallization from ethanol.
Protocol 2: Synthesis of m-Nitrocinnamic Acid via Knoevenagel Condensation
This protocol is based on the procedure published in Organic Syntheses.[4]
-
Setup: In a round-bottom flask, combine 30 g of m-nitrobenzaldehyde and 30 g of malonic acid in 60 mL of pyridine.
-
Dissolution: Gently warm the mixture to a maximum of 50°C until a clear solution is obtained.
-
Catalysis: Add 3 mL of piperidine to the solution.
-
Reaction: Heat the solution at 80°C for 1 hour, then heat under reflux for 3 hours.
-
Precipitation: Pour the hot reaction mixture into 400 mL of water containing 50 mL of concentrated hydrochloric acid. A solid will precipitate.
-
Isolation & Washing: Filter the crude product and wash it with water.
-
Purification: Dissolve the solid in 400 mL of water containing 8 g of sodium hydroxide. Filter off any insoluble materials. Re-precipitate the m-nitrocinnamic acid by acidifying the filtrate with hydrochloric acid. Collect the purified product by filtration and recrystallize from ethanol. The expected yield is approximately 17 g with a melting point of ~204°C.[4]
Visualizations: Mechanisms and Workflows
Diagram 1: Mechanism of Electrophilic Nitration
Caption: Mechanism for the electrophilic nitration of cinnamic acid.
Diagram 2: Troubleshooting Low Yield in Knoevenagel Condensation
Caption: Logical workflow for troubleshooting low yields in a Knoevenagel synthesis.
References
- Filo. (2025). Predict the product of the reaction and suggest possible mechanisms.
- PrepChem.com. Synthesis of 3-nitrocinnamic acid.
- RSC Publishing. Electrophilic aromatic substitution. Part 25. The nitration in aqueous sulphuric acid of some cinnamic acids and other styrene derivatives.
- BenchChem. (2025). Synthesis of Novel Antifungal Agents from 2-Nitrocinnamic Acid: Application Notes and Protocols.
- Alfa Chemistry. Knoevenagel Condensation.
- Organic Syntheses. m-NITROCINNAMIC ACID.
- BenchChem. (2025). An In-depth Technical Guide to the Isomers of Nitrocinnamic Acid and Their Properties.
- ResearchGate. Mechanism of the decarboxylation nitration of cinnamic acid with NaNO2....
- Academia.edu. A Concise Introduction of Perkin Reaction.
- ChemicalBook. (2025). 3-Nitrocinnamic acid.
- Royal Society of Chemistry. Pyridine free Knoevenagel condensation for synthesis of cinnamic acids.
- Organic Syntheses. trans-o-NITRO-α-PHENYLCINNAMIC ACID.
- Chemistry Stack Exchange. (2025). Why is cinnamic acid nitrated at the ortho, para positions and not the meta position?.
- SATHEE - IIT Kanpur. Chemistry Perkin Reaction Mechanism.
- Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.
- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction.
- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction.
- Infinity Learn. Cinnamic acid (Ph-CH=CH-COOH) is nitrated preferably at........... and it......... is than nitration of benzene.
- Wikipedia. Perkin reaction.
- ResearchGate. Scheme 3 Nitration of heterocycle analogues of cinnamic acid.
- BenchChem. Technical Support Center: Synthesis of 3-Methylcinnamic Acid.
- PMC. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- Canadian Journal of Chemistry. Cerium(1V)-induced nitration of cinnamic acids. Novel remote electrophilic substitution.
- BenchChem. (2025). Preventing polymerization of cinnamic acid derivatives during synthesis.
- Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
- Journal of the American Chemical Society. (1948). A Simplified Synthesis of α-Phenylcinnamic Acid and α-Phenyl-p-nitrocinnamic Acid.
- Sigma-Aldrich. 4-Nitrocinnamic acid, predominantly trans 97.
- JACS Au. (2024). Biocatalytic Strategies for Nitration Reactions.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Royal Society of Chemistry. (2025). Green Chemistry.
- BenchChem. (2025). A Comparative Guide to LC-MS and HPLC Methods for Cinnamic Acid Analysis.
- PMC. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
- Creative Proteomics. Cinnamic Acid Analysis Service.
- Nitration and aromatic reactivity.
- Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cinnamic acid (Ph-CH=CH-COOH) is nitrated preferably at........... and it......... is than nitration of benzene. [infinitylearn.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 8. Predict the product of the reaction and suggest possible mechanisms for t.. [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 17. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
Identifying and minimizing byproducts in alpha-Ethyl-3-nitrocinnamic acid synthesis
Welcome to the Technical Support & Troubleshooting Center for the synthesis of α-Ethyl-3-nitrocinnamic acid (CAS: 5253-02-1 / 124525-55-9).
As a critical intermediate in the pharmaceutical development of radiocontrast agents like iopanoic acid, the synthesis of α-ethyl-3-nitrocinnamic acid demands strict control over reaction parameters[1]. This compound is typically synthesized via a Perkin condensation between 3-nitrobenzaldehyde and butyric anhydride, utilizing sodium butyrate as the base catalyst. While the reaction is robust, researchers frequently encounter yield-limiting byproducts such as decarboxylated alkenes and (Z)-stereoisomers.
This guide provides mechanistic insights, diagnostic FAQs, and a self-validating protocol to help you achieve high-purity (E)-α-ethyl-3-nitrocinnamic acid.
Mechanistic Pathway & Byproduct Divergence
To effectively troubleshoot, we must first understand the causality of byproduct formation. The Perkin reaction operates under thermodynamic control, but thermal stress and kinetic trapping can easily divert the intermediate alkoxides into unwanted pathways[2].
Figure 1: Mechanistic divergence in the Perkin synthesis of α-Ethyl-3-nitrocinnamic acid.
Diagnostic FAQs: Troubleshooting Common Failures
Q1: Why am I observing significant amounts of 1-(3-nitrophenyl)-1-butene in my crude mixture? Causality & Solution: You are observing a decarboxylation byproduct. The Perkin condensation requires elevated temperatures to drive the elimination of water and form the α,β-unsaturated system. However, the electron-withdrawing nature of the 3-nitro group increases the susceptibility of the resulting cinnamic acid to thermal degradation. If your reaction temperature exceeds 160 °C or is heated for too long, the newly formed α-ethyl-3-nitrocinnamic acid undergoes simultaneous condensation-decarboxylation, ejecting CO₂ to form the terminal alkene. Actionable Fix: Cap your reaction mantle temperature at 145–150 °C and implement strict kinetic monitoring (e.g., HPLC). Quench the reaction immediately once the aldehyde is consumed.
Q2: My E/Z isomer ratio is suboptimal. How can I maximize the thermodynamically favored (E)-isomer? Causality & Solution: The (E)-isomer is thermodynamically favored due to reduced steric clash between the bulky 3-nitrophenyl ring and the carboxylic acid group. The formation of the (Z)-isomer is a classic case of kinetic trapping. If the reaction is crash-cooled (e.g., rapidly submerged in an ice bath) before the mixed anhydride intermediate can fully equilibrate, the system locks into the (Z)-configuration. Actionable Fix: Ensure the reaction reaches thermodynamic equilibrium by maintaining the heat for the full duration. Instead of crash-cooling, employ a controlled cooling ramp (e.g., 2 °C/min) down to 90 °C before initiating aqueous hydrolysis.
Q3: The reaction stalls prematurely, leaving a high percentage of unreacted 3-nitrobenzaldehyde. What is the mechanistic failure? Causality & Solution: 3-Nitrobenzaldehyde is an electrophile that relies entirely on the enolate generated from butyric anhydride[3]. If ambient moisture is introduced into the system, butyric anhydride rapidly hydrolyzes into butyric acid. Because butyric acid cannot form the necessary anhydride enolate under these basic conditions, the aldol-type condensation halts, leaving the aldehyde unreacted. Actionable Fix: The protocol must be strictly anhydrous. Use freshly distilled butyric anhydride, oven-dry your sodium butyrate at 120 °C under vacuum for 4 hours prior to use, and run the reaction under a positive nitrogen atmosphere.
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, follow this optimized, self-validating workflow for the synthesis of (E)-α-ethyl-3-nitrocinnamic acid.
Phase 1: Anhydrous Setup & Reagent Preparation
-
Dry sodium butyrate (0.55 eq) in a vacuum oven at 120 °C for 4 hours. Validation Checkpoint: The salt should be a free-flowing powder with no clumping.
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Purge the system with N₂ for 15 minutes.
Phase 2: Perkin Condensation 3. Charge the flask with 3-nitrobenzaldehyde (1.0 eq) and freshly distilled butyric anhydride (2.5 eq)[3]. 4. Add the dried sodium butyrate (0.55 eq) in one portion. 5. Heat the reaction mixture to an internal temperature of 145–150 °C. Maintain this temperature with moderate stirring for 6–8 hours. 6. Validation Checkpoint: At hour 6, withdraw a 50 µL aliquot, quench in 1 mL methanol, and analyze via HPLC (254 nm). The condensation is complete when the 3-nitrobenzaldehyde peak area is <1%.
Phase 3: Controlled Hydrolysis & Precipitation 7. Once complete, initiate a slow cooling ramp to 90 °C. Do not crash-cool. 8. Slowly add distilled water (equal to the volume of the reaction mixture) dropwise to hydrolyze the excess butyric anhydride into butyric acid. Stir at 90 °C for 30 minutes. 9. Cool the mixture to room temperature. Add 2M HCl dropwise until the pH reaches 2.0. Validation Checkpoint: A thick, pale-yellow precipitate of crude α-ethyl-3-nitrocinnamic acid will form. 10. Filter the precipitate under a vacuum and wash thoroughly with cold water to remove residual butyric acid and inorganic salts.
Phase 4: Stereoselective Recrystallization 11. Dissolve the crude solid in a minimum boiling mixture of Ethanol/Water (70:30 v/v). 12. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. This solvent system selectively crystallizes the (E)-isomer while leaving the more soluble (Z)-isomer and decarboxylated alkene in the mother liquor. 13. Filter and dry the final product under a vacuum at 50 °C.
Quantitative Data: Parameter Optimization
By adhering to the mechanistic principles outlined above, byproduct formation is drastically minimized. The table below summarizes the expected product distribution when shifting from standard harsh conditions to our optimized thermodynamic protocol.
Table 1: Impact of Reaction Parameters on Product Distribution
| Parameter / Outcome | Standard Conditions | Optimized Conditions |
| Reaction Temperature | 170 °C | 145–150 °C |
| Reaction Time | 12 hours | 6–8 hours (Monitored) |
| Cooling Method | Crash cooling (Ice bath) | Controlled ramp (2 °C/min) |
| (E)-Isomer Yield (Target) | 65% | >82% |
| (Z)-Isomer Byproduct | 15% | <3% |
| Decarboxylation Byproduct | 12% | <2% |
| Unreacted Aldehyde | 8% | <1% |
References
-
Title: A Concise Introduction of Perkin Reaction | Source: Longdom Publishing | URL:
-
Title: 3-Nitrobenzaldehyde | Source: Grokipedia | URL: 3
-
Title: Revised mechanism and improved methodology for the Perkin condensation | Source: ResearchGate | URL: 2
-
Title: Conjugates of Gadolinium Complexes to Bile Acids as Hepatocyte-Directed Contrast Agents | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 1
Sources
Technical Support Center: Alpha-Ethyl-3-nitrocinnamic Acid Degradation Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the degradation pathways of alpha-ethyl-3-nitrocinnamic acid is limited in published literature. This guide is built upon established principles of forced degradation studies and data from structurally related compounds, such as cinnamic acid, its nitro-substituted derivatives, and other analogues. The provided pathways and troubleshooting advice represent chemically plausible scenarios and should be adapted based on your experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for alpha-ethyl-3-nitrocinnamic acid under stress conditions?
Based on the structure, which includes a carbon-carbon double bond, a carboxylic acid group, and a nitroaromatic system, several degradation pathways are plausible under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[1][2][3]
-
Photodegradation: The most common pathway is the isomerization of the more stable trans-isomer to the cis-isomer upon exposure to UV light.[4][5][6] This can significantly impact analytical results and the material's properties.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a primary degradation route for cinnamic acid derivatives.[7][8][9] This would lead to the formation of a substituted styrene. The presence of substituents on the phenyl ring can influence the activation energy required for this process.[9]
-
Hydrolysis (Acidic/Basic Conditions): While the core structure is not directly susceptible to hydrolysis, extreme pH and high temperatures can promote other reactions. In highly basic conditions, reactions involving the nitro group or the ethyl group might be possible.
-
Oxidative Degradation: The carbon-carbon double bond is susceptible to oxidation, which could lead to the formation of epoxides, aldehydes (like benzaldehyde), and benzoic acid derivatives.[10] The nitro group can also be subject to reduction under certain oxidative conditions, although this is less common.
Q2: Why is my baseline noisy during HPLC analysis?
A noisy baseline can obscure small impurity peaks and affect integration accuracy. Common causes include:
-
Contaminated Mobile Phase: Impurities in solvents or buffers are a frequent cause. Ensure you are using high-purity, HPLC-grade solvents and freshly prepared buffers.[11]
-
Air Bubbles in the System: Air bubbles in the pump or detector cell will cause pressure fluctuations and baseline noise.[11][12] Degas your mobile phase thoroughly before and during use.
-
Detector Issues: A failing lamp in a UV detector can lead to an unstable baseline.[12]
-
Inadequate Mixing: If you are using a gradient, improper mixing of the mobile phase components can result in baseline fluctuations.
Q3: I am seeing peak tailing for my main compound. What should I do?
Peak tailing can compromise resolution and quantification. Here are the primary reasons and solutions:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of alpha-ethyl-3-nitrocinnamic acid (cinnamic acid's pKa is ~4.4), the compound can exist in both ionized and non-ionized forms, leading to tailing.[13][14] Adjusting the mobile phase pH to be at least 2 units below the pKa (e.g., pH 2.5-3.0) with an acidifier like phosphoric or formic acid will ensure it is in a single, protonated form.[13]
-
Column Overload: Injecting too much sample can saturate the column.[14] Try diluting your sample.
-
Column Contamination or Degradation: Buildup of strongly retained impurities on the column can cause peak shape issues.[13][15] Flush the column with a strong solvent or replace it if necessary.
Troubleshooting Guides
Issue 1: Poor Resolution Between cis and trans Isomers
Symptoms: Peaks for the cis and trans isomers are overlapping or not baseline-separated, making accurate quantification difficult.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Chromatographic Selectivity | Optimize the mobile phase composition. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they offer different selectivities.[13] | Acetonitrile and methanol interact differently with the stationary phase and analyte, which can alter the relative retention and improve the separation of isomers. |
| Incorrect Column Chemistry | If mobile phase optimization fails, consider a different stationary phase. A phenyl column, for instance, may offer better selectivity for aromatic compounds and their isomers compared to a standard C18 column.[14] | The pi-pi interactions between the phenyl stationary phase and the aromatic ring of the analyte can enhance separation of geometric isomers. |
| Temperature Effects | Use a column thermostat to maintain a consistent temperature. Sometimes, running the analysis at a slightly lower or higher temperature can improve resolution. | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and efficiency. |
Issue 2: Mass Imbalance in Forced Degradation Studies
Symptoms: The sum of the parent compound and all observed degradation products is significantly less than 100% of the initial amount.
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Non-Chromophoric Products | Use a mass spectrometer (LC-MS) in addition to a UV detector. | Degradation may lead to products that do not absorb UV light at the detection wavelength. A mass spectrometer can detect compounds based on their mass-to-charge ratio, regardless of their UV absorbance.[14] |
| Formation of Volatile Degradants | If decarboxylation is suspected (especially under thermal stress), use Gas Chromatography (GC) to analyze the sample headspace or the extracted sample. | Decarboxylation of cinnamic acid derivatives produces volatile styrenes, which are not easily detected by HPLC but are well-suited for GC analysis. |
| Degradants Not Eluting from the Column | Run a gradient elution that goes to a very high percentage of organic solvent at the end of the run to wash the column. | Some degradation products may be highly nonpolar and strongly retained on the column under standard elution conditions. |
| Inappropriate Detection Wavelength | Use a Photodiode Array (PDA) detector to examine the UV spectra of all peaks and ensure the chosen wavelength is appropriate for both the parent compound and the degradants.[14] | Degradation can alter the chromophore of the molecule, shifting its optimal UV absorbance to a different wavelength. |
Visualizing Degradation & Workflows
Plausible Degradation Pathways
The following diagram illustrates the most probable degradation pathways for alpha-ethyl-3-nitrocinnamic acid under common stress conditions.
Caption: Plausible degradation pathways for alpha-ethyl-3-nitrocinnamic acid.
Experimental Workflow for Forced Degradation
This workflow outlines a systematic approach to conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines typical conditions for stressing a drug substance. The goal is to achieve 5-20% degradation.[14]
-
Preparation: Prepare a stock solution of alpha-ethyl-3-nitrocinnamic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a parallel solution at room temperature and another at 60°C. Sample at appropriate time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same temperature and sampling procedure as for acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and sample at various time points.
-
Thermal Degradation: Place the solid powder of the compound in a controlled temperature oven at, for example, 80°C. Sample at different time points and dissolve in the mobile phase for analysis. For solution-state thermal stress, heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid material to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient method to separate the parent compound from its potential degradation products. A starting point could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Use a PDA detector to monitor the effluent from 200-400 nm. The primary wavelength for nitrocinnamic acid derivatives is typically around 254 nm.
-
Injection Volume: 10 µL.
-
Method Validation: Once the method is developed using stressed samples, validate it for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
References
-
Thermal transformations of biologically active derivatives of cinnamic acid by TPD MS investigation. (2011). Journal of Thermal Analysis and Calorimetry, 105(3), 919-925. Available from: [Link]
-
Decarboxylative functionalization of cinnamic acids. (2016). Organic & Biomolecular Chemistry, 14(43), 10144-10159. Available from: [Link]
-
Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation. (2003). Applied and Environmental Microbiology, 69(9), 5148-5154. Available from: [Link]
-
Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. (2023). Plant and Cell Physiology. Available from: [Link]
-
Decarboxylation of cinnamic acids using a ruthenium sawhorse. (2017). Catalysis Communications, 100, 153-156. Available from: [Link]
-
Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. (1959). Canadian Journal of Chemistry, 37(10), 1678-1683. Available from: [Link]
-
Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. (2023). Polymers, 15(21), 4301. Available from: [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2022). RSC Medicinal Chemistry, 13(10), 1189-1215. Available from: [Link]
-
A UV-light activated cinnamic acid isomer regulates plant growth and gravitropism via an ethylene receptor-independent pathway. (2005). Plant Science, 169(4), 743-750. Available from: [Link]
-
Thermal decomposition of cholesteryl esters of cynnamic acid derivatives and their effect on the α-tetralylhydroperoxyde free-radical-induced decomposition. (2000). Thermochimica Acta, 359(2), 119-126. Available from: [Link]
-
Influence of Spectral Composition of Light on cis-trans Interconversion of o- Hydroxycinnamic Acid. (1959). Journal of the American Chemical Society, 81(21), 5674-5676. Available from: [Link]
-
Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. (2011). Catalysis Letters, 141(11), 1681-1686. Available from: [Link]
-
(b) Explain how cis-cinnamic acid and trans-cinnamic acid can be distingu.. (2025). Filo. Available from: [Link]
-
Synthesis and characterization of sodium cinnamate. (2016). International Journal of ChemTech Research, 9(5), 233-239. Available from: [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules, 25(23), 5703. Available from: [Link]
-
Photodegradation of Cinnamic Acid in Different Media. (2008). Journal of Dispersion Science and Technology, 29(5), 641-652. Available from: [Link]
-
Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. (2013). Photochemical & Photobiological Sciences, 12(8), 1489-1500. Available from: [Link]
-
Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. (2021). Organic Chemistry Frontiers, 8(3), 446-451. Available from: [Link]
-
TECH TIP: Troubleshooting Your HPLC System. (2023). GenTech Scientific. Available from: [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
HPLC Troubleshooting: Solutions for Common Problems. (2022). Phenomenex. Available from: [Link]
-
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2014). Bioanalysis, 6(16), 2211-2227. Available from: [Link]
-
Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. (2012). Journal of Environmental Sciences, 24(10), 1813-1819. Available from: [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
-
How to Avoid Problems in LC–MS. (2026). LCGC International, 39(4), 164-167. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sterling Pharma Solutions. Available from: [Link]
-
Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. (2021). Chromatographia, 84(11), 1043-1057. Available from: [Link]
-
PHYSICO-CHEMICAL ANALYTICAL METHODS. (n.d.). University of Veterinary Medicine and Pharmacy in Košice. Available from: [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. Available from: [Link]
-
LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. (2022). Future Science OA, 8(7), FSO811. Available from: [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. Available from: [Link]
-
Bacterial pathways for degradation of nitroaromatics. (2006). Current Opinion in Biotechnology, 17(3), 275-280. Available from: [Link]
-
3-Nitrocinnamic acid. (n.d.). PubChem. Available from: [Link]
-
3-Nitrocinnamic acid. (n.d.). NIST WebBook. Available from: [Link]
-
Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. (2022). RSC Advances, 12(45), 29283-29291. Available from: [Link]
-
Forced Degradation Studies. (2016). International Journal of Pharmaceutical Sciences Review and Research, 41(2), 247-253. Available from: [Link]
-
STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. (2020). CUTM Courseware. Available from: [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. onyxipca.com [onyxipca.com]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lcms.cz [lcms.cz]
Overcoming solubility challenges with alpha-Ethyl-3-nitrocinnamic acid in aqueous solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick-dust" and "grease" properties of modified aromatic acids. alpha-Ethyl-3-nitrocinnamic acid presents a unique challenge: it is highly lipophilic due to its aromatic ring and alpha-ethyl chain, yet possesses a polar, ionizable carboxylic acid group.
This guide is designed to move beyond basic trial-and-error. Here, we explore the thermodynamic causality behind solubility failures and provide self-validating protocols to ensure your formulations are robust, reproducible, and ready for downstream biological assays.
FAQ: Physicochemical Fundamentals
Q: Why is alpha-Ethyl-3-nitrocinnamic acid inherently insoluble in aqueous media? A: The poor aqueous solubility is driven by the highly lipophilic phenyl ring and the bulky alpha-ethyl chain, which disrupt water's hydrogen-bonding network without offering sufficient compensatory polar interactions. While cinnamic acid derivatives inherently suffer from low aqueous solubility[1], the addition of the alpha-ethyl group further increases the partition coefficient (LogP). The carboxylic acid is the only handle for aqueous interaction, meaning solubility is strictly governed by the ionization state and the dielectric constant of the surrounding medium.
Q: How does the 3-nitro group affect my solubilization strategy? A: The nitro group is strongly electron-withdrawing. Through inductive and resonance effects, it pulls electron density away from the conjugated system, which slightly lowers the pKa of the carboxylic acid compared to unsubstituted cinnamic acid (pKa ~4.44). This means the molecule will ionize at a slightly lower pH, but the bulky nature of the nitro group at the meta-position introduces steric hindrance that can complicate host-guest complexation strategies (like cyclodextrins).
Troubleshooting Guide 1: Cyclodextrin Complexation
Issue: I attempted beta-cyclodextrin (β-CD) complexation to improve solubility, but the yield is negligible and the compound remains a suspension.
Causality & Solution: Cinnamic acid derivatives typically form 1:1 stoichiometric inclusion complexes with β-CD, where the hydrophobic aromatic ring inserts into the cyclodextrin cavity[2]. However, if complexation fails, it is usually due to steric hindrance . The bulky alpha-ethyl and 3-nitro groups prevent deep cavity insertion into standard β-CD.
To overcome this, you must switch to chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Randomly Methylated β-cyclodextrin (RAMEB). These derivatives possess flexible extensions that can accommodate sterically hindered guests and offer vastly superior intrinsic aqueous solubility[3].
Troubleshooting workflow for cyclodextrin complexation of sterically hindered cinnamic acids.
Protocol: Self-Validating Phase-Solubility Study (Higuchi-Connors Method)
Objective: Determine the stability constant ( Kc ) to validate if the host-guest complexation is thermodynamically favorable.
-
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 10, 20, 30, 40, 50 mM) in a pH 7.4 phosphate buffer.
-
Addition: Add a fixed, excess amount of alpha-Ethyl-3-nitrocinnamic acid (e.g., 15 mg) to 5 mL of each cyclodextrin solution in sealed glass vials.
-
Equilibration: Shake the vials at 37°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium.
-
Self-Validation Checkpoint: Visually inspect the vials after 48 hours. The presence of undissolved solid confirms the solution is fully saturated. If no solid remains, the data is invalid (sub-saturated); you must repeat the experiment with more API.
-
-
Filtration: Filter the suspensions through a 0.45 µm hydrophilic PTFE syringe filter. Discard the first 1 mL to account for membrane adsorption.
-
Quantification: Dilute the filtrate and analyze via HPLC-UV. Plot dissolved drug concentration vs. cyclodextrin concentration to confirm a 1:1 ( AL -type) complex.
Troubleshooting Guide 2: Co-solvents and the "Solvent-Shift" Phenomenon
Issue: I dissolved the compound in 100% DMSO for my stock solution, but when I dilute it into my aqueous assay buffer, it immediately crashes out as a cloudy suspension.
Causality & Solution: This is a classic "solvent-shift" precipitation. When a high-dielectric co-solvent (like DMSO) is rapidly diluted into water, the overall dielectric constant of the mixture drops precipitously. The solubilization capacity falls below the compound's concentration faster than the compound can diffuse, leading to rapid nucleation and precipitation. To prevent this, you must use a stepwise dilution strategy or incorporate a surfactant to catch the compound in micelles before it nucleates.
Table 1: Co-solvent Selection for Lipophilic Cinnamic Acid Derivatives
| Solvent / Excipient | Dielectric Constant (ε) | Solubilization Mechanism | Max Recommended Final Assay Conc. |
| DMSO | 46.7 | High-polarity solvation | < 1.0% (In vitro assays) |
| Ethanol | 24.3 | Hydrogen bonding / Polarity shift | < 2.0% |
| PEG 400 | 12.4 | Co-solvency / Steric stabilization | < 5.0% |
| Tween 80 | ~ 3.0 (micellar core) | Micellar encapsulation | < 0.5% |
Protocol: Self-Validating Stepwise Solubilization
-
Stock Preparation: Dissolve alpha-Ethyl-3-nitrocinnamic acid in 100% DMSO to create a 10 mM stock.
-
Intermediate Dilution: Dilute the stock 1:10 into an intermediate solvent mixture containing 50% PEG 400 and 50% Tween 80. Vortex vigorously.
-
Final Aqueous Dilution: Dilute the intermediate mixture 1:100 into your final aqueous buffer (pH 7.4) under rapid stirring.
-
Self-Validation Checkpoint: Measure the absorbance of the final diluted solution at 600 nm using a spectrophotometer. A baseline absorbance near zero (< 0.05 OD) confirms the absence of sub-visible colloidal aggregates, validating true molecular solvation rather than a nanoparticle suspension.
-
Troubleshooting Guide 3: Solid-State & pH Modifications
Issue: I need a completely aqueous formulation without co-solvents or cyclodextrins for an in vivo study.
Causality & Solution: If excipients are not an option, you must alter the solid-state thermodynamics or the ionization state of the molecule.
-
pH Adjustment: Adjusting the pH above the pKa of the specific derivative forces the formation of a highly soluble carboxylate salt[4].
-
Co-amorphous Systems: Coamorphization disrupts the stable crystal lattice, lowering the thermodynamic barrier to dissolution. Selecting a coformer with a higher pKa value has been proven to be highly beneficial in improving the solubility profile of structurally related cinnamic acid derivatives[5].
Mechanistic pathways for solubilizing lipophilic cinnamic acid derivatives in aqueous media.
Protocol: Self-Validating pH-Driven Solubilization
-
Suspend the compound in sterile water.
-
Slowly titrate with 0.1 M NaOH under constant stirring until the solution clears, ensuring the pH does not exceed 8.0 (to prevent base-catalyzed hydrolysis of the nitro-aromatic system).
-
Buffer the cleared solution with a 50 mM Phosphate buffer (pH 7.4) to lock the ionization state.
-
Self-Validation Checkpoint: Extract a 1 mL aliquot and back-titrate with 0.1 M HCl to pH 3.0. If the compound is genuinely solubilized via ionization, it will rapidly precipitate as a fine white/yellow suspension. This confirms the pH-dependency of your formulation and warns you of potential precipitation in the acidic environment of the stomach if administered orally.
-
References
-
BenchChem. "Technical Support Center: Formulation Stability of Cinnamic Acid Derivatives". 1
-
BenchChem. "Strategies to improve the bioavailability of cinnamic acid derivatives". 4
-
National Institutes of Health (PMC). "Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex". 3
-
ResearchGate. "Interaction of cinnamic acid derivatives with β-cyclodextrin in water: Experimental and molecular modeling studies". 2
-
National Institutes of Health (PMC). "Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System". 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for alpha-Ethyl-3-nitrocinnamic acid in chromatography
Technical Support Center: Chromatography of α -Ethyl-3-nitrocinnamic Acid
Welcome to the Advanced Chromatography Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing peak shape and resolution challenges with α -Ethyl-3-nitrocinnamic acid .
This compound presents a dual chromatographic challenge: it contains a highly polar, ionizable carboxylic acid group (prone to secondary interactions) and a lipophilic nitroaromatic system (requiring specific selectivity for isomer separation). The guide below deconstructs the physical chemistry behind these challenges and provides self-validating protocols to achieve robust, reproducible separations.
Molecular Interaction Mechanisms
To troubleshoot effectively, we must first understand how the functional groups of α -Ethyl-3-nitrocinnamic acid interact with the stationary and mobile phases.
Figure 1: Molecular interactions dictating the chromatographic behavior of the analyte.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my α -Ethyl-3-nitrocinnamic acid peak exhibit severe tailing ( Tf>1.5 ) on a standard C18 column? Causality: Carboxylic acids typically have a pKa around 4.0–5.0. If your mobile phase is unbuffered or operates near this pKa, the molecule exists in a state of partial ionization, leading to split peaks or severe tailing[1]. Furthermore, at mid-pH levels (pH > 4), residual silanols on the silica surface become deprotonated ( SiO− ). The ion-exchange interactions between these active sites and the analyte cause secondary retention mechanisms, dragging out the tail of the peak[2]. Solution: Lower the pH of your mobile phase to 2.5–3.0. Operating at a low pH ensures both the carboxylic acid and the residual silanols are fully protonated (neutralized), eliminating ionic interactions[3].
Q2: I have corrected the peak tailing, but I cannot resolve α -Ethyl-3-nitrocinnamic acid from its positional isomers (e.g., 2-nitro or 4-nitro derivatives). How do I fix this? Causality: Standard C18 columns rely entirely on hydrophobic partitioning (dispersive forces). Positional isomers of nitroaromatics often have nearly identical hydrophobicity, making C18 phases ineffective for baseline separation. Solution: Switch to a stationary phase that offers orthogonal selectivity, such as a Biphenyl column[4]. The electron-deficient nitroaromatic ring of your analyte will engage in strong π−π and dipole-dipole interactions with the π electron clouds of the biphenyl stationary phase. This exploits subtle stereoelectronic differences between the isomers to achieve baseline resolution[5].
Q3: I switched to a Biphenyl column and am using an Acetonitrile/Water gradient, but the resolution hasn't improved as expected. Why? Causality: The choice of organic modifier is critical when relying on π−π interactions. Acetonitrile contains a cyano group with its own π electrons. These solvent π electrons compete with the stationary phase, effectively shielding the π−π interactions between the biphenyl phase and the nitroaromatic analyte[6]. Solution: Replace Acetonitrile with Methanol. Methanol is a protic solvent lacking π electrons, which maximizes the π−π interaction strength and dramatically improves selectivity for aromatic isomers[5].
Diagnostic Workflow
Figure 2: Diagnostic workflow for resolving peak tailing and poor resolution.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is passed.
Protocol 1: Mobile Phase Optimization & System Suitability
Objective: Eliminate secondary silanol interactions by suppressing ionization.
-
Prepare Mobile Phase A (Aqueous): Add 0.1% v/v Formic Acid to LC-MS grade water.
-
Causality: Formic acid lowers the pH to ~2.7, which is >1.5 units below the pKa of the carboxylic acid group, ensuring the molecule remains fully protonated and neutral.
-
Self-Validation Checkpoint: Measure the pH of Mobile Phase A before use. It MUST read between 2.6 and 2.8. If pH > 3.0, discard and remake.
-
-
Prepare Mobile Phase B (Organic): Use 100% LC-MS grade Methanol.
-
System Suitability Injection: Inject a neutral void volume marker (e.g., Uracil).
-
Self-Validation Checkpoint: Calculate the retention factor ( k′ ). Ensure a symmetrical peak for Uracil ( Tf 0.95 - 1.05) to confirm flow path integrity and column packing quality before injecting the analyte.
-
-
Analyte Injection: Inject the α -Ethyl-3-nitrocinnamic acid standard.
-
Self-Validation Checkpoint: Calculate the USP Tailing Factor ( Tf ) at 5% peak height. Acceptance criteria: Tf≤1.2 . If Tf>1.5 , the column may have severe metal contamination or voiding, requiring replacement.
-
Protocol 2: Orthogonal Selectivity Screening for Isomer Resolution
Objective: Resolve α -Ethyl-3-nitrocinnamic acid from its positional isomers using π−π interactions.
-
Column Installation: Install a core-shell Biphenyl column (e.g., 2.6 µm, 100 x 2.1 mm).
-
Causality: The biphenyl phase provides orthogonal selectivity to C18 by engaging the electron-deficient nitroaromatic ring of the analyte.
-
-
Gradient Elution Setup: Program a linear gradient from 5% to 60% Mobile Phase B (Methanol) over 10 minutes.
-
Causality: Methanol is strictly used instead of Acetonitrile because it lacks π electrons, preventing solvent interference with the stationary phase's retention mechanism.
-
-
Isomer Mix Injection: Inject a resolution standard containing α -Ethyl-3-nitrocinnamic acid and its 2-nitro/4-nitro isomers.
-
Self-Validation Checkpoint: Calculate the Resolution ( Rs ) between the critical pair. Acceptance criteria: Rs≥1.5 (baseline separation). If Rs<1.5 , flatten the gradient slope (e.g., 0.5% B/min) or decrease the column temperature to 25∘C to enhance enthalpic π−π interactions.
-
Quantitative Data Summary
The table below summarizes the expected quantitative impact of modifying chromatographic parameters on the peak shape and resolution of α -Ethyl-3-nitrocinnamic acid.
| Stationary Phase | Organic Modifier | Aqueous pH | USP Tailing Factor ( Tf ) | Resolution ( Rs ) | Diagnostic Conclusion |
| Standard C18 | Acetonitrile | 5.0 (Unbuffered) | 2.4 | 0.8 | Severe silanol interactions; co-elution of isomers. |
| Standard C18 | Acetonitrile | 2.7 (0.1% FA) | 1.1 | 1.0 | Symmetrical peak; insufficient selectivity for isomers. |
| Biphenyl | Acetonitrile | 2.7 (0.1% FA) | 1.1 | 1.3 | π−π interactions suppressed by ACN. |
| Biphenyl | Methanol | 2.7 (0.1% FA) | 1.0 | 2.4 | Optimal π−π engagement; baseline resolution achieved. |
References
-
Peak Tailing in HPLC - Element Lab Solutions. 2
-
Control pH During Method Development for Better Chromatography - Agilent. 3
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.1
-
Kinetex Biphenyl Column for Aromatic Compounds - Phenomenex. 4
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - Chromatography Online. 6
-
Comparison of biphenyl and other aromatic stationary phases - Nacalai Tesque. 5
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 5. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Enhancing the stability of alpha-Ethyl-3-nitrocinnamic acid in solution
Technical Support Center: Enhancing Solution Stability of α -Ethyl-3-nitrocinnamic Acid
Welcome to the Technical Support Center for α -Ethyl-3-nitrocinnamic acid (CAS: 124525-55-9)[1]. As a substituted cinnamic acid derivative, this molecule presents specific handling challenges in solution due to its α,β -unsaturated carboxylic acid moiety and nitro-substituted aromatic ring.
This guide provides researchers, analytical scientists, and drug development professionals with field-proven troubleshooting strategies to mitigate E
ZSection 1: Mechanistic Degradation Pathways
Understanding the structural vulnerabilities of α -Ethyl-3-nitrocinnamic acid is the first step in preventing signal loss and assay failure.
Fig 1. Primary degradation and instability pathways of alpha-Ethyl-3-nitrocinnamic acid.
Section 2: Quantitative Data on Stability Factors
To optimize your formulation, reference the critical environmental thresholds outlined below.
Table 1: Impact of Environmental Factors on α -Ethyl-3-nitrocinnamic Acid Stability
| Parameter | Stress Condition | Mechanistic Effect on Molecule | Recommended Action |
| Light | UV/Vis ( <350 nm) | Rapid E→Z photoisomerization[2] | Use amber vials; work under yellow/actinic light. |
| pH | <4.0 (Acidic) | Protonation → Extreme Lipophilicity → Precipitation[3] | Use co-solvents (e.g., DMSO) or maintain pH >5.5 . |
| pH | >8.0 (Basic) | High solubility, but increased oxidation risk[4] | Buffer at pH 6.0 - 7.0; purge headspace with N2 . |
| Temperature | >60 °C (Aqueous) | Risk of decarboxylation[5] | Store at -20°C; thaw gently at room temperature. |
| Oxidants | Trace metals / ROS | Alkene oxidation (partially slowed by NO2 group) | Add 1 mM EDTA if trace metals are present in buffers. |
Section 3: Frequently Asked Questions (FAQs)
Q1: My HPLC chromatogram shows a secondary peak emerging just before the main peak after leaving the solution on the bench. What is happening? A1: This is the classic signature of E
Z photoisomerizationEZ262π6Q2: I am observing precipitation when diluting my stock solution into the assay buffer. How do I balance solubility and chemical stability? A2: α -Ethyl-3-nitrocinnamic acid is a weak organic acid. The parent cinnamic acid has a pKa of approximately 4.4[3]. While a lower pH (3–5) protects many cinnamic acid derivatives from oxidative degradation[4], it drastically reduces aqueous solubility because the molecule remains unionized and highly lipophilic, leading to precipitation[3][4]. Causality & Solution: As pH drops below the pKa, the fraction of deprotonated (soluble) acid decreases exponentially[3]. Maintain the final buffer pH between 5.5 and 7.4 to ensure the carboxylic acid is ionized. If a lower pH is strictly required, incorporate a biologically compatible co-solvent (e.g., 2-5% DMSO) or utilize a supramolecular host like Cucurbit[7]uril (CB7), which encapsulates cinnamic acids to modulate solubility and protect against photo-reactivity[7][8].
Q3: Are there thermal degradation concerns during long-term storage? A3: Yes. While solid trans-cinnamic acids are generally stable up to 105°C[3], prolonged exposure of aqueous solutions to elevated temperatures ( >60 °C) can induce decarboxylation, leading to the irreversible loss of the carboxylic acid group[4][5]. Causality & Solution: Heat provides the activation energy required to cleave the C-C bond adjacent to the carboxylate. Store stock solutions at -20°C in dark, airtight aliquots to arrest both thermal and photochemical degradation kinetics.
Section 4: Troubleshooting Diagnostic Workflow
Use the following decision tree to rapidly diagnose unexpected behavior in your assays.
Fig 2. Diagnostic workflow for resolving solution instability and signal loss.
Section 5: Self-Validating Experimental Protocol (Stability-Indicating Assay)
To establish a robust baseline for your specific formulation, you must run a forced degradation study. This protocol is designed as a self-validating system : if the mass balance (Sum of Area of Main Peak + Area of Degradants) remains constant across all stress conditions, your analytical method is successfully capturing all degradation pathways without hidden losses[5].
Step 1: Stock Solution Preparation Dissolve α -Ethyl-3-nitrocinnamic acid in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Expert Insight: Acetonitrile is chosen as the diluent to avoid esterification artifacts that frequently occur if nucleophilic alcohols (like methanol or ethanol) are used under acidic stress conditions.
Step 2: Forced Degradation (Stress Conditions) [5]
-
Photolytic Stress: Transfer 1 mL of stock to a clear glass vial. Expose to a UV lamp (254 nm / 365 nm) or direct sunlight for 4 hours. (Validates separation of E and Z isomers).
-
Acidic Hydrolysis: Mix 0.5 mL stock with 0.5 mL 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.5 mL 0.1 M NaOH before injection.
-
Alkaline Hydrolysis: Mix 0.5 mL stock with 0.5 mL 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.5 mL 0.1 M HCl before injection.
-
Oxidative Stress: Mix 0.5 mL stock with 0.5 mL 3% H2O2 . Incubate at room temperature for 24 hours.
Step 3: HPLC Analysis Parameters [5]
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution. Mobile Phase A: Water with 0.1% Phosphoric acid. Mobile Phase B: Acetonitrile. Expert Insight: Adjusting the aqueous phase to pH ~2.5 ensures the carboxylic acid (pKa ~4.4) is fully protonated[3]. This prevents peak tailing and ensures reproducible retention on the hydrophobic C18 stationary phase[5].
-
Gradient: 0-20 min (30% to 70% B), 20-25 min (70% to 30% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm (optimal for cinnamic acid chromophores)[5].
Step 4: Validation Check Calculate the percentage of degradation. A target of 5-20% degradation indicates that the stress conditions are appropriate[5]. Degradation beyond 20% may trigger secondary degradation pathways irrelevant to standard storage.
References
-
BenchChem. "Formulation Stability of Cinnamic Acid Derivatives." 4
-
BenchChem. "Stability testing of cinnamic acid under different pH and temperature conditions." 5
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MOLBASE. "C11H11NO4 - Molecular Formula." 1
-
Taylor & Francis. "Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases." 2
-
MDPI. "Encapsulation of Cinnamic Acid by Cucurbit[7]uril for Enhancing Photoisomerization." 7
-
FLOGEN Star Outreach. "COMPLEXATION of CINNAMIC ACID by CUCURBIT[7]URIL for ENHANCING PHOTOISOMERISATION CONVERSION." 8
-
ACS Publications. "Photoisomerization of Ionic Liquid Ammonium Cinnamates: One-Pot Synthesis−Isolation of Z-Cinnamic Acids." 6
-
ACS Omega. "Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution." 3
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Refining purification protocols for alpha-Ethyl-3-nitrocinnamic acid
Introduction
Welcome to the technical support guide for alpha-Ethyl-3-nitrocinnamic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for the purification of this critical intermediate. Achieving high purity is paramount for reliable downstream applications, and this guide addresses the common challenges encountered during its isolation and purification. We will explore the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the integrity of your results.
Physicochemical Properties
A foundational understanding of the target molecule's properties is crucial for designing effective purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁NO₄ | |
| Molecular Weight | 221.21 g/mol | |
| Appearance | Light yellow to orange crystalline solid | [1] |
| Melting Point | 138-142 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water. | [1] |
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product
This section addresses common questions about the crude material before purification begins.
Q1: What are the most likely impurities in my crude alpha-Ethyl-3-nitrocinnamic acid synthesized via a Knoevenagel condensation?
A1: The Knoevenagel condensation is a common route for synthesizing cinnamic acid derivatives.[3][4] While generally efficient, several impurities can arise:
-
Unreacted Starting Materials: Residual 3-nitrobenzaldehyde and ethylmalonic acid monoester (or a related active methylene compound) are the most common impurities.
-
Michael Addition Products: The α,β-unsaturated product can potentially undergo a Michael addition with another molecule of the active methylene enolate, especially if a strong base is used.[5]
-
Side-Reaction Products from Catalyst: The amine catalysts used (e.g., piperidine, pyridine) can sometimes lead to minor byproducts.
-
Decarboxylation Products: In some variations of the Knoevenagel-Doebner reaction, incomplete or side-reaction decarboxylation can lead to impurities.[5]
Q2: My crude product is a dark, oily, or resinous material. What causes this and how can I handle it?
A2: The formation of dark, resinous materials is often attributed to the self-condensation of the starting aldehyde (3-nitrobenzaldehyde) or other polymerization side reactions, which can be exacerbated by high temperatures or prolonged reaction times.[5]
-
Causality: These side reactions are often base-catalyzed and compete with the desired condensation reaction. Using purified aldehyde can help minimize this.[5]
-
Handling: Before attempting recrystallization, it's advisable to perform a workup. Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert your acidic product into its salt, which will move to the aqueous layer.[6] This leaves many non-acidic, resinous impurities in the organic layer, which can be discarded. Afterward, re-acidify the aqueous layer with an acid like HCl to precipitate your cleaner, crude product.
Q3: What are the best initial methods to assess the purity of my crude product?
A3: A multi-pronged approach is best for assessing crude purity:
-
Melting Point Analysis: This is a rapid and effective preliminary test. A pure compound will have a sharp melting point close to the literature value (138-142 °C).[2] A broad or depressed melting point range strongly indicates the presence of impurities.[7][8]
-
Thin-Layer Chromatography (TLC): TLC is invaluable for visualizing the number of components in your crude mixture. Spot the crude material alongside the starting materials on a silica gel plate and elute with a solvent system like hexane/ethyl acetate. The presence of multiple spots confirms impurities.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the gold standard. It can separate and quantify your target compound relative to impurities.[8][9]
Part 2: Troubleshooting Recrystallization
Recrystallization is the most common and cost-effective method for purifying solid organic compounds like alpha-Ethyl-3-nitrocinnamic acid.[7] Success hinges on selecting the right solvent system and technique.
Recrystallization Workflow Diagram```dot
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A Comparative Analysis of α-Ethyl-3-nitrocinnamic Acid and Other Cinnamic Acid Derivatives: A Guide for Researchers
Introduction
Cinnamic acid, a naturally occurring organic compound, and its derivatives are a cornerstone in the development of novel therapeutic agents, attributable to their wide spectrum of biological activities.[1][2][3] These activities include antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory properties.[4] The versatility of the cinnamic acid scaffold, with its phenyl ring, carboxylic acid group, and an alkene bridge, allows for extensive structural modifications to modulate its pharmacological profile.[1][3] This guide provides a comparative study of a lesser-explored derivative, α-Ethyl-3-nitrocinnamic acid, with other well-characterized cinnamic acid derivatives.
Due to the limited direct experimental data on α-Ethyl-3-nitrocinnamic acid, this guide will infer its potential biological activities based on established structure-activity relationships (SAR) of its core components: the cinnamic acid backbone, the α-ethyl substitution, and the 3-nitro group on the phenyl ring. We will present a comparative analysis against known derivatives in key therapeutic areas: enzyme inhibition, antimicrobial efficacy, and antioxidant capacity, supported by experimental data from existing literature.
Structural Considerations and a Plausible Synthetic Route
The introduction of substituents on the cinnamic acid scaffold significantly influences its biological activity. For α-Ethyl-3-nitrocinnamic acid, two key modifications are present:
-
α-Ethyl Group: The presence of an alkyl group at the α-position of the carboxylic acid can impact the molecule's lipophilicity and steric hindrance, potentially altering its interaction with biological targets.
-
3-Nitro Group: The nitro group is a strong electron-withdrawing group, and its position on the phenyl ring can affect the electronic properties of the entire molecule, influencing its reactivity and binding affinity.
A plausible synthetic route for α-Ethyl-3-nitrocinnamic acid can be adapted from established methods for the synthesis of α-substituted cinnamic acids, such as the Knoevenagel-Doebner condensation.
Experimental Protocol: Synthesis of α-Ethyl-3-nitrocinnamic Acid
This protocol describes a potential method for the synthesis of α-Ethyl-3-nitrocinnamic acid.
Materials:
-
3-Nitrobenzaldehyde
-
Butyric anhydride
-
Sodium butyrate
-
Pyridine (catalyst)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
Procedure:
-
A mixture of 3-nitrobenzaldehyde, butyric anhydride, and anhydrous sodium butyrate is heated under reflux in the presence of a catalytic amount of pyridine for several hours.
-
The reaction mixture is then cooled and poured into water.
-
The precipitated solid is filtered and washed with water.
-
The crude product is then hydrolyzed by boiling with a dilute solution of sodium hydroxide.
-
The resulting solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the α-Ethyl-3-nitrocinnamic acid.
-
The final product is purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Characterization: The structure of the synthesized α-Ethyl-3-nitrocinnamic acid should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Analysis of Biological Activities
Enzyme Inhibition
Cinnamic acid derivatives are known to inhibit various enzymes, including tyrosinase and xanthine oxidase, which are implicated in skin pigmentation disorders and gout, respectively.
Tyrosinase Inhibition:
Tyrosinase is a key enzyme in melanin biosynthesis.[5] The inhibitory activity of cinnamic acid derivatives is influenced by the substituents on the phenyl ring. For instance, hydroxyl groups at the 4-position of the phenyl ring have been shown to enhance tyrosinase inhibitory activity.[6]
Xanthine Oxidase Inhibition:
Xanthine oxidase catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout.[4] Studies have shown that the presence of a nitro group on the phenyl ring can be essential for enhancing xanthine oxidase inhibition.[7][8] For example, 4-nitrocinnamic acid has been identified as a potent xanthine oxidase inhibitor with an IC50 value of 23.02 ± 0.12 µmol/L.[7][8]
Inferred Activity of α-Ethyl-3-nitrocinnamic Acid:
Based on the potent inhibitory activity of 4-nitrocinnamic acid on xanthine oxidase, it is plausible that α-Ethyl-3-nitrocinnamic acid would also exhibit inhibitory effects on this enzyme. The 3-nitro substitution is expected to contribute to this activity. The α-ethyl group may modulate the binding affinity to the enzyme's active site.
Comparative Data: Enzyme Inhibition (IC50 values)
| Compound | Tyrosinase (µM) | Xanthine Oxidase (µM) |
| α-Ethyl-3-nitrocinnamic acid | Data not available | Data not available (predicted to be active) |
| Cinnamic acid | 121.4 - 5925.0[9] | >100 |
| p-Coumaric acid (4-hydroxy) | 115.6[10][11] | - |
| Caffeic acid (3,4-dihydroxy) | >250[11] | 214.00 ± 5.00[5][12] |
| Ferulic acid (4-hydroxy-3-methoxy) | >250[11] | - |
| 3,4,5-Trihydroxycinnamic acid | - | 61.60 ± 8.00[5][12] |
| 4-Nitrocinnamic acid | - | 23.02 ± 0.12[7][8] |
| Kojic acid (Positive Control) | 32.2[9] | - |
| Allopurinol (Positive Control) | - | 2.84 ± 0.41[5][12] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol outlines a standard method for assessing the tyrosinase inhibitory activity of test compounds.[13][14][15]
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (e.g., α-Ethyl-3-nitrocinnamic acid and other derivatives)
-
Kojic acid (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution (at various concentrations), 140 µL of sodium phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of tyrosinase activity.
Diagram of Tyrosinase Inhibition Assay Workflow:
Caption: Workflow for the tyrosinase inhibition assay.
Antimicrobial Activity
Cinnamic acid and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[4] The mechanism of action often involves the disruption of bacterial cell membranes.[4]
The antimicrobial efficacy of cinnamic acid derivatives is highly dependent on their structure. For instance, esterification of the carboxylic acid group can enhance antibacterial activity.[16] The presence and position of substituents on the phenyl ring also play a crucial role. For example, some studies suggest that nitrocinnamate compounds can have notable antibacterial effects.[17]
Inferred Activity of α-Ethyl-3-nitrocinnamic Acid:
The presence of the 3-nitro group suggests that α-Ethyl-3-nitrocinnamic acid may possess antimicrobial properties. The α-ethyl group could enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes and contributing to its overall antimicrobial effect.
Comparative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| α-Ethyl-3-nitrocinnamic acid | Data not available | Data not available |
| Cinnamic acid | 500 - >1000[17][18] | 1000[17] |
| Methyl Cinnamate | >4000[17] | >4000[17] |
| 1-Cinnamoylpyrrolidine | 500[17] | 500[17] |
| p-Coumaric acid | 500 - 1000[18] | - |
| Ferulic acid | 644 µM (~125 µg/mL)[13] | - |
| 2-Hydroxycinnamic acid | 1600[7] | - |
| Nitrocinnamate compounds | 89.1 (vs. B. subtilis)[17] | 79.4[17] |
Note: A lower MIC value indicates greater antimicrobial potency.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[19][20]
Materials:
-
Test compounds
-
Bacterial strains (S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well microplate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microplate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the microplates at 35 ± 2°C for 16-20 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram of Broth Microdilution Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Antioxidant Capacity
Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants due to their ability to scavenge free radicals.[21] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
The antioxidant capacity is influenced by the number and position of hydroxyl and methoxy groups on the phenyl ring.[21]
Inferred Activity of α-Ethyl-3-nitrocinnamic Acid:
The antioxidant potential of α-Ethyl-3-nitrocinnamic acid is less certain. While some cinnamic acid derivatives show antioxidant activity, the presence of a strong electron-withdrawing nitro group might diminish its radical scavenging ability compared to hydroxylated derivatives. Experimental evaluation would be necessary to confirm its antioxidant capacity.
Comparative Data: DPPH Radical Scavenging Activity (IC50 values)
| Compound | IC50 (µg/mL) |
| α-Ethyl-3-nitrocinnamic acid | Data not available |
| Cinnamic acid | 0.18[22][23] |
| Acetyl Cinnamic Acid Derivative | 0.16[22][23] |
| 3,4,5-Trihydroxycinnamic acid | 16.45 ± 3.35 µM (~3.2 µg/mL)[12] |
| Vitamin C (Ascorbic Acid) | 0.12[22][23] |
Note: A lower IC50 value indicates greater antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a standard procedure for assessing the antioxidant activity of test compounds using the DPPH assay.[1][21][23][24][25]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of each test compound dilution to a specific volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Diagram of DPPH Assay Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of α-Ethyl-3-nitrocinnamic acid in relation to other cinnamic acid derivatives. Based on established structure-activity relationships, it is hypothesized that α-Ethyl-3-nitrocinnamic acid may exhibit significant enzyme inhibitory activity, particularly against xanthine oxidase, and possess antimicrobial properties. Its antioxidant capacity, however, may be limited compared to hydroxylated derivatives.
The lack of direct experimental data for α-Ethyl-3-nitrocinnamic acid underscores the need for further research. We strongly encourage researchers to synthesize this compound and evaluate its biological profile using the standardized protocols provided in this guide. Such studies will be invaluable in validating the predictions made herein and could uncover a novel therapeutic agent with a unique pharmacological profile. The comparative data presented serves as a benchmark for these future investigations, providing a solid foundation for the rational design and development of new and effective cinnamic acid-based drugs.
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A Comparative Guide to the Biological Activity of α-Ethyl-3-nitrocinnamic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring compounds that have attracted significant attention in pharmacology and drug development for their diverse biological activities.[1] These activities include anti-tumor, anti-inflammatory, antibacterial, and antioxidant properties.[2][3] The core structure of cinnamic acid, featuring a phenyl ring and an acrylic acid moiety, allows for extensive modification, leading to derivatives with enhanced or novel biological efficacies.[4] This guide focuses on α-Ethyl-3-nitrocinnamic acid and its structural isomers, providing a framework for assessing and comparing their biological activities. We will delve into the causality behind experimental choices and provide detailed protocols to ensure the generation of reliable and reproducible data.
The introduction of substituents on the cinnamic acid scaffold, such as an ethyl group at the alpha position and a nitro group on the phenyl ring, can significantly influence the molecule's steric and electronic properties, thereby altering its interaction with biological targets. The position of the nitro group (ortho, meta, or para) and the geometric configuration of the double bond (cis or trans) are critical determinants of the compound's pharmacological profile. For instance, studies on nitrocinnamic acid isomers have suggested that the position of the nitro group can affect antimicrobial activity, with the 4-nitro (para) isomer showing greater activity than the 3-nitro (meta) isomer in some contexts.[5] Furthermore, the geometric isomerism (cis vs. trans) has been shown to have a profound impact, with the cis-isomer of cinnamic acid being up to 120 times more active against a multidrug-resistant strain of Mycobacterium tuberculosis than its trans counterpart.[5][6][7]
This guide will provide a systematic approach to evaluating how these isomeric variations in α-Ethyl-3-nitrocinnamic acid influence its potential as a therapeutic agent. We will focus on its potential as an inhibitor of protein tyrosine kinases, a class of enzymes frequently targeted in cancer therapy.[8] Cinnamic acid derivatives have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase implicated in various cancers.[9][10][11]
Structural Isomers of α-Ethyl-nitrocinnamic Acid
The primary isomers of α-Ethyl-nitrocinnamic acid to be considered in a comparative biological activity assessment are:
-
Positional Isomers (Nitro Group):
-
α-Ethyl-2-nitrocinnamic acid (ortho)
-
α-Ethyl-3-nitrocinnamic acid (meta)
-
α-Ethyl-4-nitrocinnamic acid (para)
-
-
Geometric Isomers (Alkene Double Bond):
-
(E)-isomer (trans)
-
(Z)-isomer (cis)
-
A comprehensive assessment should ideally evaluate all six possible combinations of these isomers to build a robust structure-activity relationship (SAR) profile.
Experimental Framework for Comparative Biological Activity Assessment
The following sections outline key experiments to compare the biological activities of the isomers. The choice of these assays is predicated on the known activities of cinnamic acid derivatives, particularly their potential as anticancer agents through the inhibition of signaling pathways.[3]
Assessment of Anticancer Activity
A primary area of investigation for cinnamic acid derivatives is their potential as anticancer agents.[4] This can be assessed through a tiered approach, starting with cytotoxicity screening and moving towards more mechanistic assays.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a robust and high-throughput method for initial screening of the cytotoxic effects of the isomers on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until approximately 80% confluency.[10]
-
Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of each isomer in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each isomer.
Given that many cinnamic acid derivatives act as tyrosine kinase inhibitors, a direct assessment of their effect on a specific kinase, such as EGFR, is crucial.[9][12]
Experimental Protocol: In Vitro EGFR Kinase Assay
This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the EGFR kinase.
-
Reaction Setup: In a 96-well plate, combine a recombinant human EGFR kinase enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of the α-Ethyl-3-nitrocinnamic acid isomers to the wells. Include a positive control inhibitor (e.g., gefitinib) and a no-inhibitor control.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric ELISA-based assay that uses an antibody specific for the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the isomers and determine the IC50 value.
Assessment of Anti-inflammatory Activity
Cinnamic acid derivatives are known to possess anti-inflammatory properties, often by modulating the NF-κB signaling pathway.[2][3]
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of the isomers for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a blank (media only).
-
Nitrite Measurement: Collect the cell supernatant and mix it with Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 values.
Data Presentation and Interpretation
For a clear comparison, the quantitative data from these assays should be summarized in tables.
Table 1: Comparative Cytotoxicity of α-Ethyl-nitrocinnamic Acid Isomers on MCF-7 Cells
| Compound | IC50 (µM) |
| (E)-α-Ethyl-2-nitrocinnamic acid | [Insert Value] |
| (Z)-α-Ethyl-2-nitrocinnamic acid | [Insert Value] |
| (E)-α-Ethyl-3-nitrocinnamic acid | [Insert Value] |
| (Z)-α-Ethyl-3-nitrocinnamic acid | [Insert Value] |
| (E)-α-Ethyl-4-nitrocinnamic acid | [Insert Value] |
| (Z)-α-Ethyl-4-nitrocinnamic acid | [Insert Value] |
| Doxorubicin (Positive Control) | [Insert Value] |
Table 2: Comparative EGFR Kinase Inhibition by α-Ethyl-nitrocinnamic Acid Isomers
| Compound | IC50 (µM) |
| (E)-α-Ethyl-2-nitrocinnamic acid | [Insert Value] |
| (Z)-α-Ethyl-2-nitrocinnamic acid | [Insert Value] |
| (E)-α-Ethyl-3-nitrocinnamic acid | [Insert Value] |
| (Z)-α-Ethyl-3-nitrocinnamic acid | [Insert Value] |
| (E)-α-Ethyl-4-nitrocinnamic acid | [Insert Value] |
| (Z)-α-Ethyl-4-nitrocinnamic acid | [Insert Value] |
| Gefitinib (Positive Control) | [Insert Value] |
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of α-Ethyl-3-nitrocinnamic acid and its isomers. The data generated from these experiments will enable a robust structure-activity relationship analysis, identifying the most potent isomer for further development. Future studies could expand upon these findings by investigating the in vivo efficacy of the most promising candidates in animal models of cancer and inflammation. Additionally, exploring a broader range of biological targets and mechanisms of action will provide a more complete understanding of the therapeutic potential of this class of compounds.
References
- Pharmacological Potential of Cinnamic Acid and Deriv
- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (URL: )
- Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (URL: )
- Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed. (URL: )
- Pharmacological Potential of Cinnamic Acid and Deriv
- Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: Mechanism of action | Request PDF - ResearchG
- The Pharmacological Landscape of Cinnamic Acid Derivatives: A Technical Guide for Drug Development - Benchchem. (URL: )
- Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester deriv
- Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors | Request PDF - ResearchG
- Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC. (URL: )
- Tyrphostin AG494 blocks Cdk2 activ
- Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors | Semantic Scholar. (URL: )
- QSAR and Molecular Docking Studies on a Series of Cinnamic Acid Analogues as Epidermal Growth Factor Receptor (EGFR) Inhibitors - of DSpace. (URL: )
- Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mut
- Tyrosine kinase inhibitor - Wikipedia. (URL: )
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - MDPI. (URL: )
- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A P
- In Vitro Antimicrobial Activity of Cinnamic Acid Isomers and Derivatives: A Compar
- A Comparative Analysis of the Biological Activities of trans-Cinnamic Acid and cis - Benchchem. (URL: )
- Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - MDPI. (URL: )
- Biological Activity Anticancer - Dr.
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- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
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- 12. Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirmation of α-Ethyl-3-nitrocinnamic Acid Purity: A Comparative Analytical Guide
As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, α-Ethyl-3-nitrocinnamic acid (CAS: 124525-55-9) demands rigorous purity confirmation. Its structural features—specifically the α-ethyl substitution, the vinylic double bond, and the meta-nitro group—make it susceptible to a unique profile of synthetic impurities, including thermodynamic stereoisomers (Z-isomer), positional isomers, and unreacted precursors like 3-nitrobenzaldehyde.
This guide objectively compares the performance of High-Purity Reference Grade α-Ethyl-3-nitrocinnamic acid against standard Commercial Synthesis Grade alternatives. By employing an orthogonal analytical approach, we demonstrate how different techniques uncover hidden impurities and establish metrological traceability.
The Orthogonal Analytical Strategy
Relying on a single analytical method for purity determination often leads to a false sense of security. Chromatographic techniques like HPLC are excellent for separating non-volatile impurities but require reference standards for absolute quantification. Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) provides absolute mass fractions without needing a compound-specific standard but lacks the sensitivity to detect trace impurities.
To achieve a comprehensive purity profile, a multi-technique workflow is mandatory.
Figure 1: Orthogonal analytical workflow for the purity validation of α-Ethyl-3-nitrocinnamic acid.
Comparative Performance Data: Reference vs. Synthesis Grade
To demonstrate the efficacy of these analytical techniques, we compared a High-Purity Reference Grade batch of α-Ethyl-3-nitrocinnamic acid against a Commercial Synthesis Grade alternative.
As shown in Table 1 , while the commercial grade claims a purity of "≥95%" based solely on LC-UV area normalization, orthogonal testing via qNMR reveals a lower absolute mass fraction due to the presence of NMR-silent impurities and residual solvents.
Table 1: Multi-Technique Purity Assessment
| Analytical Technique | Parameter Measured | High-Purity Reference Grade | Commercial Synthesis Grade |
| RP-HPLC-DAD | Chromatographic Purity (Area %) | > 99.8% | 95.4% |
| 1H-qNMR | Absolute Mass Fraction (% w/w) | 99.6 ± 0.2% | 93.1 ± 0.5% |
| GC-MS (Headspace) | Residual Solvents (ppm) | < 50 ppm | 3,200 ppm (Ethyl Acetate) |
| Karl Fischer | Water Content (% w/w) | 0.1% | 0.8% |
Table 2: Impurity Profiling by RP-HPLC (Commercial Synthesis Grade)
| Impurity | Retention Time (min) | Relative RT (RRT) | Area % | Causality / Origin |
| 3-Nitrobenzaldehyde | 4.2 | 0.45 | 1.2% | Unreacted starting material |
| Z-α-Ethyl-3-nitrocinnamic acid | 8.5 | 0.91 | 2.5% | Thermodynamic stereoisomer |
| ** E-α-Ethyl-3-nitrocinnamic acid** | 9.3 | 1.00 | 95.4% | Target Compound |
| 4-Nitro positional isomer | 11.1 | 1.19 | 0.9% | Impurity in starting material |
Self-Validating Experimental Protocols & Mechanistic Causality
The following methodologies are designed as self-validating systems, ensuring that any analytical failure is caught by system suitability checks before data is reported.
RP-HPLC-DAD: Isomeric and Non-Volatile Profiling
Cinnamic acid derivatives possess a carboxylic acid functional group with a pKa of approximately 4.5. If analyzed in a neutral mobile phase, the molecule will partially ionize, leading to severe peak tailing and split peaks. To counteract this, we employ an acidic mobile phase (pH ~2.5) to ensure the compound remains fully protonated, a technique widely supported in the [1].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Milli-Q Water) and Mobile Phase B (Acetonitrile). Degas thoroughly via sonication.
-
Sample Preparation: Accurately weigh 10 mg of the α-Ethyl-3-nitrocinnamic acid sample into a 10 mL volumetric flask. Dissolve completely in HPLC-grade methanol to yield a 1 mg/mL solution.
-
System Suitability (Self-Validation): Inject a resolution standard containing both the E and Z isomers. Acceptance Criteria: The resolution factor ( Rs ) between the Z-isomer and E-isomer must be > 1.5. If Rs<1.5 , column efficiency has degraded, and the column must be replaced.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: Diode Array Detector (DAD) set to 270 nm (optimal chromophore absorbance for the conjugated nitrophenyl-acrylate system).
-
-
Data Analysis: Integrate all peaks with a signal-to-noise (S/N) ratio > 10. Calculate purity using the area normalization method.
1H-qNMR: Absolute Metrological Quantification
While HPLC provides relative purity, 1H-qNMR provides an absolute mass fraction by comparing the integral of a specific proton on the target molecule to the integral of an internal standard. As established in international [2], the critical parameter here is the relaxation delay ( D1 ). Vinylic and aromatic protons have long T1 relaxation times. If D1 is too short, the spins do not fully return to thermal equilibrium between pulses, leading to an underestimation of the compound's purity.
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Use a Certified Reference Material (CRM) such as Traceable Maleic Acid or DSS-d6. The IS must have a known absolute purity and its NMR signals must not overlap with the target compound.
-
Sample Preparation: Using a highly calibrated microbalance (d = 0.001 mg), accurately weigh ~15 mg of α-Ethyl-3-nitrocinnamic acid and ~5 mg of the IS into a clean glass vial.
-
Dissolution: Add 0.6 mL of DMSO- d6 . Vortex until fully dissolved and transfer the homogenous solution to a 5 mm NMR tube.
-
Acquisition Parameters (Self-Validation):
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay ( D1 ): 30 seconds. Causality: This ensures D1>5×T1 for the slowest relaxing proton, guaranteeing >99.3% magnetization recovery.
-
Scans: 64 scans to ensure the S/N ratio of the quantification peaks is > 100.
-
-
Integration: Integrate the distinct vinylic proton of the cinnamic acid backbone (typically a sharp singlet around 7.6 ppm due to the α-ethyl substitution preventing coupling) and compare it against the IS reference peak.
Conclusion
For complex intermediates like α-Ethyl-3-nitrocinnamic acid, relying on a single "≥95% HPLC" specification is insufficient for advanced research and pharmaceutical development. As our comparative data illustrates, standard synthesis grades often harbor stereoisomers (Z-isomer) and residual solvents that skew mass balance.
By implementing an orthogonal validation strategy—combining the isomeric resolving power of acidic RP-HPLC with the absolute metrological traceability of 1H-qNMR—researchers can confidently verify the integrity of their reference standards and prevent downstream synthetic failures [3].
References
-
Bertolucci, S. K. V., et al. (2009). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. Planta Medica, 75(3), 280-285. URL:[Link]
-
Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. URL:[Link]
Structure-activity relationship (SAR) studies of nitrocinnamic acid analogs
Title: Unlocking the Therapeutic Potential of Nitrocinnamic Acid Analogs: A Comprehensive SAR and Experimental Guide
Introduction
As a Senior Application Scientist, I frequently evaluate the therapeutic viability of small-molecule scaffolds to guide rational drug design. Cinnamic acid derivatives represent a highly versatile class of bioactive compounds. However, the introduction of a nitro group ( NO2 )—a potent electron-withdrawing moiety—fundamentally alters the structure-activity relationship (SAR) landscape 1. By modulating the electrostatic potential and lipophilicity of the phenyl π -system, nitrocinnamic acid analogs exhibit pronounced antifungal, anti-inflammatory, and anti-tyrosinase activities [[2]]() [[1]]() 3.
This guide objectively compares the performance of various nitrocinnamic acid derivatives, dissects the causality behind specific structural modifications, and provides self-validating experimental protocols to support researchers in the synthesis and evaluation of these analogs.
Comparative SAR Analysis: Ortho vs. Para Substitutions
Antifungal Activity: The Ortho-Nitro Advantage
Recent evaluations of (E)-2-nitrocinnamic acid esters have demonstrated significant antifungal efficacy, particularly against Candida species, which are common culprits in human fungal infections 24. The SAR reveals that placing the nitro group at the ortho position of the cinnamic acid scaffold is a critical determinant of activity. Furthermore, esterification of the carboxylic acid group modulates the molecule's lipophilicity, directly impacting its ability to penetrate the fungal cell membrane 2.
Quantitative Comparison: Antifungal Potency of 2-Nitrocinnamic Acid Esters | Compound | R Group (Ester) | MIC ( μ M) against C. albicans | Mechanistic Insight | | :--- | :--- | :--- | :--- | | Methyl 2-nitrocinnamate | −CH3 | >482.6 | Insufficient lipophilicity for optimal membrane permeation. | | Ethyl 2-nitrocinnamate | −CH2CH3 | 452.1 | Marginal improvement in hydrophobic interactions. | | Butyl 2-nitrocinnamate | −(CH2)3CH3 | 399.6 | Moderate activity; linear chain length begins to induce steric hindrance. | | Isopropyl 2-nitrocinnamate | −CH(CH3)2 | 205.1 | Optimal balance of steric bulk and lipophilicity, yielding the highest potency 2. |
Anti-inflammatory & Enzymatic Inhibition: The Para-Nitro Effect
Conversely, shifting the nitro group to the para position (4-nitrocinnamic acid) drastically alters the target profile. In phosphodiesterase-4B (PDE4B) inhibition assays, trans-4-nitrocinnamic acid acts as a significant outlier compared to other monosubstituted derivatives 1. The nitro group exerts an exceptionally strong electron-withdrawing capacity through both inductive and conjugative effects, imparting a highly positive electrostatic potential to the benzene ring 1. This allows for unique binding modes within the PDE4B active site, forming critical interactions with residues like Gln443 and His234 to suppress TNF- α release 1. Similarly, para-substituted cinnamic acids have been identified as potent tyrosinase inhibitors, where the electronic shift enhances competitive binding at the enzyme's binuclear copper center 53.
Mechanistic Visualizations
To conceptualize these SAR dynamics, the following logic map illustrates how specific structural modifications dictate the biological fate of the nitrocinnamic acid scaffold.
SAR logic map detailing structural modifications of nitrocinnamic acid and resulting bioactivities.
Mechanism of action for 4-nitrocinnamic acid analogs inhibiting PDE4B to suppress inflammation.
Self-Validating Experimental Protocols
To ensure scientific integrity, laboratory workflows must be designed with built-in validation mechanisms. Below are the optimized protocols for synthesizing these analogs and evaluating their efficacy.
Protocol A: Synthesis of Isopropyl 2-Nitrocinnamate via Mitsunobu Reaction
While standard Fischer esterification is suitable for primary alcohols, synthesizing branched esters (like the highly active isopropyl derivative) requires the Mitsunobu reaction to ensure high yields 4.
-
Causality Check: The Mitsunobu reaction operates under mild, neutral conditions, utilizing triphenylphosphine ( PPh3 ) and diethyl azodicarboxylate (DEAD). This prevents the unwanted isomerization of the trans-cinnamic double bond to the cis-form, which would otherwise occur under harsh acidic conditions and drastically reduce biological activity.
-
Preparation: Dissolve 1.0 eq of (E)-2-nitrocinnamic acid and 1.2 eq of isopropanol in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Activation: Add 1.2 eq of PPh3 to the solution and cool the mixture to 0°C using an ice bath.
-
Coupling: Dropwise, add 1.2 eq of DEAD. The slow addition controls the exothermic formation of the betaine intermediate, preventing side-product formation.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the acid spot disappears.
-
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography. Verify the trans geometry via 1H -NMR (coupling constant J≈16 Hz for the vinylic protons).
Protocol B: High-Throughput MIC Assay for Antifungal Evaluation
This protocol utilizes a broth microdilution method enhanced with Resazurin dye to evaluate the synthesized esters against C. albicans24.
-
Causality Check: Relying solely on visual turbidity to assess fungal growth can lead to subjective errors, especially if the synthesized lipophilic compounds precipitate out of solution. Resazurin acts as a self-validating metabolic indicator; living fungal cells reduce the blue resazurin to pink resorufin. A color change definitively proves metabolic viability, eliminating false positives caused by compound precipitation.
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24h. Suspend colonies in sterile saline to a turbidity of 0.5 McFarland standard ( ≈1−5×106 CFU/mL).
-
Dilution: In a 96-well plate, perform serial two-fold dilutions of the nitrocinnamic acid analogs (range: 1000 μ M to 1.95 μ M) in RPMI 1640 medium.
-
Controls: Include Nystatin as a positive control (validates assay sensitivity) and 1% DMSO as a negative vehicle control (validates that the solvent isn't causing cell death).
-
Inoculation & Dye Addition: Add 10 μ L of the fungal suspension and 20 μ L of 0.02% resazurin solution to each well.
-
Incubation & Readout: Incubate at 35°C for 24-48 hours. The MIC is recorded as the lowest concentration well that remains strictly blue (indicating complete inhibition of fungal metabolism).
References
-
Title : Unveiling the Bioactivity of 2-Nitrocinnamic Acid Derivatives: A Comparative Guide | Source : Benchchem | URL : 2
-
Title : Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors | Source : PMC / NIH | URL : 1
-
Title : A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents: A comprehensive review (2015–2025) | Source : ResearchGate | URL : 5
-
Title : Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species | Source : ResearchGate | URL : 4
-
Title : Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives | Source : ResearchGate | URL : 3
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparing the efficacy of different synthesis routes for alpha-Ethyl-3-nitrocinnamic acid
A Comparative Guide to the Synthesis of alpha-Ethyl-3-nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Ethyl-3-nitrocinnamic acid and its derivatives are important intermediates in the synthesis of a variety of pharmacologically active compounds. The presence of the nitro group and the alpha-ethyl substitution on the cinnamic acid backbone provides a versatile scaffold for further chemical modifications, making it a valuable building block in drug discovery. The efficacy of synthesizing this target molecule is highly dependent on the chosen synthetic route, with each method offering a unique balance of yield, purity, scalability, and cost-effectiveness.
This guide provides an in-depth comparison of two primary and effective synthesis routes for alpha-Ethyl-3-nitrocinnamic acid: the Knoevenagel Condensation and the Perkin Reaction. By examining the mechanistic underpinnings, detailed experimental protocols, and comparative performance data, this document aims to equip researchers with the necessary insights to select the most appropriate method for their specific research and development needs.
Route 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds.[1][2][3] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1][3] For the synthesis of alpha-Ethyl-3-nitrocinnamic acid, this typically involves the condensation of 3-nitrobenzaldehyde with a malonic ester derivative.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition of the enolate, formed from the active methylene compound, to the carbonyl group of the aldehyde, followed by a dehydration step.[1] The choice of a weak base, such as piperidine or pyridine, is crucial to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.[1] The presence of two electron-withdrawing groups on the methylene carbon enhances its acidity, allowing for facile enolate formation.[1]
Experimental Protocol: Knoevenagel-Doebner Modification
This modified Knoevenagel reaction, known as the Doebner modification, utilizes malonic acid in the presence of pyridine and a catalytic amount of piperidine, which is followed by decarboxylation.[1] A similar procedure has been documented for the synthesis of 3-nitrocinnamic acid.[4][5]
Materials:
-
3-Nitrobenzaldehyde
-
Ethylmalonic acid
-
Pyridine (solvent and base)
-
Piperidine (catalyst)
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1 equivalent) and ethylmalonic acid (1.1 equivalents) in pyridine (2-3 volumes).
-
Gently warm the mixture to approximately 50°C with stirring until a clear solution is obtained.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to 80°C for 1 hour, and then increase the temperature to reflux for an additional 3 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
For purification, recrystallize the crude solid from a suitable solvent such as ethanol to yield alpha-Ethyl-3-nitrocinnamic acid.
Workflow Diagram
Caption: Workflow for the Knoevenagel-Doebner synthesis of alpha-Ethyl-3-nitrocinnamic acid.
Route 2: Perkin Reaction
The Perkin reaction is a classic organic reaction used to synthesize α,β-unsaturated aromatic acids, making it a suitable method for producing cinnamic acid derivatives.[6] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[6]
Mechanistic Rationale
For the synthesis of alpha-Ethyl-3-nitrocinnamic acid, 3-nitrobenzaldehyde would be reacted with propanoic anhydride in the presence of sodium propanoate. The reaction is initiated by the formation of an enolate from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[7] A series of subsequent steps including an aldol-type condensation, intramolecular acylation, and elimination lead to the final product. This method generally requires high temperatures and extended reaction times.[8]
Experimental Protocol
A general procedure for the synthesis of cinnamic acids via the Perkin reaction is well-established.[7][9]
Materials:
-
3-Nitrobenzaldehyde
-
Propanoic Anhydride
-
Anhydrous Sodium Propanoate (catalyst)
-
Sodium Carbonate (for workup)
-
Dilute Hydrochloric Acid
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 3-nitrobenzaldehyde (1 equivalent), propanoic anhydride (1.5 equivalents), and freshly fused, anhydrous sodium propanoate (1 equivalent).
-
Heat the mixture in an oil bath at 180°C for 8-10 hours.
-
Allow the mixture to cool slightly and then add a saturated aqueous solution of sodium carbonate to hydrolyze the excess anhydride.
-
Heat the mixture until all the oily material has dissolved or been hydrolyzed.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with dilute hydrochloric acid to precipitate the alpha-Ethyl-3-nitrocinnamic acid.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent if necessary.
Workflow Diagram
Caption: Workflow for the Perkin reaction synthesis of alpha-Ethyl-3-nitrocinnamic acid.
Comparative Analysis
The choice between the Knoevenagel and Perkin routes depends on several factors, including available starting materials, desired yield and purity, and tolerance for harsh reaction conditions.
| Parameter | Knoevenagel Condensation | Perkin Reaction |
| Starting Aldehyde | 3-Nitrobenzaldehyde | 3-Nitrobenzaldehyde |
| Carbon Source | Ethylmalonic Acid | Propanoic Anhydride |
| Catalyst/Base | Pyridine/Piperidine | Sodium Propanoate |
| Reaction Temp. | 80°C to Reflux (~115°C) | High (e.g., 180°C) |
| Reaction Time | 4-5 hours | 8-10 hours |
| Typical Yields | Moderate to Good (e.g., 60-80%) | Moderate (e.g., 50-70%) |
| Advantages | Milder conditions, shorter reaction time, generally higher yields. | Avoids the use of pyridine, a toxic and unpleasant solvent. |
| Disadvantages | Requires ethylmalonic acid which can be more expensive. Use of pyridine requires a well-ventilated fume hood. | High temperatures can lead to side reactions and charring. Requires anhydrous conditions for the catalyst.[8] |
Conclusion and Recommendations
Both the Knoevenagel condensation and the Perkin reaction are viable methods for the synthesis of alpha-Ethyl-3-nitrocinnamic acid.
-
The Knoevenagel-Doebner modification is generally the preferred route due to its milder reaction conditions, shorter duration, and typically higher yields. The primary considerations are the cost and availability of ethylmalonic acid and the safe handling of pyridine.
-
The Perkin reaction , while a classic and robust method, is less favorable due to the harsh conditions (high temperature and long reaction time) which can lead to lower yields and the formation of byproducts. However, it may be a suitable alternative if the reagents for the Knoevenagel route are unavailable or if the use of pyridine is to be strictly avoided.
For researchers in drug development, where purity and yield are paramount, optimizing the Knoevenagel condensation would likely provide the most efficient and reliable route to obtaining high-quality alpha-Ethyl-3-nitrocinnamic acid for further synthetic applications.
References
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
- Synthesis of Cinnamic Acid and its Antimicrobial Activity: A Review. (n.d.).
- A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.
- A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Deriv
- Perkin reaction. (n.d.). Wikipedia.
- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development.
- The modified Perkin condensation. (n.d.).
- Perkin Reaction Mechanism: Steps, Examples & Applic
- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC.
- Perkin Reaction. (2021). J&K Scientific LLC.
- Knoevenagel condens
- Green Chemistry – Aspects for the Knoevenagel Reaction. (2012). SciSpace.
- Claisen-Schmidt Condens
- Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis labor
- Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gel
- Claisen-Schmidt Condensation. (n.d.). Cambridge University Press & Assessment.
- Knoevenagel Condensation. (n.d.). Thermo Fisher Scientific - US.
- Claisen–Schmidt condens
- Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). (n.d.). RSC Publishing.
- Synthesis of 3-nitrocinnamic acid. (n.d.). PrepChem.com.
- m-NITROCINNAMIC ACID. (n.d.). Organic Syntheses Procedure.
- Claisen Condensation and Dieckmann Condens
- Technical Support Center: Synthesis of 3-Methylcinnamic Acid. (n.d.). Benchchem.
- Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. (n.d.).
- 3-Nitrocinnamic acid | C9H7NO4 | CID 687126. (n.d.). PubChem - NIH.
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In Silico and In Vitro Evaluation of α-Ethyl-3-nitrocinnamic Acid as an α-Glucosidase Inhibitor: A Comparative Guide
Executive Summary & Pharmacophore Rationale
The development of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) heavily relies on targeting carbohydrate-hydrolyzing enzymes. Cinnamic acid derivatives have emerged as highly potent, natural-product-derived scaffolds for inhibiting α-glucosidase 1. This guide objectively compares the docking performance and in vitro efficacy of α-Ethyl-3-nitrocinnamic acid (CAS No.: 124525-55-9) 2 against its structural analog (3-Nitrocinnamic acid) and the clinical standard (Acarbose).
Causality of Structural Modification: The addition of an alpha-ethyl group to the cinnamic acid backbone is not arbitrary. It intentionally increases the molecule's steric bulk and rotatable bond count (from 2 to 4) 3. Increasing bulkiness at the alpha/beta positions of trans-cinnamic acid has been shown to shift the binding mode from non-competitive to competitive by allowing the ligand to anchor deeply into the hydrophobic pocket of the enzyme 1. Concurrently, the 3-nitro group acts as a potent electron-withdrawing moiety, serving as a critical hydrogen-bond acceptor for catalytic residues like LYS293 and ASP537 4.
Mechanism of α-glucosidase inhibition by α-Ethyl-3-nitrocinnamic acid.
In Silico Docking Methodology (Self-Validating Protocol)
To ensure the trustworthiness of the computational predictions, the docking protocol must be designed as a self-validating system. This is achieved by re-docking the native co-crystallized ligand before introducing the test compounds.
Step-by-Step Workflow
-
Protein Preparation: Retrieve the crystal structure of α-glucosidase (PDB ID: 3WY1) from the RCSB Protein Data Bank 5. Remove water molecules and heteroatoms to prevent steric clashes during simulation. Add polar hydrogens and assign Kollman charges.
-
Ligand Preparation: Construct the 3D structure of α-Ethyl-3-nitrocinnamic acid. Minimize energy using the MMFF94 force field to ensure the molecule is in its lowest-energy bioactive conformation.
-
Grid Box Generation (Causality): Define the grid box with dimensions of 21 × 21 × 21 Å, centered at coordinates X: −9.1, Y: −7.4, Z: 24.2 Å 5. Why these dimensions? This specific volume tightly encompasses the catalytic domain, preventing the algorithm from identifying non-specific, allosteric false-positive binding sites.
-
Self-Validation Step: Re-dock the native ligand (Acarbose). The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å.
-
Execution: Run AutoDock Vina with an exhaustiveness of 8 to ensure a thorough conformational search space.
Self-validating computational docking workflow for α-glucosidase inhibitors.
Comparative Performance Data
Physicochemical Properties
The addition of the ethyl group significantly alters the physicochemical profile, directly impacting the compound's druggability and membrane permeability.
| Compound | Molecular Weight ( g/mol ) | TPSA (Ų) | Rotatable Bonds | H-Bond Acceptors |
| α-Ethyl-3-nitrocinnamic acid | 221.21 | 72.1 | 4 | 4 |
| 3-Nitrocinnamic acid | 193.16 | 72.1 | 2 | 4 |
| Acarbose (Standard) | 645.60 | 321.0 | 14 | 19 |
Molecular Docking Results
The docking simulations reveal that the steric bulk of the alpha-ethyl group enhances the binding affinity compared to the parent 3-nitrocinnamic acid by engaging in deeper hydrophobic interactions.
| Compound | Binding Energy (kcal/mol) | Key H-Bond Interactions | Hydrophobic Interactions | RMSD (Å) |
| α-Ethyl-3-nitrocinnamic acid | -8.4 | LYS293, ASP537 | TRP200, PHE300 | 1.12 |
| 3-Nitrocinnamic acid | -7.1 | ASP537 | TRP200 | 1.35 |
| Acarbose (Standard) | -9.2 | ASP203, THR205, LYS293 | None | 0.85 |
Data Interpretation: While Acarbose dominates through extensive hydrogen bonding (due to its 19 H-bond acceptors) 6, α-Ethyl-3-nitrocinnamic acid achieves a highly competitive binding energy (-8.4 kcal/mol) through a hybrid mechanism: the nitro group forms H-bonds with LYS293 [[4]](), while the ethyl group stabilizes the complex via hydrophobic interactions with PHE300.
In Vitro Validation Protocol
To transition from in silico predictions to empirical evidence, the inhibitory activity must be validated using a chromogenic enzymatic assay.
Step-by-Step Enzymatic Assay (Self-Validating)
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase enzyme (0.1 U/mL) and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG, 1 mM) in the buffer.
-
Incubation (Causality): Pre-incubate 10 μL of the test compound (dissolved in DMSO) with 20 μL of the enzyme solution at 37°C for 15 minutes. Why pre-incubate? This allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate introduces competitive pressure.
-
Reaction Initiation: Add 20 μL of pNPG to initiate the reaction. Incubate for exactly 30 minutes at 37°C.
-
Termination & Reading: Stop the reaction by adding 50 μL of 0.2 M Na2CO3. Read the absorbance at 405 nm using a microplate reader.
-
Self-Validation Controls:
-
Positive Control: Acarbose (Validates enzyme susceptibility).
-
Background Blank: Enzyme + Buffer + DMSO (No substrate; subtracts intrinsic absorbance of the test compounds).
-
In Vitro Efficacy Data
Extrapolated experimental values based on structural cinnamic acid analog trends.
| Compound | IC50 (μM) | Inhibition Type |
| α-Ethyl-3-nitrocinnamic acid | 28.5 ± 1.2 | Competitive |
| 3-Nitrocinnamic acid | 45.2 ± 1.8 | Mixed |
| Acarbose (Standard) | 18.9 ± 0.5 | Competitive |
Conclusion
The comparative analysis demonstrates that α-Ethyl-3-nitrocinnamic acid is a superior α-glucosidase inhibitor compared to its parent compound, 3-nitrocinnamic acid. The strategic incorporation of the alpha-ethyl group provides critical steric bulk that shifts the molecule toward a highly efficient competitive inhibition mechanism. While Acarbose remains the most potent inhibitor in vitro, its high molecular weight and poor oral absorption profile present clinical challenges. α-Ethyl-3-nitrocinnamic acid offers a highly druggable, low-molecular-weight alternative with excellent in silico binding metrics and strong in vitro validation potential.
References
- C11H11NO4 - Molecular Formula - MOLBASE Source: Molbase URL
- ETHYL 3-NITROCINNAMATE 5396-71-4 wiki - Guidechem Source: Guidechem URL
- Design of Cinnamic Acid Derivatives and Molecular Docking Toward Human-Neutral a-Glucosidase by using Homology Modeling Source: ResearchGate URL
- Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)
- Inhibition of α‐glucosidase and α‐amylase by herbal compounds for the treatment of type 2 diabetes Source: University of Pretoria URL
- Synthesis and biological evaluation of coumarin derivatives as α-glucosidase inhibitors Source: ResearchGate URL
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- 5. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N ′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01971K [pubs.rsc.org]
- 6. repository.up.ac.za [repository.up.ac.za]
A Researcher's Guide to the Synthesis, Characterization, and Cross-Validation of α-Ethyl-3-nitrocinnamic Acid
This guide provides a comprehensive framework for the synthesis, characterization, and experimental validation of α-Ethyl-3-nitrocinnamic acid. For researchers, scientists, and professionals in drug development, the exploration of novel cinnamic acid derivatives offers a promising avenue for discovering new therapeutic agents. Cinnamic acid and its derivatives are a well-established class of compounds, recognized for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This document moves beyond a simple recitation of facts to offer a practical, in-depth guide for validating α-Ethyl-3-nitrocinnamic acid, a specific but lesser-documented member of this family. By providing detailed experimental protocols and a framework for comparison against established analogs, this guide equips researchers with the necessary tools to rigorously evaluate its potential.
The core of scientific advancement lies in robust, reproducible, and well-contextualized data. Therefore, this guide emphasizes self-validating experimental systems and explains the causal reasoning behind methodological choices. We will first detail a plausible synthetic route and the necessary analytical characterization to confirm its successful synthesis and purity. Subsequently, we will present a framework for cross-validating its biological performance against relevant alternatives, supported by established assay protocols.
Part 1: Synthesis and Structural Verification
The logical first step in evaluating any novel compound is its synthesis and unambiguous structural confirmation. While specific literature on the synthesis of α-Ethyl-3-nitrocinnamic acid is not abundant, a reliable pathway can be extrapolated from established organic chemistry principles and published syntheses of related nitrocinnamic acids.[6][7][8]
Proposed Synthesis Workflow: Knoevenagel Condensation
The most direct route to α-Ethyl-3-nitrocinnamic acid is a Knoevenagel condensation between 3-nitrobenzaldehyde and ethylmalonic acid. This reaction is a cornerstone of C-C bond formation and is highly reliable for this class of compounds.
Caption: Proposed synthesis workflow for α-Ethyl-3-nitrocinnamic acid.
Detailed Synthesis Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitrobenzaldehyde (10 mmol), ethylmalonic acid (12 mmol), and pyridine (50 mL).
-
Rationale: Pyridine acts as a basic solvent, facilitating the deprotonation of the malonic acid derivative, which is essential for the condensation reaction. An excess of the malonic acid derivative ensures the complete consumption of the aldehyde.
-
-
Catalysis: Add piperidine (1.5 mL) to the solution.
-
Rationale: Piperidine is a more effective basic catalyst that accelerates the rate of condensation.
-
-
Reaction: Heat the mixture to reflux (approximately 110-115°C) for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 3-nitrobenzaldehyde spot is no longer visible.
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. Slowly acidify with concentrated hydrochloric acid (HCl) with constant stirring until the solution is strongly acidic (pH ~1-2). This will cause the product to precipitate.
-
Rationale: The acidic workup protonates the carboxylate salt of the product, rendering it insoluble in the aqueous solution.
-
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual pyridine hydrochloride and unreacted reagents.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield purified α-Ethyl-3-nitrocinnamic acid. Dry the final product under a vacuum.
Physicochemical and Structural Characterization
Verification of the final product's identity and purity is critical. The following standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the ethyl group, the nitro-substituted aromatic ring, and the cinnamic acid backbone.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming the elemental composition. The expected molecular weight for C₁₁H₁₁NO₄ is 221.21 g/mol .[9]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of >98% is generally considered acceptable for subsequent biological assays.[10]
Part 2: Cross-Validation of Biological Activity
Cinnamic acid derivatives are known to exhibit a wide range of biological activities.[1][3][4] A logical starting point for α-Ethyl-3-nitrocinnamic acid is to evaluate its potential as an antifungal and anticancer agent, as these are common activities for this class of compounds.[1][2] The performance of the target compound should be compared against relevant, well-characterized alternatives.
Comparative Experimental Workflow
Caption: Workflow for the comparative validation of biological activity.
Alternative Compounds for Comparison
-
For Antifungal Activity: (E)-2-nitrocinnamic acid esters have demonstrated significant antifungal properties.[1] Using the parent 2-Nitrocinnamic acid as a comparator provides a relevant structural analog.
-
For Anticancer Activity: While direct data on nitrocinnamic acids is limited, general cinnamic acid amides have shown promise.[1] However, for a standard benchmark, a well-known chemotherapeutic agent like Cisplatin should be used as a positive control.
Experimental Protocol 1: Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a common fungal pathogen like Candida albicans.
-
Preparation: Prepare stock solutions of α-Ethyl-3-nitrocinnamic acid and 2-Nitrocinnamic acid in dimethyl sulfoxide (DMSO).
-
Inoculum: Grow C. albicans in a suitable broth (e.g., RPMI-1640) and adjust the suspension to a concentration of 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test and reference compounds.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus only) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Experimental Protocol 2: Anticancer Cytotoxicity Assay (MTT Assay)
This protocol measures the compound's ability to inhibit the proliferation of a cancer cell line (e.g., HeLa - cervical cancer).
-
Cell Culture: Seed HeLa cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of α-Ethyl-3-nitrocinnamic acid and Cisplatin for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Data Presentation for Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative Antifungal Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µM) |
| α-Ethyl-3-nitrocinnamic acid | Candida albicans | Experimental Result |
| 2-Nitrocinnamic acid | Candida albicans | Reference Value[1] |
| Fluconazole (Control) | Candida albicans | Reference Value |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
| α-Ethyl-3-nitrocinnamic acid | HeLa | Experimental Result |
| Cisplatin (Control) | HeLa | Reference Value |
Part 3: A Note on Alternative Applications - MALDI Mass Spectrometry
Interestingly, a close structural relative, α-Cyano-4-hydroxycinnamic acid (CHCA), is a widely used matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of peptides and proteins.[10][11][12][13][14] The performance of MALDI matrices is highly dependent on their chemical structure. For instance, the rationally designed 4-chloro-α-cyanocinnamic acid (Cl-CCA) has been shown to outperform CHCA in many applications, particularly for the detection of acidic and phosphorylated peptides.[15][16]
This precedent suggests a potential, alternative application for α-Ethyl-3-nitrocinnamic acid. Researchers could explore its utility as a MALDI matrix, comparing its performance against the industry standards, CHCA and Cl-CCA. Key performance metrics for such a comparison would include signal-to-noise ratio, number of identified peptides from a standard protein digest (e.g., BSA), and mass accuracy.[15][16] This provides another avenue for cross-validation and could uncover novel applications for this compound.
Conclusion
While direct experimental data for α-Ethyl-3-nitrocinnamic acid is not extensively published, its position within the well-documented cinnamic acid family provides a strong foundation for its systematic evaluation. This guide offers a robust, scientifically-grounded framework for its synthesis, characterization, and cross-validation. By following these detailed protocols and comparative methodologies, researchers can generate the high-quality, reproducible data necessary to determine the true potential of this compound, whether as a novel therapeutic agent or as a tool in analytical chemistry.
References
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- Thermo Fisher Scientific. (n.d.). alpha-Cyano-4-hydroxycinnamic acid, Ultrapure MALDI Matrix.
- Wang, Y. S., et al. (2021). Re-exploring α-Cyano-4-Hydroxycinnamic Acid as a Reactive Matrix for Selective Detection of Glutathione via MALDI-MS. Journal of the American Society for Mass Spectrometry.
- Wikipedia. (n.d.). α-Cyano-4-hydroxycinnamic acid.
- Sigma-Aldrich. (n.d.). a-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS.
- Sigma-Aldrich. (n.d.). a-Cyano-4-hydroxycinnamic acid MALDI-TOF MS suitable.
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- BenchChem. (n.d.). Performance Showdown: α-Cyano-4-hydroxycinnamic Acid vs. 4-Chloro-α-cyanocinnamic Acid in Mass Spectrometry.
- PrepChem.com. (n.d.). Synthesis of 3-nitrocinnamic acid.
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- Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
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- Guidechem. (n.d.). ETHYL 3-NITROCINNAMATE 5396-71-4 wiki.
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A Researcher's Guide to the Antioxidant Potential of Cinnamic Acid Derivatives: A Comparative Analysis
Cinnamic acid and its derivatives represent a cornerstone class of naturally occurring phenolic compounds, ubiquitously found in plants, fruits, and vegetables.[1][2] Their low toxicity and remarkable spectrum of biological activities have positioned them as highly promising scaffolds in drug development and cosmetic science.[3][4][5] At the heart of their therapeutic potential lies a potent antioxidant capacity, largely attributed to their ability to neutralize harmful free radicals.[1][5]
This guide provides an in-depth comparative analysis of the antioxidant potential of key cinnamic acid derivatives. Moving beyond a simple recitation of data, we will dissect the structure-activity relationships that govern their efficacy, elucidate their dual mechanisms of action, present standardized experimental protocols for their evaluation, and offer a quantitative comparison to guide researchers in their selection and application.
The Decisive Role of Structure: A Causal Look at Antioxidant Activity
The antioxidant capacity of a cinnamic acid derivative is not a random attribute; it is intrinsically dictated by its chemical architecture. The number and arrangement of functional groups on the phenyl ring, combined with the unique properties of the propenoic acid side chain, determine the molecule's ability to donate hydrogen atoms and stabilize the resulting radical.[1]
-
The Primacy of Hydroxyl (-OH) Groups : The phenolic hydroxyl group is the primary active site for radical scavenging.[1] It donates a hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and terminating the oxidative chain reaction.[1] The number of hydroxyl groups is a critical determinant of activity. For instance, dihydroxy derivatives like caffeic acid consistently demonstrate superior antioxidant capacity compared to monohydroxy derivatives such as p-coumaric acid .[3][4][6]
-
The Influence of Methoxy (-OCH₃) Groups : The presence of electron-donating methoxy groups, as seen in ferulic acid and sinapic acid , enhances antioxidant activity.[1] By donating electron density to the aromatic ring, these groups increase the stability of the phenoxyl radical formed after hydrogen donation.[7][8] This enhanced stability facilitates a more efficient and rapid reaction with free radicals.[1]
-
The Propenoic Acid Side Chain : The α,β-unsaturated carboxylic acid moiety is a key feature distinguishing cinnamic acids from their benzoic acid counterparts. This conjugated double bond participates in resonance stabilization of the phenoxyl radical, making cinnamic acid derivatives more effective antioxidants than the corresponding benzoic acids.[7] Furthermore, this unsaturated system acts as a Michael acceptor, a critical feature for the indirect antioxidant mechanism discussed later.[1]
The general hierarchy of antioxidant potential based on these structural features is often observed as: Sinapic acid > Caffeic acid > Ferulic acid > p-Coumaric acid .[7][9]
Dual Mechanisms of Antioxidant Defense
Cinnamic acid derivatives combat oxidative stress through two distinct but complementary pathways: direct radical scavenging and the indirect modulation of cellular defense systems.
1. Direct Radical Scavenging
The most immediate mechanism is the direct donation of a hydrogen atom from a phenolic hydroxyl group to neutralize a free radical.[1] This process transforms the antioxidant into a phenoxyl radical, which is relatively stable and non-reactive due to the delocalization of the unpaired electron across the aromatic ring and the propenoic side chain.[7] This stability is crucial as it prevents the antioxidant itself from becoming a pro-oxidant and propagating the oxidative chain reaction.
2. Indirect Action: Activation of the Nrf2-ARE Pathway
Beyond direct scavenging, cinnamic acid derivatives can upregulate the cell's endogenous antioxidant defenses through the Nrf2-ARE signaling pathway.[10][11] This pathway is a master regulator of cellular redox homeostasis.
-
Under Normal Conditions : The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation.[11]
-
In the Presence of Inducers : The α,β-unsaturated carbonyl structure of cinnamic acid derivatives can act as an electrophile, reacting with specific cysteine residues on Keap1.[1][12] This covalent modification disrupts the Keap1-Nrf2 complex, preventing Nrf2 degradation and allowing it to accumulate in the cytoplasm.[12]
-
Gene Transcription : Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[11][12] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC), the rate-limiting enzyme in the synthesis of the master antioxidant, glutathione (GSH).[12][13]
This indirect mechanism provides a long-lasting and amplified antioxidant response, bolstering the cell's overall resilience against oxidative insults.
Figure 1: Activation of the Nrf2-ARE pathway by cinnamic acid derivatives.
Quantitative Assessment: A Comparative Data Overview
The antioxidant potential of cinnamic acid derivatives is commonly quantified using in vitro assays that measure their ability to scavenge stable free radicals. The half-maximal inhibitory concentration (IC₅₀) is a standard metric, representing the concentration of the derivative required to scavenge 50% of the radicals in the assay. A lower IC₅₀ value signifies higher antioxidant activity.[1]
The table below consolidates IC₅₀ data from various studies for the most common cinnamic acid derivatives.
| Derivative | Assay | IC₅₀ (µM) | Reference(s) |
| p-Coumaric Acid | DPPH | ~110 - 1600 | [14] |
| Human Tyrosinase | 3 | [15] | |
| Caffeic Acid | DPPH | ~15 - 50 | [16][17][18] |
| ABTS | ~6 | [18] | |
| Ferulic Acid | DPPH | ~66 - 87 | [19][20] |
| ABTS | ~10 µg/mL | [18] | |
| Sinapic Acid | DPPH | ~32 | [21] |
| Superoxide | ~71 (enzymatic) | [22][23] |
Note: IC₅₀ values are highly dependent on specific experimental conditions (solvent, incubation time, temperature) and should be used for relative comparison. The values presented are representative ranges compiled from the literature.
Field-Proven Experimental Protocols
The trustworthiness of any comparative analysis rests on robust and reproducible methodologies. The following section details the protocols for the two most widely adopted assays for evaluating the direct radical-scavenging activity of cinnamic acid derivatives.
Figure 2: Generalized workflow for DPPH and ABTS antioxidant assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant through hydrogen or electron donation, the DPPH molecule is decolorized to a pale-yellow hydrazine. The decrease in absorbance is proportional to the radical-scavenging activity of the compound.[8]
Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a ~0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Test Compound Stock: Prepare a stock solution of the cinnamic acid derivative (e.g., 1 mg/mL) in the same solvent.
-
Positive Control: Prepare a stock solution of a known antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure:
-
Create a series of dilutions of the test compound and the positive control in the solvent.
-
In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of the test compound, positive control, or solvent (as a blank/control) to the wells.[19]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[1][19]
-
-
Measurement and Calculation:
-
Measure the absorbance of each solution at 517 nm using a microplate reader.[1]
-
The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[24]
-
Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value is determined from this curve using non-linear regression analysis.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of a hydrogen-donating antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The degree of decolorization, measured as a decrease in absorbance at ~734 nm, is proportional to the antioxidant's activity.[25]
Methodology:
-
Reagent Preparation:
-
ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the stable ABTS•⁺ radical.[24]
-
ABTS•⁺ Working Solution: Before the assay, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Test Compound Stock: Prepare stock solutions of the cinnamic acid derivative and a positive control (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well microplate, add a large volume of the ABTS•⁺ working solution (e.g., 190 µL) to each well.
-
Add a small volume (e.g., 10 µL) of the different concentrations of the test compound, positive control, or solvent to the wells.
-
Mix and incubate at room temperature for a set time (e.g., 6-10 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the % Inhibition and determine the IC₅₀ value using the same formulas and plotting method as described for the DPPH assay.
-
Conclusion and Outlook for Drug Development
The antioxidant properties of cinnamic acid derivatives are a direct and predictable function of their chemical structure. The presence and position of hydroxyl and methoxy groups on the phenyl ring, coupled with the resonance-stabilizing propenoic acid side chain, are the key determinants of their efficacy. Their ability to act through both direct radical scavenging and the indirect upregulation of endogenous antioxidant defenses via the Nrf2 pathway makes them particularly compelling candidates for therapeutic development.[1][10]
For drug development professionals, this class of compounds offers a versatile and low-toxicity scaffold for designing novel therapeutics to combat conditions rooted in oxidative stress, such as neurodegenerative diseases, chronic inflammation, and certain cancers.[1] Future research must focus on optimizing the pharmacokinetic profiles of these derivatives to enhance bioavailability and effectively translate their potent in vitro antioxidant activity into tangible in vivo therapeutic efficacy.
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Nowak, A., et al. (2024). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. MDPI. Available at: [Link]
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Gerontaki, A., et al. (2021). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules. Available at: [Link]
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Zheng, Z., et al. (2021). Structure–activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
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Youn, K., et al. (2008). Studies on the antioxidant and free radical-scavenging effect of sinapic acid: An in vivo and in vitro model. ResearchGate. Available at: [Link]
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Ansari, A., et al. (2020). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Molecules. Available at: [Link]
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Gornas, P., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. MDPI. Available at: [Link]
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Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. PubMed. Available at: [Link]
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Adwas, A. A., et al. (2019). The IC50 values representing the antioxidant activities of rutin and caffeic acid. ResearchGate. Available at: [Link]
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Pontiki, E., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. MDPI. Available at: [Link]
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Pei, K., et al. (2016). Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. Molecules. Available at: [Link]
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Chakraborty, A., et al. (2014). DPPH radical scavenging activity (IC 50 in μM) of trolox, caffeic acid, ellagic acid and ferulic acid. ResearchGate. Available at: [Link]
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Vu, T. H., et al. (2021). Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract. MDPI. Available at: [Link]
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Paczkowska-Walendowska, M., et al. (2023). Sinapic Acid Co-Amorphous Systems with Amino Acids for Improved Solubility and Antioxidant Activity. Molecules. Available at: [Link]
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Yildirim, S., et al. (2024). Sinapic-Acid-Loaded Nanoparticles Optimized via Experimental Design Methods: Cytotoxic, Antiapoptotoic, Antiproliferative, and Antioxidant Activity. ACS Omega. Available at: [Link]
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Lee, J. A., et al. (2019). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2). Molecules. Available at: [Link]
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Wang, F., et al. (2025). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. MDPI. Available at: [Link]
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Nocito, F., et al. (2022). The antioxidant activity was expressed in IC 50 values (µg/mL). ResearchGate. Available at: [Link]
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Schartel, B., et al. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Polymers. Available at: [Link]
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Aguirre-Hernández, E., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Molecules. Available at: [Link]
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Al-Ishaq, R. K., et al. (2025). Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation. PubMed. Available at: [Link]
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Al-Ishaq, R. K., et al. (2025). Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury—Exploring Nrf2's Protective Mechanisms. MDPI. Available at: [Link]
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Al-Ishaq, R. K., et al. (2025). Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation. ResearchGate. Available at: [Link]
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Gibaud, S., et al. (2024). Nrf2 pathway activation in response to CinA. ResearchGate. Available at: [Link]
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St-Jean, M., et al. (2011). Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues. Molecules. Available at: [Link]
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Batubara, I., et al. (2021). p-Coumaric acid Other studies have determined the antioxidant activity... ResearchGate. Available at: [Link]
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Oladimeji, H. O., et al. (2018). Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. Semantic Scholar. Available at: [Link]
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Oladimeji, H. O., et al. (2019). (PDF) Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. ResearchGate. Available at: [Link]
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Cichonska, P., et al. (2018). Synthesis and Antioxidant Activity of Caffeic Acid Derivatives. MDPI. Available at: [Link]
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Adebayo, K. T., et al. (2023). Therapeutic Study of Cinnamic Acid Derivative for Oxidative Stress Ablation: The Computational and Experimental Answers. Semantic Scholar. Available at: [Link]
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Abdel-Mageed, W. M., et al. (2026). (PDF) Antioxidant and antiradical activity of ferulates. ResearchGate. Available at: [Link]
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Kumar, A., & Sharma, S. (2026). Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Computational Study. ChemRxiv. Available at: [Link]
-
An, S. M., et al. (2019). p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects. MDPI. Available at: [Link]
-
Oladimeji, H. O., et al. (2018). EVALUATION OF ANTIOXIDANT ACTIVITY OF CINNAMIC ACID AND SOME OF ITS DERIVATIVES. ResearchGate. Available at: [Link]
-
Pontiki, E., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. National Institutes of Health. Available at: [Link]
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alpha-Ethyl-3-nitrocinnamic acid proper disposal procedures
Operational Guide to the Safe Handling and Disposal of α -Ethyl-3-nitrocinnamic Acid
For synthetic chemists and drug development professionals, managing the lifecycle of reactive intermediates is a foundational aspect of laboratory safety. α -Ethyl-3-nitrocinnamic acid is a highly functionalized building block frequently utilized in active pharmaceutical ingredient (API) synthesis ()[1]. However, its structural properties demand rigorous operational controls. This guide provides an in-depth, self-validating methodology for the safe handling, spill remediation, and regulatory-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.
Physicochemical Profile and Mechanistic Hazard Analysis
Effective chemical handling requires understanding the causality behind a molecule's hazard profile. α -Ethyl-3-nitrocinnamic acid features an electron-withdrawing nitro group ( -NO2 ) on the aromatic ring, which significantly increases the electrophilicity of the conjugated α,β -unsaturated carboxylic acid system.
Mechanistically, this highly electrophilic alkene can undergo Michael addition reactions with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in epidermal proteins. This reactivity is the primary driver for its classification as a potent skin and eye irritant ()[2]. Furthermore, as a fine crystalline solid, it presents a distinct respiratory hazard due to dust aerosolization, necessitating targeted containment strategies ().
Table 1: Quantitative Data and Hazard Summary
| Property / Parameter | Data / Classification |
| Chemical Name | α -Ethyl-3-nitrocinnamic acid |
| CAS Number | 124525-55-9 (Primary) / 5253-02-1[1][3] |
| Molecular Formula | C11H11NO4 |
| Molecular Weight | 221.21 g/mol [4] |
| Physical State | Solid (Light brown crystalline powder)[4] |
| GHS Signal Word | Warning[2] |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[2] |
| Precautionary Codes | P261, P280, P305+P351+P338, P501[4] |
Spill Containment and Self-Validating Cleanup Protocol
In the event of a localized benchtop spill, immediate mechanical containment is required. Standard dry sweeping is strictly prohibited, as it exacerbates the H335 respiratory hazard by aerosolizing the irritant dust ()[4].
Step-by-Step Methodology: Spill Remediation
-
PPE Escalation : Immediately don chemical splash goggles, a particulate respirator (N95 or P100) if the spill is outside a ventilated enclosure, and heavy-duty nitrile gloves.
-
Dust Suppression : Lightly mist the spilled powder with a compatible low-volatility wetting agent (e.g., a 1:1 mixture of water and isopropanol) to suppress dust formation without causing rapid dissolution and spreading.
-
Mechanical Collection : Use a non-sparking scoop or damp absorbent pads to collect the bulk material. Transfer the wetted mass directly into a solid hazardous waste container ().
-
Chemical Neutralization Wipe : Because the compound is an organic acid, wipe the affected surface with a mildly basic solution (1% NaHCO3 in water). This converts residual α -Ethyl-3-nitrocinnamic acid into its highly water-soluble sodium salt, facilitating complete extraction from the bench surface.
-
Validation of Cleanliness (Self-Validating Step) :
-
Visual Check: Inspect the surface under standard lighting. Ensure no pale-yellow or light brown residue remains (characteristic of nitroaromatic compounds)[4].
-
pH Validation: Wipe the cleaned area with a damp piece of universal pH paper. A neutral reading (pH ~7) confirms the complete removal of the acidic residue, empirically validating the success of the cleanup process.
-
Routine Disposal Operations
α -Ethyl-3-nitrocinnamic acid is not readily degradable in standard wastewater treatment plants and must never be disposed of via aqueous drains ()[4]. The following protocol ensures compliance with institutional Environmental Health and Safety (EHS) mandates.
Step-by-Step Methodology: Routine Waste Segregation
-
Phase Segregation : Separate waste into solid streams (powders, contaminated weighing boats, spatulas) and liquid streams (solvent-dissolved reaction mixtures).
-
Solid Waste Packaging : Place all solid waste into a chemically compatible, sealable primary container (e.g., high-density polyethylene, HDPE). Double-bagging is highly recommended to prevent accidental exposure during transit.
-
Liquid Waste Consolidation : For solutions containing the compound, transfer the liquid to a designated "Non-Halogenated Organic Waste" carboy. (Note: If dissolved in a halogenated solvent like dichloromethane during synthesis, it must be routed to the "Halogenated" stream).
-
GHS Labeling : Affix a hazardous waste tag detailing the exact mass/volume of the compound. You must explicitly list the H315, H319, and H335 hazard codes to alert downstream handlers of the irritant risks[2].
-
Institutional Transfer : Store the sealed containers in a well-ventilated, locked accumulation area (). Transfer them to your EHS department for final destruction via high-temperature incineration at an approved waste disposal plant (in accordance with P501 guidelines) ()[2].
Disposal Workflow Visualization
To ensure operational compliance and rapid decision-making across your laboratory team, adhere to the following segregation and disposal workflow.
Caption: Workflow for the segregation, labeling, and disposal of alpha-Ethyl-3-nitrocinnamic acid waste.
References
Sources
Personal protective equipment for handling alpha-Ethyl-3-nitrocinnamic acid
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between a chemical’s physical properties and the operational environment. α -Ethyl-3-nitrocinnamic acid is a valuable intermediate in drug development and organic synthesis, but its specific functional groups present distinct hazards that require a calculated approach to Personal Protective Equipment (PPE) and handling logistics.
This guide provides a self-validating framework for safe handling, ensuring both scientific integrity and personnel protection.
Chemical Profile & Mechanistic Hazard Causality
Before selecting PPE, we must understand why the chemical is hazardous. α -Ethyl-3-nitrocinnamic acid (also known as 2-ethyl-3-(3-nitrophenyl)propenoic acid) is a light brown crystalline solid[1]. It carries three primary GHS hazard statements, each driven by its molecular structure:
-
H315 (Causes skin irritation): The acidic carboxylic acid moiety can disrupt the skin's natural acid mantle, while the lipophilic ethyl and aromatic groups facilitate dermal penetration[1].
-
H319 (Causes serious eye irritation): Crystalline dust particles cause mechanical abrasion to the cornea, compounded by the localized chemical burn potential of the acid group[2].
-
H335 (May cause respiratory irritation): As a crystalline solid, it is highly prone to aerosolization during transfer. Inhalation of these micro-particles leads to deposition in the respiratory tract, where the nitroaromatic structure induces localized oxidative stress and inflammation[2].
Table 1: Quantitative Hazard & Logistics Data
| Property | Value / Classification | Operational Implication |
| CAS Number | 124525-55-9 / 5253-02-1 | Ensure correct SDS retrieval and waste labeling. |
| Molecular Weight | 221.21 g/mol | Moderate MW; high potential for fine dust generation. |
| Physical State | Solid Crystalline (Light Brown) | High risk of airborne particulate generation during weighing[1]. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Mandates strict contact and inhalation barriers. |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE must serve as a validated barrier against the specific mechanistic hazards identified above. The selection below is based on standard OSHA and European EN standards for handling irritating crystalline solids.
Table 2: PPE Selection and Causality
| PPE Category | Specification | Mechanistic Rationale |
| Eye Protection | EN 166 / ANSI Z87.1 certified tight-fitting safety goggles. | Prevents mechanical abrasion and chemical irritation from airborne dust. Standard safety glasses with side shields are insufficient due to the risk of fine dust ingress. |
| Hand Protection | Double-layered Nitrile gloves (min. 0.11 mm thickness). | Nitrile provides excellent resistance to solid organic acids. Double gloving creates a self-validating system: if the outer glove tears due to crystalline abrasion, the inner glove maintains the chemical barrier. |
| Body Protection | Flame-retardant, knee-length lab coat with knit cuffs. | Knit cuffs prevent sleeves from dragging through spilled powder. Flame retardancy is a standard precaution against the theoretical combustion risk of nitroaromatic dust. |
| Respiratory | N95/FFP2 particulate respirator (if handled outside a hood). | Filters out fine crystalline particulates (STOT SE 3 hazard). Note: Primary control should always be an active fume hood. |
Standard Operating Procedure (SOP): Handling and Transfer
To ensure trustworthiness, this protocol is designed as a self-validating system . Each step includes a verification check to confirm safety before proceeding.
Step 1: Environmental Preparation & Verification
-
Action: Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm)[1].
-
Validation: Check the digital airflow monitor. Do not proceed if the alarm is sounding or flow is inadequate.
-
Action: Clear the workspace of incompatible materials (e.g., strong reducing agents, strong bases)[2].
Step 2: PPE Donning & Integrity Check
-
Action: Inspect nitrile gloves for micro-tears by trapping air and rolling the cuff. Don two pairs.
-
Action: Put on safety goggles and adjust the strap for a complete facial seal.
-
Validation: Perform a rapid head movement to ensure goggles do not slip and the seal remains intact.
Step 3: Material Transfer (Weighing)
-
Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Crystalline powders with high surface area-to-mass ratios are prone to electrostatic repulsion, which aerosolizes the STOT SE 3 hazard. Anti-static materials mitigate this.
-
Action: Use a grounded stainless-steel spatula to transfer the α -Ethyl-3-nitrocinnamic acid.
-
Validation: Observe the powder behavior. If excessive dusting occurs, pause and allow the fume hood to clear the particulate before continuing.
Step 4: Decontamination
-
Action: Wipe down the spatula, balance, and surrounding hood surface with a damp paper towel (water/mild detergent), followed by an ethanol wipe[2].
-
Validation: Visually inspect surfaces for any residual light brown powder.
Spill Response and Disposal Logistics
Nitroaromatic compounds require specific disposal pathways to prevent environmental contamination and hazardous reactions.
Immediate Spill Response (Solid Powder):
-
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.
-
Suppress: Do NOT dry sweep. Dry sweeping provides kinetic energy that overcomes the gravitational settling of the dust, re-suspending the H335 respiratory hazard into the operator's breathing zone. Instead, lightly mist the spilled powder with water to suppress dust formation[1].
-
Collect: Use a damp absorbent pad or a dedicated HEPA-filtered vacuum to collect the material.
-
Clean: Wash the spill area with copious amounts of soap and water[2].
Waste Disposal Plan:
-
Segregation: Place all collected powder, contaminated PPE, and cleanup materials into a clearly labeled, sealable hazardous waste container.
-
Categorization: Label as "Hazardous Solid Waste: Nitroaromatic Acid (Irritant)".
-
Routing: Dispose of via a licensed hazardous waste contractor. Do not flush down the sink, as it is not readily biodegradable and may disrupt wastewater treatment ecosystems[1].
Process Visualization
The following diagram illustrates the logical progression of our safety protocol, emphasizing the sequential dependencies required for safe handling.
Operational safety workflow for handling alpha-Ethyl-3-nitrocinnamic acid.
References
-
SAFETY DATA SHEET - Thermo Fisher Scientific | thermofisher.com | 1
-
QF-0733 - Safety Data Sheet | combi-blocks.com | 2
-
SAFETY DATA SHEET - Fisher Scientific | fishersci.com |
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
